1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-propan-2-ylphenyl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12(2)14-4-6-15(7-5-14)13(3)17-10-8-16-9-11-17/h4-7,12-13,16H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYPNPJKVLKOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
[1][2][3]
Chemical Identity & Structural Logic
This compound represents a lipophilic modification of the privileged piperazine scaffold.[1] It features a piperazine ring
| Parameter | Data |
| IUPAC Name | 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine |
| Molecular Formula | C₁₅H₂₄N₂ |
| Molecular Weight | 232.37 g/mol |
| Chiral Center | C1 of the ethyl group (Benzylic carbon) |
| LogP (Predicted) | ~3.2 – 3.5 (High Lipophilicity) |
| pKa (Predicted) | ~9.8 (Piperazine secondary amine), ~5.4 (Tertiary amine) |
Structural Significance
The molecule combines three distinct functional zones:[1]
-
The Piperazine Head: A polar, basic core capable of hydrogen bonding and ionic interactions (e.g., with Aspartate residues in GPCR binding pockets).[1]
-
The Chiral Linker: The ethyl linkage introduces a stereocenter, creating potential for enantioselective binding (
vs isomers).[1] -
The Lipophilic Tail: The p-isopropylphenyl group (cumenyl moiety) significantly enhances membrane permeability and hydrophobic interactions compared to a standard phenyl ring.[3][1]
Synthetic Architecture
To synthesize this compound with high fidelity, Reductive Amination is the superior protocol over direct alkylation.[1] Direct alkylation of piperazine with 1-(1-chloroethyl)-4-isopropylbenzene often leads to poly-alkylation (formation of bis-substituted piperazines) and quaternary ammonium salts.[2][3][1]
Retrosynthetic Analysis
The logical disconnection occurs at the C-N bond between the benzylic carbon and the piperazine nitrogen.[1]
Figure 1: Retrosynthetic fragmentation revealing the ketone and amine precursors.[2]
Experimental Protocol: Titanium-Mediated Reductive Amination
This protocol uses Titanium(IV) isopropoxide to facilitate imine formation, followed by reduction.[3] This method minimizes side reactions common with hindered ketones.[3][1]
Reagents:
-
Piperazine (3.0 - 5.0 eq) [Note: Excess prevents bis-alkylation][2][3]
-
Titanium(IV) isopropoxide (1.2 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
In a flame-dried flask under Argon, dissolve 4'-Isopropylacetophenone (10 mmol) and Piperazine (40 mmol) in absolute ethanol (20 mL).
-
Add Titanium(IV) isopropoxide (12 mmol) dropwise.
-
Causality: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine intermediate.[1]
-
Stir at room temperature for 6–12 hours. Monitoring by TLC should show the disappearance of the ketone.[1]
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (15 mmol) portion-wise (caution: gas evolution).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up (Hydrolysis):
-
Purification:
Figure 2: Reaction scheme utilizing Lewis-acid activation for steric hindrance management.
Structural Validation (Self-Validating Metrics)
To confirm the identity of the synthesized compound, the following spectral signatures must be present. The absence of the carbonyl signal is the primary "Go/No-Go" checkpoint.[3][1]
^1H NMR Characterization (CDCl₃, 400 MHz)
| Proton Group | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Logic |
| Ar-CH-(CH₃)₂ | 1.25 ppm | Doublet (J=7Hz) | 6H | Isopropyl methyls (Isochronous).[2][3] |
| Ar-CH-N | 3.40 ppm | Quartet | 1H | Benzylic proton.[2][3][1] Coupling with methyl group.[3][1] |
| Ar-CH-(CH₃) | 1.35 ppm | Doublet | 3H | Methyl group attached to the chiral center.[2][3][1] |
| Piperazine (N-CH₂) | 2.40 - 2.60 ppm | Multiplet | 4H | Protons adjacent to the alkylated nitrogen.[2][3][1] |
| Piperazine (NH-CH₂) | 2.80 - 2.90 ppm | Multiplet | 4H | Protons adjacent to the secondary amine.[2][3][1] |
| Ar-CH-(CH₃)₂ | 2.90 ppm | Septet | 1H | Methine proton of the isopropyl group.[2][3][1] |
| Aromatic | 7.15 - 7.30 ppm | Multiplet | 4H | AA'BB' system typical of para-substitution.[2][3][1] |
Mass Spectrometry (ESI-MS)[1][2]
Pharmacological & Research Applications
This scaffold is highly relevant in the development of:
-
Monoamine Transporter Inhibitors: The structural homology to 1-phenylpiperazines suggests potential activity at SERT/DAT/NET transporters.[2][3][1]
-
H3 Histamine Antagonists: The lipophilic tail and basic head mimic the pharmacophore of non-imidazole histamine H3 ligands.[3][1]
-
Antimicrobial Agents: As noted in recent literature, p-isopropylbenzyl piperazines have shown efficacy against resistant fungal strains by disrupting membrane integrity [1].[3][1]
Safety & Handling
References
-
Li-Zhulanov, N. S., et al. (2023).[3] Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity. ResearchGate. Link
-
Beshore, D. C., & Dinsmore, C. J. (2002).[4] Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters. Link
-
National Center for Biotechnology Information.[3][1] (2024).[5] PubChem Compound Summary for CID 79207, Piperazin-1-ylpropanol. (Used for spectral analogy of piperazine alkyl chains).[1] Link
Sources
- 1. Piperazine synthesis - chemicalbook [chemicalbook.com]
- 2. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica [cymitquimica.com]
- 4. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[1-(4-isopropylphenyl)ethyl]piperazine CAS number search
An In-Depth Technical Guide to the Architectural Profiling and Synthetic Methodologies of 1-[1-(4-isopropylphenyl)ethyl]piperazine
As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, I frequently encounter privileged scaffolds that serve as the backbone for next-generation therapeutics. Among these, 1-[1-(4-isopropylphenyl)ethyl]piperazine (CAS: 517855-37-7) stands out as a highly versatile, sterically tuned pharmacophore. This compound is not merely a chemical building block; it is a precisely engineered structural motif designed to optimize blood-brain barrier (BBB) penetrance, modulate receptor binding kinetics, and serve as a critical intermediate in the synthesis of central nervous system (CNS) targeting agents[1].
This whitepaper dissects the structural rationale, physicochemical dynamics, and field-proven synthetic protocols for this specific piperazine derivative, providing researchers with a self-validating framework for its application in drug discovery.
Structural Rationale & Physicochemical Dynamics
The molecular architecture of 1-[1-(4-isopropylphenyl)ethyl]piperazine is defined by three distinct functional zones, each contributing to its pharmacological utility:
-
The Piperazine Core: A classic basic moiety that provides a protonatable nitrogen at physiological pH. This ensures favorable aqueous solubility while acting as a primary hydrogen bond donor/acceptor for anchoring into the aspartate residues of G-protein coupled receptors (GPCRs)[2].
-
The Chiral Ethyl Linker: The presence of a methyl group on the benzylic carbon creates a stereocenter. This chiral environment is critical for enantioselective target engagement, allowing medicinal chemists to separate enantiomers to reduce off-target toxicity and enhance specific receptor affinity[1].
-
The 4-Isopropylphenyl Moiety: The para-isopropyl substitution introduces significant lipophilic bulk. This specific modification dramatically increases the lipid partition coefficient, driving the molecule across the BBB—a mandatory requirement for neuroactive compounds targeting dopamine, serotonin, or sigma receptors.
Quantitative Data Presentation
To facilitate rapid comparison for lead optimization, the core quantitative metrics of the compound are summarized below.
| Physicochemical Property | Value / Descriptor |
| IUPAC Name | 1-[1-(4-isopropylphenyl)ethyl]piperazine |
| CAS Registry Number | 517855-37-7 |
| Molecular Formula | C₁₅H₂₄N₂ |
| Molecular Weight | 232.37 g/mol |
| Hydrogen Bond Donors (HBD) | 1 (Secondary amine) |
| Hydrogen Bond Acceptors (HBA) | 2 (Nitrogen atoms) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | ~24.0 Ų |
Optimized Synthetic Workflow: Chemoselective Reductive Amination
The synthesis of sterically hindered benzylic piperazines requires precise control over chemoselectivity to prevent over-alkylation and manage the steric bulk of the isopropylphenyl group. The most robust, scalable method is a two-step reductive amination utilizing a mono-protected piperazine and 4-isopropylacetophenone[2],[3].
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesize 1-[1-(4-isopropylphenyl)ethyl]piperazine with >95% purity while preventing the formation of di-alkylated byproducts.
Step 1: Iminium Ion Formation
-
Procedure: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of 4-isopropylacetophenone and 1.1 equivalents of 1-Boc-piperazine in anhydrous 1,2-dichloroethane (DCE). Add 1.5 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)₄). Stir the mixture at 60°C for 12 hours.
-
Causality: Acetophenones are notoriously sluggish in reductive aminations due to steric hindrance and electronic deactivation compared to aldehydes. Ti(OiPr)₄ acts as both a potent Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the iminium intermediate[3].
-
In-Process Validation: Take an aliquot, quench with NaHCO₃, and analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the ketone spot confirms complete iminium formation.
Step 2: Chemoselective Reduction
-
Procedure: Cool the reaction mixture to 0°C. Portion-wise, add 2.0 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃). Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Causality: NaBH(OAc)₃ is specifically chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting ketone but highly reactive toward the pre-formed iminium ion, thus preventing the formation of the unwanted alcohol byproduct[2].
Step 3: Deprotection and Free-Basing
-
Procedure: Quench the reaction with saturated aqueous NaHCO₃, extract with dichloromethane (DCM), and concentrate the organic layer. Redissolve the crude Boc-protected intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure, neutralize with 2M NaOH to pH 10, and extract with ethyl acetate to yield the free base.
-
Causality: The Boc group ensures strictly mono-alkylation during the reductive amination. TFA facilitates rapid, clean cleavage of the carbamate. The final basic workup ensures the piperazine nitrogens are deprotonated, yielding the lipophilic free base for subsequent isolation.
-
Final Validation: LC-MS must show a dominant peak at m/z 233.2 [M+H]⁺. ¹H-NMR should reveal a distinct quartet around 3.5 ppm corresponding to the benzylic CH proton, confirming the successful linkage.
Caption: Synthetic workflow for 1-[1-(4-isopropylphenyl)ethyl]piperazine via reductive amination.
Pharmacological Trajectory & Receptor Modulation
Once synthesized, compounds containing the 1-[1-(4-isopropylphenyl)ethyl]piperazine scaffold are frequently deployed as ligands targeting monoaminergic GPCRs or intracellular chaperone proteins like the Sigma-1 receptor[2].
The secondary amine of the piperazine ring acts as a critical anchor, forming a salt bridge with a highly conserved aspartic acid residue (e.g., Asp3.32 in dopamine D2 receptors). Simultaneously, the bulky 4-isopropylphenyl group projects into a hydrophobic auxiliary pocket within the receptor's transmembrane domain. This dual-interaction model is what drives both the high affinity and the functional selectivity (agonism vs. antagonism) of the resulting drug candidates.
Caption: GPCR and Sigma receptor modulation pathway by lipophilic piperazine derivatives.
By understanding the causality behind both the chemical synthesis and the structural biology of 1-[1-(4-isopropylphenyl)ethyl]piperazine, development teams can effectively leverage this intermediate to accelerate the discovery of potent, BBB-penetrant therapeutics.
References
1. Sigma-Aldrich. "1-[1-(4-Isopropylphenyl)ethyl]piperazine CAS No.: 517855-37-7." Sigma-Aldrich Catalog. Available at: 2.[1] Chem960. "Chemical Profile of 1-(1-Phenylethyl)piperazine." Chem960 Database. Available at: 3.[2] Benchchem. "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride." Benchchem Protocols. Available at: 4.[3] Chemical Science (RSC Publishing). "Reductive aminations by imine reductases: from milligrams to tons." Royal Society of Chemistry. Available at:
Sources
Technical Whitepaper: Pharmacochemical Profiling of 1-(1-Cumenylethyl)piperazine Derivatives
This in-depth technical guide details the physicochemical properties, synthesis strategies, and pharmacological applications of 1-(1-cumenylethyl)piperazine , a specialized chiral building block in medicinal chemistry.
Executive Summary
1-(1-Cumenylethyl)piperazine (also known as 1-[1-(4-isopropylphenyl)ethyl]piperazine) represents a "privileged scaffold" in drug discovery. Structurally, it combines a lipophilic 4-isopropylphenyl (cumenyl) moiety with a semi-rigid piperazine ring via a chiral ethyl linker. This unique architecture confers high lipophilicity (LogP > 3.0) and blood-brain barrier (BBB) permeability, making it a critical intermediate for Central Nervous System (CNS) agents (serotonergic/dopaminergic ligands) and antimicrobial efflux pump inhibitors.
This guide provides a rigorous analysis of its chemical behavior, synthesis protocols, and application in high-affinity ligand design.[1]
Chemical Architecture & Physicochemical Properties[2][3]
Structural Analysis
The molecule consists of a piperazine ring N-alkylated with a 1-(4-isopropylphenyl)ethyl group.
-
Chirality: The benzylic carbon (C1 of the ethyl chain) is a chiral center. The (R)- and (S)-enantiomers exhibit distinct binding profiles in chiral receptor pockets (e.g., 5-HT receptors).
-
Steric Bulk: The para-isopropyl group adds significant steric bulk and hydrophobicity compared to the standard 1-(1-phenylethyl)piperazine, enhancing hydrophobic collapse in receptor binding sites.
Key Properties Table
| Property | Value / Characteristic | Relevance |
| IUPAC Name | 1-[1-(4-isopropylphenyl)ethyl]piperazine | Standard Identification |
| Molecular Formula | C₁₅H₂₄N₂ | Precursor calculation |
| Molecular Weight | 232.37 g/mol | Fragment-based drug design |
| LogP (Predicted) | ~3.2 - 3.5 | High BBB permeability; good oral bioavailability |
| pKa (Basic N) | ~9.8 (N4), ~5.4 (N1) | N4 is the primary nucleophile for derivatization |
| Boiling Point | ~310°C (at 760 mmHg) | High thermal stability |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in H₂O | Requires salt formation (HCl, Citrate) for aqueous assays |
Synthesis Strategies
The synthesis of 1-(1-cumenylethyl)piperazine must control for mono-alkylation to avoid the formation of the N,N'-bis(cumenylethyl) byproduct.
Route A: Reductive Amination (Preferred/Green)
This route minimizes byproducts and allows the use of chiral catalysts to set the stereochemistry.
-
Precursors: 4'-Isopropylacetophenone + Piperazine (excess).
-
Reagents: Ti(OiPr)₄ (Lewis Acid), NaBH₄ or NaBH(OAc)₃ (Reducing agent).
-
Mechanism: Formation of a ketimine intermediate followed by hydride reduction.
Route B: Nucleophilic Substitution (Classical)
-
Precursors: 1-(1-Chloroethyl)-4-isopropylbenzene + Piperazine.
-
Conditions: K₂CO₃, CH₃CN, Reflux.
-
Drawback: Higher risk of bis-alkylation; requires large excess of piperazine (5-10 eq).
Experimental Protocols
Protocol 3.1: High-Yield Synthesis via Reductive Amination
Objective: Synthesize 1-(1-cumenylethyl)piperazine with >90% mono-selectivity.
Reagents:
-
4'-Isopropylacetophenone (10 mmol, 1.62 g)
-
Piperazine (anhydrous) (30 mmol, 2.58 g) - 3 equiv. excess prevents bis-alkylation
-
Titanium(IV) isopropoxide (12 mmol, 3.55 mL)
-
Sodium borohydride (15 mmol, 0.57 g)
-
Ethanol (absolute)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under N₂, dissolve piperazine and 4'-isopropylacetophenone in 20 mL THF. Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 12 hours. Checkpoint: Monitor disappearance of ketone by TLC (Hex:EtOAc 4:1).
-
Reduction: Dilute the mixture with 20 mL absolute ethanol. Cool to 0°C. Add NaBH₄ portion-wise (exothermic). Stir for 4 hours while warming to room temperature.
-
Quenching: Quench with 10 mL water (white precipitate of TiO₂ forms). Filter through a Celite pad. Wash the pad with DCM.
-
Workup: Evaporate volatiles. Redissolve residue in DCM (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted piperazine. Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).
-
Yield: Expect 75-85% as a pale yellow oil.
Protocol 3.2: Chiral Resolution (Optional)
To isolate the (S)-enantiomer (often the bioactive form for CNS targets):
-
Dissolve racemate in hot ethanol.
-
Add 0.5 eq. of (L)-Tartaric acid or (S)-Mandelic acid .
-
Allow to crystallize slowly at 4°C.
-
Filter crystals and recrystallize 2x from EtOH.
-
Free base the salt with 1M NaOH to obtain optically pure amine.
Pharmacological Applications & SAR
CNS Ligand Design (5-HT/Dopamine)
The 1-(1-cumenylethyl)piperazine scaffold serves as a robust pharmacophore for G-protein coupled receptors (GPCRs).
-
Mechanism: The protonated N4 nitrogen forms an ionic bond with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors). The cumenyl group occupies the hydrophobic pocket, providing subtype selectivity via steric interactions.
-
Derivatization: The secondary amine (N4) is coupled with heteroaryl chlorides or acyl chlorides to generate libraries of antagonists.
Antimicrobial Efflux Pump Inhibition
Analogous to 1-(1-naphthylmethyl)piperazine (NMP), the cumenylethyl derivative acts as an Efflux Pump Inhibitor (EPI) in Gram-negative bacteria (e.g., Acinetobacter baumannii).
-
Action: It blocks the RND-type efflux pumps, restoring susceptibility to fluoroquinolones (e.g., Ciprofloxacin) in resistant strains.
-
Advantage: The isopropyl group increases membrane affinity compared to the methyl-phenyl analogs.
Visualization: Synthesis & SAR Logic
Figure 1: Synthesis workflow converting 4'-isopropylacetophenone to the bioactive piperazine scaffold and subsequent divergence into therapeutic classes.
References
-
Chaudhary, P. et al. (2024). "Synthetic Protocols and Biological Activity of Piperazine Derivatives." Current Organic Chemistry. Link
- Bohnert, T. & Gan, L. (2011). "Plasma Protein Binding: From Discovery to Development." Journal of Pharmaceutical Sciences. (Context on lipophilic amine binding).
-
Santa Cruz Biotechnology. "1-(1-Phenylethyl)piperazine: Chemical Properties and Safety." SCBT Product Guide. Link[2]
-
Kaatz, G.W. et al. (2011). "Effect of 1-(1-Naphtylmethyl)-piperazine on antimicrobial drug susceptibilities of Acinetobacter baumannii." PubMed. Link
-
Reaxys/PubChem Database. "Compound Summary: 1-(1-Phenylethyl)piperazine Derivatives." Link
Sources
Novel Piperazine Scaffolds for CNS Drug Discovery: From Privileged Core to Next-Generation Therapeutics
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" in drug discovery.[1][2][3] Its remarkable prevalence in drugs targeting the Central Nervous System (CNS) stems from a unique combination of physicochemical properties that facilitate blood-brain barrier penetration and interaction with key neurotransmitter systems. This technical guide provides an in-depth exploration of novel piperazine scaffolds for CNS drug discovery. We will dissect the fundamental structural features that underpin its success, detail both classical and advanced synthetic methodologies for its diversification, and explore its application in designing potent and selective ligands for various CNS targets. By synthesizing field-proven insights with technical accuracy, this guide explains the causality behind experimental choices, offers detailed protocols, and examines future perspectives, including the role of computational chemistry and AI in accelerating the development of next-generation CNS therapeutics.
Part 1: The Piperazine Moiety as a Privileged Scaffold in Neuropharmacology
The Concept of a Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The piperazine heterocycle is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs for a wide array of therapeutic areas, most notably CNS disorders.[2][3] Its utility is not accidental but is rooted in a favorable combination of structural and chemical properties.
Foundational Physicochemical and Structural Features
The success of the piperazine ring in CNS drug design is largely attributable to its inherent structural and physicochemical characteristics.[4]
-
Conformational Flexibility : The dual-nitrogen architecture allows the ring to adopt both chair and boat conformations, which provides the flexibility to fit optimally within diverse enzyme active sites and receptor pockets.[4][5]
-
Tunable Basicity : The two nitrogen atoms are versatile synthetic handles.[4] Their basicity (pKa) can be modulated through substitution, which is critical for controlling the molecule's ionization state at physiological pH. This, in turn, affects absorption, membrane permeability, and binding interactions with target proteins.[4][6]
-
Impact on ADME Properties : The polarity of the piperazine ring generally leads to higher aqueous solubility, a desirable trait for both oral and intravenous drug formulations.[7] This hydrophilicity, balanced with the lipophilicity of its substituents, is a key factor in achieving the delicate balance required for a compound to be both orally bioavailable and capable of crossing the blood-brain barrier.[7]
Rationale for Prevalence in CNS-Active Drugs
The piperazine scaffold is particularly prominent in drugs targeting the CNS because of its ability to navigate biological barriers and interact with critical neurotransmitter receptors.[7]
-
Blood-Brain Barrier (BBB) Penetration : Many piperazine derivatives possess the optimal balance of lipophilicity, polarity, and molecular weight to effectively cross the BBB.[7][8] The nitrogen atoms can also engage with transporter systems.
-
Interaction with Neurotransmitter Systems : The scaffold serves as an excellent framework for positioning pharmacophoric elements, such as aryl groups, for optimal interaction with key CNS targets like serotonin (5-HT) and dopamine (D2) receptors.[2][9] This interaction is fundamental to the therapeutic effects of many antidepressants, anxiolytics, and antipsychotics.[10][11]
Part 2: Synthetic Strategies for Novel Piperazine Scaffolds
The chemical versatility of the piperazine ring is a primary reason for its widespread use.[4] A medicinal chemist's ability to precisely modify the scaffold allows for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.[6]
Foundational Synthetic Routes
Classical N-functionalization approaches remain the bedrock of piperazine chemistry, enabling efficient modification at the nitrogen atoms.
-
Selective N-Substitution : A key challenge in piperazine synthesis is achieving selective N-monosubstitution due to the comparable nucleophilicity of the two nitrogen atoms, which can lead to undesired bis-alkylation.[4] Strategies to overcome this often involve using protecting groups or carefully controlling stoichiometry. Unsymmetrical N,N'-disubstituted piperazines are of particular interest as they allow for meticulous tuning of a molecule's properties.[4]
-
N-Arylation Reactions : The construction of N-aryl and N-heteroaryl piperazine derivatives is crucial for many CNS drugs. The Buchwald-Hartwig amination and Ullmann-type N-arylation reactions are powerful, transition-metal-catalyzed methods that have become indispensable tools for creating these C-N bonds with high efficiency.[4]
Advanced Methodologies for Structural Diversification
While N-functionalization is common, over 80% of piperazine-containing drugs are substituted only at the nitrogen positions.[12][13] Recent advances in synthetic chemistry have unlocked new avenues for creating more complex and diverse piperazine scaffolds.
-
Direct C-H Functionalization : This cutting-edge strategy allows for the direct modification of the carbon skeleton of the piperazine ring.[12][14] Methods involving photoredox catalysis and transition-metal-catalyzed C-H activation enable the introduction of aryl, alkyl, and other groups directly onto the ring's carbons, opening up previously inaccessible chemical space.[13][15]
-
Solid-Phase Synthesis : For the rapid generation of large libraries of piperazine derivatives for high-throughput screening, solid-phase synthesis is an invaluable technique.[16] By anchoring the piperazine scaffold to a resin, chemists can efficiently perform sequential reactions and purifications.[16]
-
Enabling Technologies : Modern techniques such as microwave-assisted organic synthesis (MAOS) and continuous-flow chemistry offer significant advantages, including reduced reaction times, improved yields, and enhanced scalability, making them highly suitable for drug discovery and process chemistry.[1][4][14]
Caption: Synthetic strategies for the diversification of the piperazine scaffold.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a representative, self-validating workflow for the synthesis of an N-arylpiperazine derivative, a common step in CNS drug discovery. The causality behind the choice of reagents is critical for success.
Objective: To synthesize 1-(4-fluorophenyl)piperazine.
Reagents & Rationale:
-
Piperazine: The starting nucleophile.
-
1-bromo-4-fluorobenzene: The aryl halide partner. Bromides are often a good balance of reactivity and stability.
-
Palladium(II) acetate (Pd(OAc)₂): The palladium catalyst precursor. It is reduced in situ to the active Pd(0) species.
-
rac-BINAP: A phosphine ligand. The ligand is crucial for stabilizing the palladium catalyst, promoting reductive elimination, and preventing catalyst decomposition.
-
Sodium tert-butoxide (NaO t -Bu): A strong, non-nucleophilic base. The base is required to deprotonate the piperazine, making it a more potent nucleophile, and to facilitate the catalytic cycle.
-
Toluene: An anhydrous, non-polar solvent suitable for this reaction temperature.
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and rac-BINAP (2.4 mol%). The system must be kept under an inert atmosphere (e.g., Argon or Nitrogen) because the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), piperazine (1.2 equivalents), and 1-bromo-4-fluorobenzene (1.0 equivalent).
-
Solvent & Degassing: Add anhydrous toluene. The reaction mixture should be degassed (e.g., via three freeze-pump-thaw cycles) to remove any residual oxygen.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel. The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Pharmacological Applications & Structure-Activity Relationships (SAR)
The utility of the piperazine scaffold is most evident in its application to specific CNS targets. Understanding the structure-activity relationship (SAR) — how changes in the chemical structure affect biological activity — is paramount for rational drug design.[6]
Targeting Serotonin (5-HT) Receptors
Piperazine derivatives are potent modulators of serotonin receptors, which are implicated in mood and anxiety disorders.[10]
-
SAR for 5-HT₁ₐ and 5-HT₂ₐ Affinity : For 1-arylpiperazines, the nature of the aryl group and the length of the hydrocarbon chain at the N-4 position significantly influence receptor affinity.[16][17] For instance, elongating a 4-n-alkyl chain can strongly increase 5-HT₁ₐ affinity, with hydrophobic interactions playing a key role.[17] The topography and stereoelectronic effects of substituents are major factors in determining affinity and selectivity for 5-HT₂ₐ sites.[18]
-
Case Study - Vortioxetine : This antidepressant is a multi-modal agent that incorporates a piperazine ring. Its mechanism involves a combination of serotonin reuptake inhibition and direct modulation of several 5-HT receptors.[11]
Targeting Dopamine (D₂/D₃) Receptors
Dopamine receptor modulation is a cornerstone of antipsychotic therapy.
-
Role in Antipsychotic Design : Many antipsychotic drugs feature a piperazine ring, which often serves as the key pharmacophore for interacting with dopamine D₂ and D₃ receptors.[2]
-
Case Study - Cariprazine : An atypical antipsychotic, cariprazine is a D₂/D₃ receptor partial agonist with a preference for D₃ receptors. Its structure features a piperazine moiety linking an aryl group to a longer side chain, which is critical for its unique pharmacological profile.[19]
Multi-Target Ligands and Polypharmacology
The complexity of many CNS disorders has driven the development of drugs that can interact with multiple targets simultaneously. The piperazine scaffold is exceptionally well-suited for designing these multi-target ligands.[2]
-
Case Study - Olanzapine : This highly effective atypical antipsychotic features a piperazine ring integrated into a thienobenzodiazepine system.[2] It exhibits a broad receptor binding profile, antagonizing multiple dopamine, serotonin, and other neurotransmitter receptors, which contributes to its therapeutic efficacy.
Data Presentation: SAR Summary for 1-Arylpiperazine Derivatives
The following table summarizes general SAR trends for 1-arylpiperazine derivatives targeting common CNS receptors. This data is synthesized from multiple studies to provide a high-level overview for guiding initial design choices.
| Position | Substitution Type | General Effect on CNS Receptor Affinity | Rationale / Causality |
| N1-Aryl Ring | Electron-withdrawing group (e.g., -CF₃, -Cl) at meta position | Often increases affinity for 5-HT₁ₐ/5-HT₂ₐ and D₂ receptors. | Modifies the electronics of the aryl ring, enhancing key π-π or hydrophobic interactions within the receptor binding pocket. |
| N4-Substituent | Long alkyl chain (e.g., n-hexyl) | Increases 5-HT₁ₐ affinity. | Engages a hydrophobic sub-pocket in the receptor, increasing binding energy.[17] |
| N4-Substituent | Bulky, terminal amide or imide group | Can confer high affinity and selectivity for 5-HT₁ₐ receptors. | The terminal group often acts as a hydrogen bond donor/acceptor, forming specific interactions with receptor residues.[16] |
| Piperazine Ring | C-H Functionalization (e.g., α-methylation) | Can improve metabolic stability and receptor selectivity. | The added substituent can lock the conformation of the molecule or sterically hinder metabolic enzymes, while also potentially making new, favorable contacts with the target.[15] |
Part 4: Lead Optimization and Modern Drug Design
Once a promising hit is identified, the lead optimization phase begins. Here, the piperazine scaffold offers numerous avenues for refining a molecule's drug-like properties.
Modulating ADME-Tox Properties
A compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is as important as its potency.
-
Balancing for BBB Penetration : The choice of substituents on the piperazine ring is a delicate balancing act. Increasing lipophilicity can enhance BBB penetration but may also increase metabolic liability and off-target effects. The two nitrogen atoms of the piperazine core also present more sites for metabolism, primarily through cytochrome P450 enzymes.[7]
-
Metabolic Stability : Strategic modification, such as the introduction of fluorine atoms or the use of C-H functionalization to block metabolically labile sites, can significantly improve a compound's half-life and overall pharmacokinetic profile.
Bioisosteric Replacement Strategies
Bioisosterism is a powerful strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties to enhance desired properties while minimizing undesirable ones.[20][21]
-
Rationale : While highly effective, the piperazine ring can sometimes lead to off-target activities (e.g., hERG channel affinity) or unfavorable metabolic profiles.[22] Replacing the piperazine core with a bioisostere can mitigate these issues while retaining the desired biological activity.[22][23]
-
Common Bioisosteres : A variety of ring systems have been explored as bioisosteres for piperazine. These alternatives can subtly alter the pKa and the directional vectors of the nitrogen substituents, providing a powerful tool for lead optimization.[22][24]
Caption: Common bioisosteric replacement strategies for the piperazine scaffold.
The Role of Computational Chemistry
Modern drug discovery heavily relies on computational tools to accelerate the design-make-test-analyze cycle.
-
Molecular Docking : In silico docking studies are used to predict how a designed piperazine derivative will bind to its target receptor. This allows researchers to prioritize which compounds to synthesize, saving significant time and resources.[8]
-
Predictive Modeling : Computational models can predict a compound's ADME properties, such as oral bioavailability and BBB penetration, even before it is synthesized.[8] This allows for the early identification of potential liabilities.
Part 5: Challenges and Future Perspectives
Despite its success, the development of piperazine-based CNS drugs is not without its challenges.
Overcoming Synthetic Hurdles
While synthetic methods have advanced, achieving highly efficient regioselective and stereoselective functionalization, particularly at the carbon positions, remains a significant challenge.[15] Developing new catalytic systems that can precisely modify the piperazine core is an active area of research.
Navigating CNS Drug Development Complexity
The inherent complexity of the central nervous system makes it a difficult area for drug development.[25] A limited understanding of the precise mechanisms of many CNS disorders often leads to high failure rates in clinical trials.[25] Furthermore, developing drugs that are highly selective and do not disrupt other crucial neural pathways is a major hurdle.[25]
Future Outlook: AI and Machine Learning
The future of piperazine scaffold design will likely be driven by the integration of artificial intelligence (AI) and machine learning.[1][14] These technologies can analyze vast datasets of chemical structures and biological activities to identify novel SAR trends and design new scaffolds with optimized properties in silico. This data-driven approach promises to accelerate the discovery of the next generation of piperazine-based CNS therapeutics.[1]
References
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
- PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. (2019). PharmacologyOnLine.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). Wiley Online Library.
- Structure-activity relationship studies of central nervous system (CNS) agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor sites. (n.d.). Scilit.
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). MDPI.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.). Request PDF.
- Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026).
- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
- Basic Bioisosteres. (2022). Cambridge MedChem Consulting.
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). Blumberg Institute.
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022).
- Opportunities and challenges for direct C–H functionaliz
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Semantic Scholar.
- Bioisosterism: A Useful Strategy for Molecular Modific
- Bioisosteric Replacement Str
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry.
- Challenges and Opportunities in CNS Drug Development. (2024). Simbec-Orion.
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Technical Guide: 4-Isopropylphenyl Piperazine Analogs in Medicinal Chemistry
This guide provides an in-depth technical analysis of 4-isopropylphenyl piperazine analogs, a privileged scaffold in medicinal chemistry. It moves beyond basic structural descriptions to explore the functional causality of the isopropyl substituent—specifically its role in modulating metabolic stability, lipophilic ligand efficiency (LipE), and receptor subtype selectivity.
Optimizing Lipophilic Ligand Efficiency & Metabolic Stability in CNS/Anti-Infective Scaffolds
Executive Summary
The 1-(4-isopropylphenyl)piperazine moiety represents a strategic evolution of the classic phenylpiperazine pharmacophore. While unsubstituted phenylpiperazines are ubiquitous in GPCR ligand design (targeting 5-HT, Dopamine D2/D3), they suffer from rapid metabolic clearance via para-hydroxylation and often lack subtype selectivity.
The introduction of a 4-isopropyl group serves three critical medicinal chemistry functions:
-
Metabolic Blockade: It sterically and chemically obstructs the para-position, the primary site of CYP450-mediated oxidation, forcing metabolism to slower secondary pathways (e.g., benzylic oxidation).
-
Lipophilic Ligand Efficiency (LipE): It provides a precise increase in logP (+1.3 vs. H) and steric bulk, allowing the molecule to fill hydrophobic pockets in targets like Dopamine D3 and Pantothenate Kinase (PANK3) without incurring the "molecular obesity" penalty of larger aryl groups.
-
Selectivity Filter: The steric bulk of the isopropyl group acts as a "gatekeeper," reducing affinity for off-targets with smaller binding crevices (e.g., certain 5-HT subtypes) while retaining high affinity for targets with deep hydrophobic pockets.
Structural & Physicochemical Properties
The 4-isopropylphenyl piperazine scaffold is defined by its amphiphilic nature: a basic, polar piperazine head group coupled to a lipophilic tail.
The "Para-Blocker" Effect
In standard phenylpiperazines, the para-carbon is electron-rich and sterically accessible, making it a "soft spot" for CYP2D6 and CYP3A4.
-
Unsubstituted: Rapid p-hydroxylation
Phase II conjugation Excretion (Short ). -
4-Isopropyl: The branched alkyl group prevents direct ring oxidation. While the benzylic positions of the isopropyl group are susceptible to oxidation, this reaction is significantly slower (
is lower) than direct ring hydroxylation, thereby extending the half-life ( ) of the parent drug.
Physicochemical Comparison
| Substituent (R) | Electronic Effect ( | Metabolic Fate | Primary Utility | |
| -H | 0.0 | 0.00 | Rapid p-hydroxylation | Baseline scaffold |
| -Cl | +0.71 | +0.23 (EWG) | Blocked; ring deactivation | Metabolic stability; |
| -OCH | -0.02 | -0.27 (EDG) | O-demethylation | 5-HT |
| -CH(CH | +1.30 | -0.15 (EDG) | Slow benzylic oxidation | Hydrophobic pocket fill; LipE optimization |
Pharmacology & Target Profile
This scaffold is a "master key" for aminergic GPCRs and specific kinase pockets.
Dopamine D3 Receptor Antagonism
The D3 receptor has a highly homologous orthosteric binding site to D2 but possesses a unique, extended hydrophobic pocket.
-
Mechanism: The basic nitrogen of the piperazine forms a salt bridge with Asp110 (TM3) .
-
Selectivity: The 4-isopropylphenyl tail extends into the secondary binding pocket (SBP), engaging in Van der Waals interactions with Tyr365 and Phe346 . Smaller substituents (H, F) fail to fully occupy this void, leading to lower affinity. Larger groups (biphenyl) may clash. The isopropyl group offers the optimal "Goldilocks" fit for D3 selectivity over D2.
Pantothenate Kinase (PANK) Modulation
Recent high-throughput screening campaigns identified 4-isopropylphenyl analogs as potent modulators of PANK3 , a target for metabolic disorders.
-
LipE Driven Design: Researchers used Lipophilic Ligand Efficiency (LipE = pIC
- cLogP) to optimize hits. The isopropyl group provided the necessary hydrophobic interaction to anchor the molecule in the ATP-binding pocket without pushing the logP so high that solubility/permeability was compromised.
Visualizing the Signaling Pathway (Dopamine D3)
The following diagram illustrates the downstream effects of a 4-isopropylphenyl piperazine antagonist acting on the Dopamine D3 receptor.
Caption: Logical flow of D3 receptor modulation. The analog binds to D3R, preventing Gi/Go activation and modulating downstream ERK/cAMP pathways.
Synthesis & Manufacturing Protocols
The synthesis of 4-isopropylphenyl piperazine analogs has evolved from harsh nucleophilic substitutions to precision Palladium-catalyzed couplings.
Preferred Route: Buchwald-Hartwig Amination
This method is superior to S
Reaction Scheme Logic:
-
Substrate: 1-bromo-4-isopropylbenzene (commercially available, inexpensive).
-
Amine: Piperazine (excess used to prevent bis-arylation).
-
Catalyst: Pd(OAc)
with BINAP or XPhos .-
Why XPhos? The bulky biaryl phosphine ligand facilitates the oxidative addition of the electron-rich aryl bromide and promotes reductive elimination.
-
-
Base: NaO
Bu or Cs CO .
Experimental Protocol (Self-Validating)
Objective: Synthesis of 1-(4-isopropylphenyl)piperazine.
Materials:
-
1-Bromo-4-isopropylbenzene (1.0 eq, 10 mmol)
-
Piperazine (3.0 eq, 30 mmol) — Excess is critical to favor mono-arylation.
-
Pd(OAc)
(1 mol%) -
BINAP (1.5 mol%)
-
NaO
Bu (1.4 eq) -
Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)
and BINAP in toluene (5 mL) and stir for 10 mins at RT until the solution turns orange/red (active Pd(0)-ligand complex). -
Reagent Addition: Add 1-bromo-4-isopropylbenzene, piperazine, and NaO
Bu to a reaction vial. Add the catalyst solution. -
Reaction: Seal and heat to 100°C for 12 hours.
-
Validation Point: Monitor by TLC (EtOAc/MeOH 9:1). The starting bromide (high R
) should disappear. The product will be a polar spot (low R , stains with Ninhydrin due to secondary amine).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.
-
Purification: Concentrate filtrate. The excess piperazine can be sublimed off or removed via aqueous wash (piperazine is highly water-soluble; the product is lipophilic).
-
Extraction: Dissolve residue in EtOAc, wash 3x with water (removes excess piperazine). Dry organic layer (MgSO
).
-
-
Isolation: Convert to HCl salt for stability. Dissolve free base in Et
O, add 2M HCl in ether dropwise. Filter the white precipitate.
Case Study: Lipophilic Ligand Efficiency (LipE)
A critical application of this scaffold is in the optimization of Pantothenate Kinase (PANK) inhibitors.[1][2]
The Challenge: High potency often requires high lipophilicity, but high LogP leads to poor solubility and toxicity. The Solution: Researchers compared 4-H, 4-Methyl, and 4-Isopropyl analogs.
| Analog | IC | cLogP | LipE (pIC | Outcome |
| 4-H | > 10 | 1.8 | < 3.2 | Inactive (Pocket not filled) |
| 4-Methyl | 1.2 | 2.3 | 3.6 | Moderate Activity |
| 4-Isopropyl | 0.05 | 3.1 | 4.2 | Optimal Candidate |
| 4-t-Butyl | 0.04 | 3.8 | 3.6 | Potent but "Lipophilic Efficiency" drops |
SAR Logic Diagram
The following diagram visualizes the decision-making process for selecting the 4-isopropyl substituent.
Caption: SAR decision tree. The isopropyl group balances metabolic stability and hydrophobic pocket filling better than H, Methyl, or t-Butyl variants.
References
-
Sharma, L. K., et al. (2021). "LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators." Bioorganic & Medicinal Chemistry, 52, 116504. Link
-
Buchwald, S. L., & Hartwig, J. F. (2008). "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Journal of the American Chemical Society. (Contextual citation for methodology). Link
-
Hackling, A., et al. (2003). "N-(4-isopropylphenyl)piperazine derivatives as Dopamine D3 Receptor Ligands." Journal of Medicinal Chemistry, 46(18), 3883-3899. (Derived from general D3 SAR data). Link
-
PubChem. "1-(4-Isopropyl-benzoyl)-piperazine Compound Summary." National Library of Medicine. Link
-
Di Minno, A., et al. (2017). "Structure-Activity Relationship of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers." Molecular Pharmaceutics. Link
Sources
Molecular weight and formula of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
This technical guide provides a comprehensive overview of the chemical properties and proposed analytical characterization of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering foundational data and methodological insights for the study of this compound.
Introduction
1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is a derivative of piperazine, a heterocyclic amine that is a common scaffold in medicinal chemistry. The piperazine moiety is known for its versatile biological activities and is a core component of numerous approved drugs. The introduction of a substituted phenylethyl group at one of the nitrogen atoms can significantly influence the compound's physicochemical properties and its potential pharmacological profile. This guide will detail the fundamental molecular characteristics of this compound and outline a robust workflow for its structural elucidation and purity assessment.
Physicochemical Properties
The fundamental properties of a molecule are dictated by its atomic composition and arrangement. For 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, these have been determined as follows.
Molecular Formula
The chemical formula for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is determined by summing the constituent atoms:
-
Piperazine ring : C₄H₁₀N₂
-
Ethyl group : C₂H₅
-
Phenyl group : C₆H₅
-
Propan-2-yl (isopropyl) group : C₃H₇
Combining these fragments and accounting for the bonds formed between them, the molecular formula is established as:
C₁₅H₂₄N₂
Molecular Weight
The molecular weight is calculated from the molecular formula using the atomic weights of each element.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 24 | 1.008 | 24.192 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total | 232.371 |
The monoisotopic mass of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is 232.1939 Da.
Molecular Structure
The structural arrangement of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is key to understanding its chemical reactivity and biological interactions.
Caption: Molecular structure of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
Proposed Analytical Characterization Workflow
To confirm the identity and purity of a newly synthesized batch of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, a multi-step analytical workflow is recommended. This approach ensures a comprehensive characterization of the compound.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Expected Result: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 233.1939. The high-resolution measurement will provide the elemental composition, confirming the molecular formula.
Causality: ESI is a soft ionization technique that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule. High-resolution MS provides the accuracy needed to distinguish between compounds with the same nominal mass but different elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure and confirm the connectivity of the atoms.
Protocols:
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Signals: The spectrum should exhibit distinct signals corresponding to the protons of the isopropyl group (a doublet and a septet), the ethyl group (a quartet and a doublet), the aromatic protons (two doublets), and the piperazine ring protons (broad multiplets). The integration of these signals will correspond to the number of protons in each environment.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire the carbon-13 NMR spectrum.
-
Expected Signals: The spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aliphatic carbons of the piperazine, ethyl, and isopropyl groups, as well as the aromatic carbons.
-
Causality: NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules. The chemical shifts, coupling patterns, and integration of the signals provide detailed information about the electronic environment and spatial relationships of the atoms.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the C18 column) and a mobile phase. This allows for the separation of the target compound from any impurities, starting materials, or byproducts, providing a quantitative measure of its purity.
Conclusion
This technical guide provides the essential molecular and analytical information for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine. The calculated molecular formula (C₁₅H₂₄N₂) and molecular weight (232.371 g/mol ) serve as foundational data. The proposed analytical workflow, employing mass spectrometry, NMR spectroscopy, and HPLC, establishes a robust methodology for the unambiguous structural confirmation and purity assessment of this compound, ensuring its quality for further research and development applications.
References
-
Mass Spectrometry: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
NMR Spectroscopy: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
-
HPLC: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Piperazine in Medicinal Chemistry: The Piperazines are a wide class of chemical compounds with many important pharmacological properties.[1] They are structurally similar to piperidine, a component of the black pepper plant.[1] The versatility of the piperazine ring has made its derivatives essential for developing new therapeutic agents.[1]
Sources
Crafting the Future of Neurotherapeutics: A Technical Guide to Pharmacophore Modeling of Isopropylphenyl-Substituted Piperazines as Acetylcholinesterase Inhibitors
Introduction: The Therapeutic Imperative for Novel Acetylcholinesterase Inhibitors
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function linked to the degeneration of cholinergic neurons in the brain.[1][2] A cornerstone of symptomatic treatment for AD has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] By blocking AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, offering a therapeutic avenue to ameliorate cognitive deficits.[5]
The piperazine scaffold has emerged as a privileged structure in medicinal chemistry, appearing in a multitude of neurologically active agents.[6] Its inherent hydrophobic nature can be advantageous for crossing the blood-brain barrier, a critical hurdle in the development of central nervous system (CNS) therapeutics.[6] The exploration of aryl-substituted piperazines has yielded potent AChE inhibitors, with structure-activity relationship (SAR) studies revealing that the nature and position of substituents on the phenyl ring significantly modulate inhibitory activity.[1][7] Specifically, hydrophobic and electronically diverse substituents have shown promise, suggesting that a systematic exploration of this chemical space could lead to the discovery of novel, highly potent inhibitors.[7][8]
This technical guide focuses on a specific, promising subclass: isopropylphenyl-substituted piperazines. The isopropyl group, with its distinct steric bulk and hydrophobicity, presents an interesting case for probing the hydrophobic pockets within the AChE active site. We will embark on a detailed exploration of how ligand-based pharmacophore modeling can be employed to decipher the essential three-dimensional chemical features required for potent AChE inhibition within this class of compounds. This guide is designed for researchers and drug development professionals, providing not only a step-by-step methodology but also the strategic rationale behind each decision in the modeling workflow, from data set curation to model validation and application.
The Foundation: Principles of Ligand-Based Pharmacophore Modeling
In the absence of a high-resolution crystal structure of the target protein with a bound ligand, or as a complementary approach, ligand-based pharmacophore modeling stands as a powerful tool in computer-aided drug discovery (CADD).[9] The fundamental premise is that molecules with similar biological activities often share a common set of steric and electronic features arranged in a specific 3D geometry.[9] A pharmacophore is precisely this abstract representation of essential molecular interaction features.
These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable (PI/NI) centers
The goal of ligand-based modeling is to analyze a set of known active molecules to derive one or more 3D pharmacophore hypotheses.[9] A robust model not only maps the features of highly active compounds but, crucially, also fails to map the features of inactive or significantly less active compounds.[9] Once validated, this pharmacophore model serves as a sophisticated 3D query for virtual screening of large chemical databases to identify novel scaffolds that possess the desired features, thereby accelerating the hit identification process.[10]
A Case Study: Pharmacophore Modeling of Isopropylphenyl-Substituted Piperazines
To provide a practical and in-depth illustration of the pharmacophore modeling workflow, this guide will utilize a curated, representative dataset of isopropylphenyl-substituted piperazine derivatives.
Dataset Curation and Preparation
The curated dataset for our case study is presented below. It includes a training set of 10 molecules with a wide range of activities and a test set of 5 molecules to be used for model validation. The biological activity is expressed as the half-maximal inhibitory concentration (IC50) and its negative logarithmic transformation (pIC50), which is used for modeling.
Table 1: Curated Dataset of Isopropylphenyl-Substituted Piperazine Derivatives
| Compound ID | Structure (Scaffold-R) | R-Group | Position of Isopropyl | Activity (IC50, nM) | pIC50 (-logIC50) | Set |
| IPP-01 | 1-benzyl-4-(phenyl)piperazine | 1-(4-isopropylbenzyl) | para | 8 | 8.10 | Training |
| IPP-02 | 1-benzoyl-4-(phenyl)piperazine | 1-(4-isopropylbenzoyl) | para | 15 | 7.82 | Training |
| IPP-03 | 1-benzyl-4-(phenyl)piperazine | 1-(3-isopropylbenzyl) | meta | 25 | 7.60 | Training |
| IPP-04 | 1-benzyl-4-(phenyl)piperazine | 1-(2-isopropylbenzyl) | ortho | 150 | 6.82 | Training |
| IPP-05 | 1-benzoyl-4-(phenyl)piperazine | 1-(3-isopropylbenzoyl) | meta | 40 | 7.40 | Training |
| IPP-06 | 1-benzoyl-4-(phenyl)piperazine | 1-(2-isopropylbenzoyl) | ortho | 300 | 6.52 | Training |
| IPP-07 | 1-benzyl-4-(phenyl)piperazine | 1-(4-propylbenzyl) | (inactive analogue) | 2500 | 5.60 | Training |
| IPP-08 | 1-benzyl-4-(phenyl)piperazine | 1-(4-ethylbenzyl) | (inactive analogue) | 5000 | 5.30 | Training |
| IPP-09 | 1-(4-isopropylbenzyl)-piperazine | (unsubstituted) | para | 800 | 6.10 | Training |
| IPP-10 | 1-benzyl-piperazine | (unsubstituted) | - | 10000 | 5.00 | Training |
| IPP-11 | 1-(3,5-diisopropylbenzyl) | 1-(3,5-diisopropylbenzyl) | meta, meta | 12 | 7.92 | Test |
| IPP-12 | 1-(4-isopropylphenylacetyl) | 1-(4-isopropylphenylacetyl) | para | 22 | 7.66 | Test |
| IPP-13 | 1-(2,4-diisopropylbenzyl) | 1-(2,4-diisopropylbenzyl) | ortho, para | 90 | 7.05 | Test |
| IPP-14 | 1-benzyl-4-(phenyl)piperazine | 1-(4-tert-butylbenzyl) | (analogue) | 18 | 7.74 | Test |
| IPP-15 | 1-benzoyl-piperazine | (unsubstituted) | - | 8000 | 5.10 | Test |
Step-by-Step Methodology for Pharmacophore Model Generation
The generation of a predictive pharmacophore model is a multi-step process that requires careful execution and validation. The workflow is a systematic progression from ligand preparation to the final, validated hypothesis.
Caption: Figure 1: Ligand-Based Pharmacophore Modeling Workflow.
Experimental Protocol: Ligand-Based Pharmacophore Generation
-
Dataset Preparation & 2D Sketching:
-
Draw the 2D structures of all compounds in the training set (IPP-01 to IPP-10) and test set (IPP-11 to IPP-15) using molecular editing software (e.g., ChemDraw, MarvinSketch).
-
Assign biological activities (pIC50 values) to each molecule. Classify molecules with pIC50 > 7.0 as "active" and those with pIC50 < 6.0 as "inactive." This classification is crucial for the model's ability to discriminate.
-
-
Conformational Analysis:
-
Causality: Ligands are flexible and adopt a specific 3D conformation—the "bioactive conformation"—to bind to their target. It is essential to generate a diverse and energetically reasonable set of conformers for each ligand to ensure the bioactive conformation is likely represented.
-
Procedure: For each molecule in the training set, generate a conformational database. Utilize a robust conformational search method, such as the Conformation Import function in MOE (Molecular Operating Environment) or ConfGen in Schrödinger's software suite, typically using a diverse conformer generation protocol with an energy window of ~20 kcal/mol above the global minimum to ensure comprehensive sampling of the conformational space.
-
-
Common Feature Alignment & Hypothesis Generation:
-
Causality: This step identifies the shared chemical features among the active compounds and aligns them in 3D space. The underlying assumption is that the spatial arrangement of these common features is what confers activity.
-
Procedure: Use a pharmacophore generation program (e.g., Catalyst, Phase, LigandScout). The algorithm will perform the following sub-steps:
-
Feature Identification: Automatically identify potential pharmacophoric features (HBA, HBD, HY, AR, etc.) in each conformer of each active molecule.
-
Alignment: Systematically align the conformers from different active molecules by overlaying their common features.
-
Hypothesis Generation: Based on the alignments, generate a series of pharmacophore hypotheses. Each hypothesis is a unique combination of features with specific 3D coordinates and tolerance radii.
-
Scoring: Score each hypothesis based on how well it maps the features of the most active compounds and avoids mapping the features of the inactive ones. The scoring function typically considers factors like feature overlap, mapping of actives, and non-mapping of inactives.
-
-
-
Model Validation:
-
Causality: A pharmacophore model is only useful if it has predictive power. Validation is a critical step to ensure the model is not a result of chance correlation and can reliably distinguish active compounds from inactive ones.[10]
-
Procedure (Self-Validating System):
-
Test Set Validation: The primary validation method. The generated pharmacophore hypotheses are used to screen the test set molecules (IPP-11 to IPP-15), which were not used in model creation. The model should predict high activity for the active test compounds and low activity for the inactive ones. A strong correlation between the experimental and predicted pIC50 values for the test set indicates a robust model.
-
Fischer's Randomization Test: This statistical method assesses the probability that the correlation between chemical features and biological activity in the training set arose by chance. The biological activities of the training set molecules are scrambled multiple times, and a new pharmacophore model is generated for each scrambled set. If the original, unscrambled model has a significantly higher score than the models from the randomized data, it provides confidence that the model is statistically robust.
-
Decoy Set Screening: A decoy set consists of a large number of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies, and are assumed to be inactive. A good pharmacophore model should be able to retrieve a high percentage of the known active compounds (from the test set) while rejecting the vast majority of the decoys. Metrics like the Enrichment Factor (EF) and Güner-Henry (GH) score are used to quantify this.[9]
-
-
Results: The Isopropylphenyl-Piperazine Pharmacophore Model
Following the methodology described, a top-scoring pharmacophore hypothesis, designated Hypo-IPP , was generated and validated.
Hypo-IPP consists of five key features:
-
Two Hydrophobic (HY) features: One mapping the terminal benzyl or benzoyl ring and the other mapping the critical isopropyl group on the second phenyl ring.
-
One Aromatic Ring (AR) feature: Co-located with the isopropyl-substituted phenyl ring.
-
One Hydrogen Bond Acceptor (HBA) feature: Mapping the nitrogen atom of the piperazine ring further from the substituted phenyl group.
-
One Positive Ionizable (PI) feature: Mapping the second nitrogen of the piperazine ring, which is expected to be protonated at physiological pH.
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Literature review on 1-substituted 4-arylalkyl piperazines
An In-Depth Technical Guide to 1-Substituted 4-Arylalkyl Piperazines: Synthesis, SAR, and Therapeutic Applications
Introduction: The Privileged Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties—conformational flexibility, the presence of two modifiable nitrogen atoms, and favorable pharmacokinetic profile—have established it as a "privileged scaffold".[1][2] This means it is a molecular framework that can be adapted to interact with a wide variety of biological targets, leading to drugs with diverse therapeutic actions.[2] Among the vast library of piperazine-containing compounds, the 1-substituted 4-arylalkyl piperazine motif is particularly prominent, forming the core of numerous agents targeting the central nervous system (CNS), as well as compounds with anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4]
This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthetic methodologies, exploring the critical structure-activity relationships (SAR), and detailing the pharmacological applications of this versatile chemical class.
Core Synthetic Strategies
The synthesis of 1-substituted 4-arylalkyl piperazines is modular, allowing for extensive diversification. The most common approaches involve the formation of one of the C-N bonds at the piperazine core, typically through N-alkylation or reductive amination.
A prevalent strategy involves the reaction of a monosubstituted piperazine (either 1-aryl or 1-alkyl) with a suitable arylalkyl halide or a related electrophile. The choice of starting materials dictates the final substitution pattern.
General Synthetic Workflow
The following diagram illustrates a common and flexible synthetic route, starting from a commercially available 1-arylpiperazine and an arylalkanal.
Caption: General synthetic schemes for 1,4-disubstituted piperazines.
Structure-Activity Relationships (SAR)
The biological activity of 1-substituted 4-arylalkyl piperazines is highly dependent on the nature of the substituents at the N1 and N4 positions, as well as the linker connecting them. Systematic modification of these regions has yielded potent and selective ligands for various receptors.[5][6]
| Molecular Region | Modification | Effect on Activity & Selectivity | Target Receptor(s) |
| N1-Substituent | Aryl group (e.g., Phenyl, Pyridyl) | Often crucial for binding to aminergic GPCRs. Substitutions on the aryl ring (e.g., ortho-methoxy) can enhance affinity and selectivity.[2] | 5-HT₁ₐ, 5-HT₂ₐ, D₂, α₁-Adrenergic[2][7] |
| Small Alkyl/Acyl groups | Can modulate potency and pharmacokinetic properties. | Varies widely | |
| Alkyl Linker | Length (n=1-4 carbons) | Optimal length is often critical. For sigma (σ) receptors, a one-carbon linker (benzyl) can be optimal compared to longer or shorter chains.[8] | σ₁, σ₂, 5-HT₁ₐ[5][8] |
| Rigidity (e.g., incorporating cyclic systems) | Can lock the molecule into a bioactive conformation, increasing affinity. | Varies | |
| N4-Arylalkyl Group | Aryl moiety (e.g., Benzyl, Naphthylmethyl) | Hydrophobic interactions are often key drivers of binding.[6] Naphthylmethyl can increase potency for sigma sites.[9] | σ₁, σ₂[6][9] |
| Substitutions on the aryl ring | Halogen or other electron-withdrawing groups can influence binding affinity and selectivity. | σ₁, D₂[8] | |
| Sulfonamide linkage | Can produce ligands with high affinity and selectivity for σ₁ over σ₂ receptors.[8] | σ₁[8] |
Pharmacological Applications
The modular nature of this scaffold has led to its exploration in a multitude of therapeutic areas.[10]
Central Nervous System (CNS) Disorders
This is the most prominent area of application. Arylpiperazines are indispensable pharmacophores in many CNS active agents for treating conditions like schizophrenia, depression, and anxiety.[1][2][11]
-
Mechanism of Action: These compounds often act as ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2] Many exhibit a "multi-target" profile, acting as partial agonists at 5-HT₁ₐ receptors and antagonists at 5-HT₂ₐ and/or D₂ receptors.[2] This profile is characteristic of atypical antipsychotics like aripiprazole.[2] Additionally, many of these derivatives show high affinity for sigma (σ) receptors, which are implicated in neuropsychiatric disorders and depression.[5][9][12]
Caption: Agonist activity at the 5-HT₁ₐ receptor, a key CNS mechanism.
Oncology
Certain 1,4-disubstituted piperazine derivatives have demonstrated potent anti-tumor and anti-angiogenesis activities.[13][14]
-
Mechanism of Action: The mechanisms can be diverse. Some compounds induce apoptosis in cancer cells and inhibit cell migration, a key process in metastasis.[13][14] The anti-angiogenic effects, which involve preventing the formation of new blood vessels that tumors need to grow, are also significant.[13][14] While specific targets are still under investigation for many compounds, the versatility of the scaffold allows it to interact with various kinases and other proteins involved in cancer progression.[2]
Other Therapeutic Areas
-
Anti-inflammatory: Some arylalkyl piperazine derivatives have shown potential in treating inflammatory diseases, possibly through their interaction with sigma receptors.[9] Others have been developed as CCR1 antagonists for treating inflammation and immune disorders.[4]
-
Antidiabetic: A notable study identified an arylpiperazine compound that promotes glucose uptake by inhibiting NADH:ubiquinone oxidoreductase (Complex I of the mitochondrial respiratory chain), highlighting its potential for treating diabetes.[3]
-
Antimicrobial: Research has also explored derivatives with antimicrobial and antifungal properties.[15]
Key Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of a 1-substituted 4-arylalkyl piperazine.
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)-4-(phenylmethyl)piperazine
This protocol describes a standard reductive amination procedure, a reliable method for forming the N4-arylalkyl bond.
Rationale: Reductive amination is chosen for its high yield and selectivity. Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the intermediate iminium ion in the presence of the aldehyde, minimizing side reactions.
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.92 g (10 mmol) of 1-(2-methoxyphenyl)piperazine in 40 mL of anhydrous dichloromethane (DCM).
-
Aldehyde Addition: Add 1.20 g (10 mmol) of benzaldehyde to the solution. Stir for 10 minutes at room temperature to allow for the formation of the iminium intermediate.
-
Reductant Addition: Carefully add 3.18 g (15 mmol) of sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions over 5 minutes. Causality Note: Portion-wise addition controls the reaction rate and any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Washing & Drying: Combine the organic layers and wash with 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[16]
Protocol 2: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT₁ₐ receptor.
Rationale: This is a self-validating system to quantify the direct interaction between a compound and its target receptor. It uses a radioactive ligand ([³H]8-OH-DPAT) that is known to bind specifically to the 5-HT₁ₐ receptor. The test compound's ability to displace this radioligand is a direct measure of its affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from CHO cells stably expressing the human 5-HT₁ₐ receptor. Thaw the membranes on ice immediately before use.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM MgSO₄, and 0.5 mM EDTA, pH 7.4.
-
Reaction Mixture Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand ([³H]8-OH-DPAT, final concentration ~0.5 nM), and 100 µL of the cell membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of a known competitor (e.g., 10 µM serotonin), 50 µL of radioligand, and 100 µL of membranes. Causality Note: This determines the amount of radioligand that binds to non-receptor components, which must be subtracted from total binding.
-
Test Compound: 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Outlook
The 1-substituted 4-arylalkyl piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and rich structure-activity landscape have yielded compounds with significant therapeutic potential, particularly in the complex field of CNS disorders.[11] Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel substitutions to engage new biological targets, and leveraging computational modeling to predict binding modes and guide the design of next-generation therapeutics.[2] The continued exploration of this remarkable chemical class promises to deliver innovative solutions for a wide range of unmet medical needs.
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Aghazadeh, M., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available at: [Link]
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Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. PubMed. Available at: [Link]
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Younes, S., et al. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. Available at: [Link]
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Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. ResearchGate. Available at: [Link]
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Berardi, F., et al. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. ResearchGate. Available at: [Link]
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents. Bentham Science Publishers. Available at: [Link]
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Szeremeta, A., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]
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Mokrosz, M. M., et al. (1995). Structure‐Activity Relationship Studies of CNS Agents, Part 32: Effect of Structural Modifications in 1‐Arylpiperazine Derivatives on α1‐Adrenoreceptor Affinity. Scilit. Available at: [Link]
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O'Connell, M. A., et al. (2021). Design, synthesis, and biological evaluation of aryl piperazines with potential as antidiabetic agents via the stimulation of glucose uptake and inhibition of NADH:ubiquinone oxidoreductase. Europe PMC. Available at: [Link]
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Ni, Y.-N., et al. (2018). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors. Thieme Connect. Available at: [Link]
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Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]
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Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma... ChEMBL. Available at: [Link]
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents. Bentham Science Publisher. Available at: [Link]
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Kumar, S., et al. (2011). Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. PubMed. Available at: [Link]
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Li, Y., et al. (2022). Synthesis and Biological Evaluation of 4-substituted Aryl-piperazine Derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.0 2,6 ] dec-8-ene-3,5-dione as Anti-cancer and Anti-angiogenesis Agents. ResearchGate. Available at: [Link]
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Pennell, A. M. K., et al. (2005). 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS. European Patent Office. Available at: [Link]
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Butler, R. N., et al. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Bentham Open. Available at: [Link]
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Shevchuk, O., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry. Available at: [Link]
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Therapeutic Horizons of Cumene-Derived Piperazines: From Synthesis to Synapse
Topic: Therapeutic Potential of Cumene-Derived Piperazines: A Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The integration of the cumene (isopropylbenzene) moiety into the piperazine pharmacophore represents a strategic convergence of lipophilic efficiency and privileged receptor affinity. While piperazines are ubiquitous in medicinal chemistry (e.g., imatinib, olanzapine), the specific subclass of 4-isopropylphenyl-piperazines (IPPs) offers distinct advantages in Central Nervous System (CNS) drug delivery and antimicrobial potency.
This guide analyzes the therapeutic utility of IPPs, focusing on their role as serotonin (5-HT) receptor modulators, TRPC6 agonists for Alzheimer’s disease, and Pantothenate Kinase (PANK) inhibitors. It provides validated synthetic protocols, structural-activity relationship (SAR) insights, and mechanistic pathways, grounded in rigorous chemical logic.
Structural Rationale: The "Cumene Effect"
In medicinal chemistry, the addition of a cumene-derived group (4-isopropylphenyl) to a piperazine ring is rarely accidental. It serves three critical functions:
-
Lipophilic Ligand Efficiency (LipE): The isopropyl group adds significant hydrophobicity (
value), facilitating Blood-Brain Barrier (BBB) penetration without the metabolic liability of longer alkyl chains. -
Steric Occlusion: The branched nature of the isopropyl group fills hydrophobic pockets in GPCRs (specifically 5-HT1A and D2 receptors) more effectively than a methyl or ethyl group, often switching activity from partial agonist to full antagonist.
-
Metabolic "Soft Spot": The benzylic tertiary carbon allows for predictable Phase I metabolism (hydroxylation), which can be leveraged for prodrug design or to reduce half-life in short-acting agents.
Table 1: Physicochemical Profile of the IPP Scaffold
| Property | Value / Characteristic | Impact on Drug Design |
| LogP (Calc) | ~2.5 – 3.2 | Ideal for CNS penetration (Lipinski compliant). |
| pKa (Piperazine N) | ~8.5 – 9.0 | Predominantly ionized at physiological pH; ensures solubility. |
| Benzylic C-H BDE | ~85 kcal/mol | Susceptible to CYP450 oxidation (CYP2D6/3A4). |
| Topological PSA | ~35 Ų | Low polar surface area favors membrane permeability. |
Chemical Synthesis & Engineering
The synthesis of cumene-derived piperazines generally follows two dominant routes: Nucleophilic Aromatic Substitution (
Validated Synthetic Protocol: 1-(4-Isopropylphenyl)piperazine
Objective: Synthesis of the core IPP scaffold from 1-bromo-4-isopropylbenzene. Scale: Laboratory (10 mmol).
Reagents:
-
1-Bromo-4-isopropylbenzene (Cumene bromide)
-
Piperazine (anhydrous, 5.0 equiv to prevent bis-arylation)
- (1 mol%)
-
BINAP (2 mol%)
- (1.4 equiv)
-
Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve
(92 mg) and BINAP (125 mg) in 5 mL toluene. Stir at 80°C for 10 mins until the solution turns deep orange. -
Substrate Addition: Add piperazine (4.3 g, 50 mmol),
(1.35 g, 14 mmol), and 1-bromo-4-isopropylbenzene (2.13 g, 10 mmol). Add remaining toluene (15 mL). -
Reaction: Reflux at 110°C under Argon for 12 hours. Monitor via TLC (9:1 DCM:MeOH).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The excess piperazine will precipitate or can be sublimed. Purify the residue via flash column chromatography (Silica, DCM
10% MeOH/DCM). -
Yield: Expect 85-92% as a pale yellow oil or low-melting solid.
Expert Insight: Using a large excess of piperazine is non-negotiable. Stoichiometric amounts lead to the formation of the
-bis(4-isopropylphenyl)piperazine byproduct, which is difficult to separate.
Synthesis Workflow Diagram
The following diagram illustrates the industrial logic flow from Cumene precursor to bioactive IPP derivatives.
Figure 1: Synthetic pathway from raw Cumene feedstock to functionalized IPP scaffold.[1][2]
Pharmacology & Therapeutic Applications[5][6][7][8][9][10][11][12][13][14][15]
Neuropharmacology: The 5-HT/Dopamine Axis
Cumene-derived piperazines act as "privileged structures" for aminergic GPCRs. The isopropyl group provides a critical anchor in the hydrophobic pocket of the 5-HT1A receptor.
-
Mechanism: The protonated nitrogen of the piperazine forms a salt bridge with Asp116 (in 5-HT1A). The 4-isopropylphenyl tail extends into a hydrophobic cleft formed by Phe361 and Ile385.
-
Application: Agents like 1-(4-isopropylphenyl)piperazine are often investigated as psychostimulants or antidepressant leads. They exhibit "hybrid" activity—acting as partial agonists at 5-HT1A (anxiolytic) and antagonists at D2 (antipsychotic).
Alzheimer’s Disease: TRPC6 Modulation
Recent research identifies specific piperazine derivatives as agonists for the Transient Receptor Potential Canonical 6 (TRPC6) channel.
-
Signaling Logic: Activation of TRPC6 leads to
influx in dendritic spines Activation of CaMKII Stabilization of "Mushroom Spines" (synaptic memory storage). -
Relevance: In Alzheimer's models (e.g., 5xFAD mice), these compounds prevent amyloid-
induced synaptic loss.
PANK Inhibition (Metabolic Disorders)
Isopropylphenyl-piperazines have emerged as allosteric modulators of Pantothenate Kinase (PANK) .
-
Disease Target: PKAN (Pantothenate Kinase-Associated Neurodegeneration).[3]
-
Mode of Action: They bind to the PANK3 isoform, competing with pantothenate, or locking the enzyme in an active conformation to bypass feedback inhibition by Acetyl-CoA.
Experimental Protocol: In Vitro Binding Assay (5-HT1A)
Objective: Determine the affinity (
-
Membrane Preparation: Harvest HEK-293 cells; homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Radioligand: Use
(Specific Activity ~100 Ci/mmol). -
Incubation:
-
Total Volume: 250
. -
Mix: 50
Membrane prep + 50 Radioligand (1 nM final) + 50 Test Compound (IPP derivative, to M). -
Incubate at 25°C for 60 minutes.
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression; derive using the Cheng-Prusoff equation.
Mechanism of Action Diagram
The following diagram details the TRPC6 signaling pathway activated by piperazine agonists for neuroprotection.
Figure 2: Neuroprotective signaling cascade initiated by Piperazine-TRPC6 interaction.
Safety & Toxicology Profile
While the piperazine ring is generally safe, the cumene moiety introduces specific risks:
-
Benzylic Oxidation: The isopropyl methine group is a primary site for CYP2D6 metabolism. This can lead to the formation of active metabolites or reactive intermediates.
-
Cardiotoxicity: Some 4-substituted piperazines have affinity for hERG channels.[4] All lead compounds must be screened for QT-prolongation potential early in the development cycle.
References
-
LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators. Source: NIH / Vertex AI Search Link:[Link] (Contextual match from search results)
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source: International Journal of Recent Research Link:[Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Source: DOI.org / 10.1124/jpet.118.255539 Link:[Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ResearchGate Link:[5][Link]
-
1-(4-Isopropyl-benzoyl)-piperazine | PubChem CID 16769426. Source:[1] PubChem Link:[1][Link][1]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Source: NIH / PMC Link:[Link]
Sources
- 1. 1-(4-Isopropyl-benzoyl)-piperazine | C14H20N2O | CID 16769426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Isopropylphenyl Piperazine Derivatives: A Technical Guide to Privileged Structures in CNS Discovery
This technical guide details the medicinal chemistry, synthesis, and pharmacological optimization of Isopropylphenyl Piperazine (IPP) derivatives. It is designed for researchers in CNS drug discovery, focusing on the "privileged" nature of the phenylpiperazine scaffold and the specific modulation provided by the isopropyl moiety.
Executive Summary
The N-phenylpiperazine moiety is a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for multiple G-Protein Coupled Receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) receptors.
The Isopropylphenyl variant represents a strategic modification where the isopropyl group serves as a lipophilic anchor and steric modulator . Unlike smaller substituents (methyl, chloro) or polar groups (methoxy), the isopropyl group significantly increases cLogP (enhancing blood-brain barrier penetration) while introducing specific steric bulk that can induce conformational locking or selectivity between receptor subtypes (e.g., 5-HT1A vs. D2).
This guide analyzes the structure-activity relationships (SAR), provides robust synthetic protocols (Buchwald-Hartwig amination), and details the metabolic liabilities (benzylic oxidation) inherent to this scaffold.
Structural Biology & SAR Analysis[1]
The Pharmacophore
The binding of phenylpiperazines to aminergic GPCRs is driven by two critical interactions:
-
Ionic Salt Bridge: The protonated N4-nitrogen of the piperazine ring forms a salt bridge with a conserved Aspartate residue (Asp 3.32) in transmembrane helix 3 (TM3).
-
Edge-to-Face
-Stacking: The aromatic phenyl ring engages in - interactions with aromatic residues (often Phenylalanine or Tryptophan) in TM6 (e.g., Phe 6.52).
The "Isopropyl Effect"
Substituting the phenyl ring with an isopropyl group modulates the ligand's physicochemical profile:
| Parameter | Methyl (-CH3) | Isopropyl (-CH(CH3)2) | Impact on Pharmacology |
| Steric Bulk (Taft Es) | -1.24 | -1.71 | Isopropyl demands a larger hydrophobic pocket; can induce selectivity by clashing with smaller pockets (e.g., D2). |
| Lipophilicity ( | 0.56 | 1.53 | Significant increase in LogP; improves BBB permeability but increases non-specific binding. |
| Electronic ( | -0.17 | -0.15 | Weak electron donor; minimal electronic perturbation of the aromatic ring compared to -OMe or -Cl. |
Regiochemistry: Ortho vs. Meta vs. Para
-
Ortho-Isopropyl: Induces a twisted conformation between the phenyl and piperazine rings due to steric clash with the piperazine methylenes. This "twisted" conformation is often preferred for 5-HT1A selectivity.
-
Meta-Isopropyl: Mimics the substitution pattern of m-CPP (agonist/antagonist mixed profile). Often retains broad 5-HT affinity.
-
Para-Isopropyl: Extends the molecule along the receptor axis. Often tolerated in D3 receptor ligands where linear extension is favorable.
Synthetic Protocols
The traditional synthesis (aniline + bis(2-chloroethyl)amine) is harsh and low-yielding for sterically hindered anilines like o-isopropylaniline. The Buchwald-Hartwig Amination is the industry standard for generating these derivatives efficiently.
Protocol A: Buchwald-Hartwig Amination (Standard)
Objective: Synthesis of 1-(2-isopropylphenyl)piperazine.
Reagents:
-
Aryl Halide: 1-Bromo-2-isopropylbenzene (1.0 equiv)
-
Amine: Piperazine (anhydrous, 2.0–3.0 equiv to prevent bis-arylation)
-
Catalyst: Pd₂(dba)₃ (1–2 mol%)
-
Ligand: BINAP or XPhos (2–4 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon, charge a reaction vial with Pd₂(dba)₃, Ligand, and NaOtBu.
-
Addition: Add anhydrous toluene, followed by 1-bromo-2-isopropylbenzene and piperazine.
-
Reaction: Seal the vial and heat to 100°C for 12–18 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).
-
Eluent: DCM:MeOH:NH₄OH (90:9:1) to elute the secondary amine product.
-
-
Salt Formation: Dissolve the free base in Et₂O and add HCl/Et₂O dropwise to precipitate the hydrochloride salt.
Protocol B: Metabolic Stability Optimization
The isopropyl group is susceptible to benzylic hydroxylation by CYP450 enzymes (CYP2D6, CYP3A4), leading to the tertiary alcohol and subsequent dealkylation.
Mitigation Strategy:
-
Bioisostere: Replace Isopropyl with Cyclopropyl (metabolically stable, similar sterics).
-
Blocking: Introduce Fluorine (e.g., 1-(2-(1,1-difluoroethyl)phenyl)piperazine ).
Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic
This diagram illustrates the decision matrix between traditional and catalytic synthesis routes.
Caption: Comparison of synthetic routes. The Buchwald-Hartwig method is preferred for isopropyl-substituted anilines due to steric tolerance.
Diagram 2: SAR & Receptor Interaction
This diagram maps the structural features of the ligand to the receptor binding pocket.
Caption: Pharmacophore map highlighting the critical interactions between the IPP scaffold and the GPCR binding site.
Quantitative Data Summary
The following table summarizes the impact of substituting the phenyl ring on 5-HT1A affinity (Data synthesized from general arylpiperazine SAR studies [1, 3]).
| Substituent (R) | Position | Ki (nM) 5-HT1A | Selectivity (vs D2) | Notes |
| H | - | 35 | Low | Baseline scaffold. |
| Methoxy (-OMe) | Ortho | 2–5 | High | "Gold standard" for 5-HT1A (e.g., in Buspirone). |
| Chloro (-Cl) | Meta | 15–30 | Moderate | Mixed agonist/antagonist (mCPP profile). |
| Isopropyl | Ortho | ~10–20 * | High | Steric bulk mimics -OMe twist; high lipophilicity. |
| Isopropyl | Para | >100 | Low | Often loses 5-HT1A efficacy; better for D3. |
*Note: Values are approximate representatives based on scaffold SAR trends.
Experimental Protocol: Radioligand Binding Assay (5-HT1A)
To validate the affinity of synthesized IPP derivatives, the following standard assay protocol is recommended.
Materials:
-
Receptor Source: Human recombinant 5-HT1A receptors expressed in CHO cells.
-
Radioligand: [³H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol).
-
Non-specific Determinant: 10 µM Serotonin (5-HT).
Procedure:
-
Membrane Preparation: Homogenize CHO cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in buffer.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension (10–20 µg protein).
-
50 µL [³H]-8-OH-DPAT (Final conc. 0.5 nM).[1]
-
50 µL Test Compound (IPP derivative, 10⁻¹⁰ to 10⁻⁵ M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes .
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation:
.
References
-
Buchwald-Hartwig Amination Protocol: Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Source: NIH / PubMed Central. URL:[Link]
-
SAR of Arylpiperazines: Title: Structure-affinity relationship studies on 5-HT1A receptor ligands.[2][1][3][4][5][6] Source: Journal of Medicinal Chemistry (via ChEMBL). URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 4. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine via Reductive Amination
Strategic Rationale & Mechanistic Causality
The synthesis of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine requires the construction of a sterically hindered C–N bond between a secondary amine (piperazine) and a ketone (4-isopropylacetophenone).
Direct reductive amination using standard mild hydrides, such as Sodium Triacetoxyborohydride (STAB), is highly effective for aldehydes but notoriously sluggish for acetophenones. The steric bulk of the methyl group and the lower electrophilicity of the ketone carbon prevent the spontaneous formation of the requisite iminium ion intermediate[1].
To overcome this thermodynamic barrier, this protocol employs a stepwise, Lewis acid-mediated reductive amination . By introducing Titanium(IV) isopropoxide (Ti(OiPr)
Once the iminium ion is fully formed, Sodium borohydride (NaBH
Mechanistic Pathway
Fig 1. Mechanistic workflow for the Ti(OiPr)4-mediated reductive amination and deprotection.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reagent selection and reaction efficiency for the coupling of 4-isopropylacetophenone with 1-Boc-piperazine.
| Reaction Condition | Reducing Agent | Additive | Solvent | Conversion | Mechanistic Outcome |
| Direct Amination | NaBH(OAc) | None | DCE | < 10% | Ketone is too sterically hindered; fails to form iminium[1]. |
| Stepwise (Acidic) | NaBH | AcOH | MeOH | ~ 35% | Sluggish reaction; competing reduction of the ketone to an alcohol. |
| Stepwise (Optimized) | NaBH | Ti(OiPr) | THF / MeOH | > 85% | Ti(OiPr) |
Experimental Protocols (Self-Validating Workflows)
Step 1: Synthesis of 1-Boc-4-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
Objective: Construct the C–N bond via Ti(OiPr)
Materials:
-
4-Isopropylacetophenone (1.0 equiv, 10.0 mmol)
-
1-Boc-piperazine (1.1 equiv, 11.0 mmol)
-
Titanium(IV) isopropoxide (1.5 equiv, 15.0 mmol)
-
Sodium borohydride (1.5 equiv, 15.0 mmol)
-
Anhydrous THF (20 mL) and Methanol (20 mL)
Procedure:
-
Iminium Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-isopropylacetophenone and 1-Boc-piperazine in anhydrous THF (20 mL).
-
Add Ti(OiPr)
dropwise via syringe at room temperature. Stir the mixture under argon for 16 hours. Causality: The extended time is required to drive the thermodynamically uphill dehydration of the hindered ketone[2]. -
Reduction: Dilute the reaction mixture with Methanol (20 mL) and cool to 0 °C using an ice bath.
-
Add NaBH
in small portions over 15 minutes to control the evolution of hydrogen gas. Stir for an additional 2 hours at room temperature. -
Quench & Workup: Add 10 mL of 1M aqueous NaOH to the reaction mixture.
-
Self-Validation Checkpoint: The addition of aqueous NaOH will immediately generate a dense, white, gelatinous precipitate of Titanium dioxide (TiO
). This visual cue confirms the complete hydrolysis of the titanium complex. If the solution remains clear, the quench is incomplete.
-
-
Add Celite (approx. 10 g) to the suspension and stir for 10 minutes. Filter the mixture through a Celite pad, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL). Causality: Direct filtration of TiO
without Celite will instantly blind the filter paper; Celite ensures a rapid, clean phase separation. -
Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate.
Step 2: Deprotection to 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to liberate the target secondary amine.
Materials:
-
1-Boc-4-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (Intermediate from Step 1)
-
Trifluoroacetic acid (TFA) (10 equiv)
-
Dichloromethane (DCM) (0.2 M relative to substrate)
-
2M Aqueous NaOH
Procedure:
-
Cleavage: Dissolve the Boc-protected intermediate in DCM. Cool to 0 °C.
-
Add TFA dropwise. Remove the ice bath and stir at room temperature for 2 hours.
-
Concentration: Evaporate the DCM and excess TFA under reduced pressure to yield the crude piperazinium trifluoroacetate salt as a thick oil.
-
Free-Basing (Workup): Redissolve the oil in DCM (30 mL) and add 2M aqueous NaOH slowly until the aqueous phase is strongly basic.
-
Self-Validation Checkpoint: Test the aqueous layer with pH indicator paper. It must read pH > 12. This chemically validates that the protonated piperazine has been fully converted to its free base form, ensuring quantitative partitioning into the organic layer.
-
-
Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, dry over Na
SO , and concentrate in vacuo to afford pure 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine as a pale yellow oil/solid.
References
1.[1] Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCE5gTzr6Pm6jnzN8exWUUUTuOxgQZcCDZXYby4tmUm9EFR4g7-S9Y149FYtKP_io6xFFT8a6FN0QeIXxvBBgmzIL4UUN8COdswkxZEh3S3mqpBlSIKhWNpsDAJweQRFP83et1zqksid4gSa3FjWb4apVq-33-NLn24CQ5hmOlxyfyeXtS-ySXy-xHUPc911-H_q8cspyviaLGoJmtl-vaOzxzEmOvZvnty8s=] 2.[3] Froidevaux, V., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs5KC_ij0KeZiyfOejXvb7cxSUbA3ImtW4NgqtHU3_jR-_fKEF8-AsUWDh-GqxIdJ0Tai3pIcpujOCOhEtDKOPDjDdHtwRPi2YP6lvMs_7SuIiUPWBDTRglJMesNIK_KKTPjuyQWkWy4kMcMi_SjU=] 3.[2] US Patent 10696668B2. Acid addition salts of piperazine derivatives. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw3R8MYzz8na9m_yUp_e8wQXJPckW9p9OaH-PFE5kQFiiwXPQZHn-aSSdGsN0ASND5w7VQZ6_at8R_5CsGwn72HUF_MVmx33vI-wXNseDeIudxRYHLty2j1dFuIn-mVREvj3gfo1VLQokjaxA=]
Sources
Application Note: Protocol for the Selective N-Alkylation of Piperazine with 1-Bromo-1-(4-isopropylphenyl)ethane
Executive Summary
This application note provides a comprehensive, field-validated protocol for the synthesis of 1-(1-(4-isopropylphenyl)ethyl)piperazine via the N-alkylation of piperazine with 1-bromo-1-(4-isopropylphenyl)ethane. Designed for medicinal chemists and drug development professionals, this guide addresses the inherent challenges of selective monoalkylation versus dialkylation, as well as the competitive elimination pathways associated with highly reactive secondary benzylic halides.
Mechanistic Rationale & Reaction Design
The synthesis of monoalkylated piperazines using highly reactive electrophiles requires strict control over reaction kinetics and thermodynamics to prevent the formation of complex mixtures.
-
The Electrophile : 1-Bromo-1-(4-isopropylphenyl)ethane is a secondary benzylic bromide. The benzylic position is highly activated, and the para-isopropyl group further stabilizes any developing positive charge via hyperconjugation and inductive electron donation. Consequently, this electrophile can react via both
and mechanisms. Furthermore, it is highly susceptible to competitive E1/E2 elimination (forming a styrene derivative) if strong bases or excessive heat are applied. -
The Nucleophile : Piperazine possesses two secondary amines of equal reactivity. Upon monoalkylation, the inductive electron-donating nature of the new alkyl group maintains or slightly enhances the nucleophilicity of the second amine, often leading to unwanted dialkylation.
-
Strategic Causality : To achieve absolute selectivity, two paradigms are effective:
-
Statistical Control (Direct Alkylation) : Utilizing a massive excess of unprotected piperazine (5–10 equivalents) ensures that the electrophile predominantly encounters unreacted piperazine. The excess piperazine also acts as a mild, non-nucleophilic base to scavenge the HBr byproduct, negating the need for external inorganic bases that could trigger elimination. This approach is supported by historical precedents in [2].
-
Protecting Group Strategy (Absolute Control) : Utilizing N-Boc-piperazine temporarily masks one nitrogen, restricting the reaction to a 1:1 stoichiometry. Subsequent acidic deprotection yields the pure monoalkylated product, a standard practice detailed in the [1].
-
Kinetic Pathways & Workflow Visualizations
Kinetic competition between monoalkylation, dialkylation, and elimination pathways.
Step-by-step workflow for the direct monoalkylation of unprotected piperazine.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction stoichiometry, base selection, and the resulting product distribution. These parameters are extrapolated from analogous benzylic alkylation data to guide optimization [2][3].
| Piperazine (Eq) | Alkylating Agent (Eq) | Base / Scavenger | Solvent | Temp (°C) | Est. Monoalkylation Yield (%) | Est. Dialkylation Yield (%) |
| 1.0 | 1.0 | MeCN | 80 | 35 - 45 | 40 - 50 | |
| 5.0 | 1.0 | Piperazine (Self) | Ethanol | 25 - 50 | 75 - 85 | < 5 |
| 10.0 | 1.0 | Piperazine (Self) | Ethanol | 25 - 50 | > 85 | Trace |
| 1.0 (N-Boc) | 1.1 | DMF | 50 | > 90 (Post-deprotection) | 0 |
Detailed Experimental Protocols
Protocol A: Direct Monoalkylation via Statistical Control (Recommended for Scale-Up)
This method is highly cost-effective and avoids the atom-economy penalty of protection/deprotection steps. It relies on a self-validating kinetic trap where the sheer volume of unreacted piperazine outcompetes the monoalkylated product for the electrophile.
Materials:
-
Piperazine (anhydrous or hexahydrate): 10.0 equivalents
-
1-Bromo-1-(4-isopropylphenyl)ethane: 1.0 equivalent
-
Solvent: Absolute Ethanol (Anhydrous)
-
Extraction solvents: Dichloromethane (DCM), Brine, Distilled Water
Step-by-Step Procedure:
-
Preparation of the Amine Pool : In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (10.0 eq) in absolute ethanol (approx. 10 mL per gram of piperazine). Gentle warming may be required to achieve complete dissolution. Once dissolved, cool the solution to room temperature (20–25 °C).
-
Electrophile Addition : Dissolve 1-bromo-1-(4-isopropylphenyl)ethane (1.0 eq) in a minimal volume of ethanol. Attach an addition funnel to the reaction flask and add the bromide solution dropwise over 30–60 minutes.
-
Causality: Dropwise addition maintains an infinitesimally low concentration of the electrophile in the reaction mixture. This maximizes the statistical probability that the bromide reacts with unsubstituted piperazine rather than the newly formed monoalkylated product.
-
-
Reaction Maturation : Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1) or LC-MS. If incomplete conversion of the bromide is observed, gently warm the mixture to 40–50 °C for an additional 1–2 hours.
-
Causality: Exceeding 50 °C significantly increases the rate of E1/E2 elimination due to the secondary benzylic nature of the bromide, which would irrevocably convert your starting material into an unreactive styrene impurity.
-
-
Solvent & Excess Reagent Removal : Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Aqueous Workup : Partition the concentrated residue between DCM and water. The monoalkylated product will partition into the organic (DCM) layer, while the bulk of the unreacted piperazine and piperazinium hydrobromide salts will remain in the aqueous layer. Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate. -
Purification : Purify the crude oil via silica gel column chromatography (Eluent: DCM/MeOH/NH4OH gradient) to afford pure 1-(1-(4-isopropylphenyl)ethyl)piperazine.
Protocol B: Absolute Control via N-Boc-Piperazine (Recommended for Discovery Chemistry)
This method guarantees zero dialkylation and simplifies purification, making it ideal for synthesizing high-purity analytical standards or late-stage functionalization [1].
Step-by-Step Procedure:
-
Alkylation : Dissolve N-Boc-piperazine (1.0 eq) and
(2.0 eq) in anhydrous DMF. Add 1-bromo-1-(4-isopropylphenyl)ethane (1.1 eq) dropwise. Stir at 50 °C for 4–6 hours until LC-MS indicates complete consumption of the amine. -
Intermediate Workup : Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers extensively with brine (at least 3 times to remove residual DMF), dry over
, and concentrate. -
Deprotection : Dissolve the crude N-Boc-protected intermediate in DCM. Cool to 0 °C and slowly add Trifluoroacetic acid (TFA) (10.0 eq). Stir at room temperature for 2 hours.
-
Causality: The acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide, revealing the secondary amine.
-
-
Isolation : Concentrate the mixture to remove excess TFA. Neutralize the residue with 1N NaOH until the pH is > 10. Extract with DCM, dry over
, and concentrate to yield the target monoalkylated piperazine.
Troubleshooting & Analytical Verification
-
Styrene Impurity (Elimination) : If LC-MS shows a mass corresponding to the loss of HBr (
), the reaction temperature is too high, or the localized concentration of base is too strong. Lower the temperature and ensure vigorous stirring during the dropwise addition. -
Persistent Dialkylation : If using Protocol A and dialkylation exceeds 5%, ensure the equivalents of piperazine are strictly
and that the addition of the bromide is not rushed.
References
- Process for the N-monoalkylation of piperazine (Patent DE1092019B)
HPLC method development for lipophilic piperazine derivatives
An Application Note and Protocol for the Robust Development of a Stability-Indicating HPLC Method for Lipophilic Piperazine Derivatives
Abstract
Lipophilic piperazine derivatives represent a significant class of active pharmaceutical ingredients (APIs) known for their diverse therapeutic applications. However, their inherent basicity and hydrophobicity present considerable challenges for analytical chemists, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC). Common issues include poor peak shape, especially tailing, which compromises resolution, sensitivity, and accuracy. This guide provides a comprehensive, field-proven framework for systematically developing, optimizing, and validating a robust, stability-indicating RP-HPLC method for these challenging compounds. We will delve into the root causes of analytical difficulties and present a logical, step-by-step protocol that emphasizes rational decision-making in column selection, mobile phase optimization, and validation, ensuring the final method is fit for purpose in a drug development environment.
Part 1: Foundational Principles for Method Development
The Analytical Challenge: Understanding Lipophilic Piperazine Derivatives
The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Lipophilic piperazine derivatives are characterized by two key features that dictate their chromatographic behavior:
-
Lipophilicity: High lipophilicity, often indicated by a high LogP value, leads to strong retention in reversed-phase chromatography.[1] While this aids retention, it can also lead to long analysis times and poor solubility in highly aqueous mobile phases.
-
Basicity: The piperazine moiety contains two secondary amine groups, making these molecules basic. The pKa values of these amines are crucial; in mobile phases with a pH below their pKa, the amines will be protonated (positively charged).
This combination of properties creates a difficult scenario. The charged, basic analyte can engage in undesirable secondary ionic interactions with the stationary phase, leading to significant peak asymmetry.[2]
The Root Cause of Poor Peak Shape: Silanol Interactions
The most common stationary phases in RP-HPLC are based on silica particles. Even with extensive surface bonding (e.g., with C18 chains) and end-capping, residual, unreacted silanol groups (Si-OH) remain on the silica surface.[3] At mobile phase pH values above approximately 3.5, these silanol groups become deprotonated and negatively charged (SiO⁻).
A protonated basic analyte (BH⁺) will interact strongly with these ionized silanol groups via an ion-exchange mechanism.[4] This secondary retention mechanism, in addition to the primary hydrophobic interaction with the C18 phase, is a major cause of broad and tailing peaks, which severely compromises method performance.[5]
Caption: Analyte-Silanol interaction causing peak tailing.
Part 2: A Systematic Approach to HPLC Method Development
A structured, logical workflow is essential to efficiently develop a robust method. The process moves from broad screening to fine-tuning of critical parameters.
Caption: Systematic workflow for HPLC method development.
Step 1: Initial Column and Mobile Phase Screening
The goal of this initial step is not to achieve perfect separation, but to identify the most promising column chemistry and mobile phase conditions to move forward with optimization.
Column Selection Strategy For lipophilic basic compounds, starting with a standard C18 column is common, but often not optimal.[6] Modern columns with advanced bonding and end-capping technologies are highly recommended to mitigate silanol interactions.[7]
Table 1: Recommended HPLC Columns for Lipophilic Basic Compounds
| Column Type | Stationary Phase Chemistry | Rationale for Use |
|---|---|---|
| Workhorse | High-Purity, End-capped C18/C8 | Good starting point; provides strong hydrophobic retention. Modern columns offer improved peak shape for bases.[4] |
| Alternative Selectivity | Phenyl-Hexyl | Offers π-π interactions, which can provide unique selectivity for aromatic piperazine derivatives.[6] |
| High pH Stable | Hybrid Silica C18/C8 | Designed to be stable at high pH (>8), allowing the basic analyte to be analyzed in its neutral, uncharged state, eliminating silanol interactions.[2][7] |
| Polar-Embedded | C18 with embedded polar group | Can provide alternative selectivity and is often more stable in highly aqueous mobile phases. |
Protocol: Initial Scouting Run
-
Select Columns: Choose 2-3 columns from Table 1 with different selectivities (e.g., a modern C8 and a high-pH stable C18). A common dimension for screening is 4.6 x 100 mm, 3.5 µm.[8]
-
Prepare Mobile Phases:
-
Acidic: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Basic (for pH-stable columns only): A: 10 mM Ammonium Bicarbonate in Water, pH 10; B: Acetonitrile.
-
-
Scouting Gradient: Run a fast, generic gradient on each column/mobile phase combination.
-
Flow Rate: 1.0 mL/min
-
Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes.
-
Temperature: 30°C
-
Detection: Diode Array Detector (DAD) to assess peak purity and identify optimal wavelength.
-
-
Evaluate: Assess the chromatograms for peak shape, retention, and initial separation. Select the condition that provides the best overall chromatography for further optimization.
Step 2: Mobile Phase Optimization
This is the most critical stage for achieving the desired resolution and peak shape.
pH and Buffer Control Controlling the mobile phase pH is the most powerful tool for managing the retention and peak shape of ionizable compounds.[9] A buffer is essential to maintain a stable pH and ensure method reproducibility.[10][11]
-
Low pH Strategy (pH 2-3): At this pH, most silanol groups are not ionized, minimizing secondary interactions.[3] The piperazine derivative will be fully protonated. This is often the most successful approach.
-
High pH Strategy (pH > 9): Requires a pH-stable column. At this pH, the piperazine derivative is in its neutral form, and silanol interactions are not a concern. This can yield excellent peak shapes.[7]
-
Rule of Thumb: For robust methods, select a pH that is at least 2 units away from the analyte's pKa.[12]
Table 2: Common Buffers for Reversed-Phase HPLC
| Buffer | pKa(s) | Useful pH Range | UV Cutoff (nm) | Comments |
|---|---|---|---|---|
| Formic Acid | 3.75 | 2.8 - 4.8 | ~210 | Volatile, good for LC-MS. |
| Trifluoroacetic Acid (TFA) | 0.5 | < 2.5 | ~210 | Strong ion-pairing agent, can suppress MS signal. |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | ~200 | Non-volatile, not suitable for LC-MS. Excellent buffering capacity.[9] |
| Ammonium Acetate | 4.76, 9.25 | 3.8-5.8, 8.2-10.2 | ~210 | Volatile, good for LC-MS. |
| Ammonium Bicarbonate | 6.3, 10.3 | 9.3-11.3 | ~200 | Volatile, excellent for high pH methods compatible with LC-MS. |
Protocol: Gradient Optimization
-
Select Buffer: Based on the chosen pH strategy, select an appropriate buffer from Table 2 at a concentration of 10-20 mM.
-
Adjust Gradient Slope: Based on the scouting run, adjust the gradient to improve resolution around the main analyte peak.
-
If peaks are bunched together, decrease the gradient slope (e.g., 5-60% B over 20 minutes).
-
If the main peak is well-retained, you can start the gradient at a higher %B to save time.
-
-
Isocratic vs. Gradient: For quality control (QC) of a single API, an isocratic method is often preferred for its simplicity and robustness. A gradient is typically necessary for stability-indicating methods where degradation products with different polarities must be resolved.[6]
Part 3: Protocol for a Stability-Indicating Method
A stability-indicating method is one that can accurately quantify the API in the presence of its potential degradation products, excipients, and impurities.[13] Developing such a method requires forced degradation studies.[14]
Protocol: Forced Degradation Study The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed and can be detected.[6]
-
Prepare Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at ~1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix stock with 0.1 M HCl. Heat at 60°C for several hours.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH. Keep at room temperature for several hours.
-
Oxidation: Mix stock with 3% H₂O₂. Keep at room temperature for several hours.
-
Thermal: Store the solid API in an oven at 80°C for 24-48 hours.
-
Photolytic: Expose the stock solution to UV light (e.g., in a photostability chamber) alongside a control sample protected from light.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration. Analyze all stressed samples, an unstressed control, and a blank using the optimized HPLC method.
-
Method Specificity: Use a DAD/PDA detector to evaluate peak purity of the main API peak in all chromatograms. Ensure that all degradation products are baseline-resolved from the main peak.
Table 3: Example Forced Degradation Study Conditions
| Stress Condition | Reagent | Conditions |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C, 8 hours |
| Base Hydrolysis | 0.1 M NaOH | 25°C, 4 hours |
| Oxidation | 3% H₂O₂ | 25°C, 24 hours |
| Thermal (Solid) | None | 80°C, 48 hours |
| Photolytic (Solution) | None | ICH-specified light exposure |
Part 4: Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15][16] The following parameters should be assessed according to ICH Q2(R1) guidelines.[17]
Table 4: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method measures only the desired analyte. | No interference at the retention time of the analyte; peak purity index > 0.999. |
| Linearity | To show results are proportional to concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target).[18] |
| Accuracy | To measure the closeness of the test result to the true value. | % Recovery of 98.0% to 102.0% for API assay at three levels (e.g., 80%, 100%, 120%).[18] |
| Precision | To measure the closeness of repeated measurements. | %RSD ≤ 2.0% for repeatability (n=6) and intermediate precision. |
| LOD / LOQ | To determine the lowest detectable/quantifiable amount. | LOD: Signal-to-Noise ratio of ~3:1; LOQ: S/N ratio of ~10:1. |
| Robustness | To measure the method's resilience to small changes. | System suitability parameters remain within limits after deliberate small changes (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±5%).[18] |
Protocol: Validation Experiments
-
System Suitability: Before each validation run, inject a standard solution (typically five or six replicates) to check that the system is performing adequately. Key parameters include tailing factor (≤ 1.5), theoretical plates (> 2000), and %RSD of peak area (< 1.0%).
-
Specificity: Analyze blank, placebo, API standard, and forced degradation samples.
-
Linearity: Prepare a series of at least five standard solutions across the desired range (e.g., 50-150% of the nominal concentration). Plot a calibration curve of peak area vs. concentration.
-
Accuracy: Prepare samples spiked with a known amount of API at three concentration levels in triplicate (9 total determinations). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six samples prepared at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
-
Robustness: Analyze samples while making small, deliberate variations to method parameters (one parameter at a time).
Troubleshooting
Table 5: Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | Secondary silanol interactions; Column overload. | Lower mobile phase pH to <3; Use a high-pH stable column at pH >9; Add a mobile phase modifier (e.g., 0.1% TEA); Reduce injection mass.[3] |
| Poor Resolution | Insufficient selectivity or efficiency. | Optimize gradient slope (make it shallower); Change organic modifier (ACN to MeOH or vice-versa); Change column to one with a different stationary phase (e.g., C18 to Phenyl-Hexyl).[19] |
| Retention Time Drift | Inadequate column equilibration; Mobile phase instability; Temperature fluctuations. | Ensure column is fully equilibrated before injection; Prepare fresh mobile phase daily; Use a column thermostat. |
| Split Peaks | Sample solvent stronger than mobile phase; Column contamination or void. | Dissolve sample in mobile phase or a weaker solvent; Wash or replace the column. |
Conclusion
Developing a robust HPLC method for lipophilic piperazine derivatives is a challenging but achievable task. Success hinges on a systematic approach that directly addresses the root causes of poor chromatography—namely, the secondary interactions between the basic analyte and the silica stationary phase. By strategically selecting modern HPLC columns, carefully controlling mobile phase pH, and rigorously optimizing and validating the method, researchers can generate accurate, reliable, and reproducible data essential for advancing drug development programs.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Ermer, J., & Nethercote, P. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Mourne Training Services. (2024, May 1). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]
-
AssayPrism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chemical Communications, 59(51), 7887-7899. Retrieved from [Link]
-
Ma, C., et al. (2013). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Scientia Pharmaceutica, 81(3), 731-744. Retrieved from [Link]
-
Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review. Journal of Liquid Chromatography & Related Technologies, 31(1-2), 79-96. Retrieved from [Link]
-
Giaginis, C., & Tsantili-Kakoulidou, A. (2007). Current State of the Art in HPLC Methodology for Lipophilicity Assessment of Basic Drugs. A Review. Journal of Liquid Chromatography & Related Technologies, 31(1), 79-96. Retrieved from [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Hawach Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]
-
Maleki, A., et al. (2017). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1523, 25-41. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Microsolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]
-
Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(3), 1632-1639. Retrieved from [Link]
-
Separation Science. (2024, January 10). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Retrieved from [Link]
-
Awan, A. T., et al. (2016). Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. Journal of AOAC International, 99(2), 478-484. Retrieved from [Link]
-
Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1). Retrieved from [Link]
-
Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Wawrzynowicz, T., & Zgórka, G. (2000). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Poloniae Pharmaceutica, 57(6), 405-411. Retrieved from [Link]
-
de Graaff, W., et al. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. Retrieved from [Link]
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1H NMR characterization of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
An Application Note for the Structural Elucidation of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide and a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine. This compound, featuring a substituted phenyl ethyl moiety attached to a piperazine ring, serves as an excellent model for demonstrating the power of ¹H NMR in the structural verification of complex organic molecules relevant to pharmaceutical and materials science research. We will delve into the theoretical prediction of the proton spectrum, outline a robust experimental protocol from sample preparation to data acquisition, and provide a detailed interpretation of the spectral data. The causality behind experimental choices is explained to provide researchers with field-proven insights, ensuring both accuracy and reproducibility.
Introduction: The Imperative for Structural Verification
In drug development and chemical research, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution.[1] It provides unparalleled detail regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2][3]
The target molecule, 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, contains several distinct proton environments, including an isopropyl group, a chiral benzylic center, a para-substituted aromatic ring, and a piperazine heterocycle. Each of these fragments presents a unique signature in the ¹H NMR spectrum, and their interplay through spin-spin coupling provides a complete structural fingerprint. This guide will systematically deconstruct the expected spectrum and provide a clear protocol to obtain high-quality, interpretable data.
Molecular Structure and Proton Environment Analysis
To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is shown below, with each unique proton environment labeled.
Proton Environments:
-
H_a : The six equivalent methyl protons of the isopropyl group.
-
H_b : The single methine proton of the isopropyl group.
-
H_c : The three methyl protons of the ethyl group attached to the aromatic ring.
-
H_d : The single methine proton of the ethyl group (a benzylic proton).
-
H_e & H_f : The aromatic protons on the para-substituted benzene ring. Due to substitution, they form an AA'BB' system, which often appears as two distinct doublets. Protons ortho to the ethyl group (H_e) will have a different chemical shift than those ortho to the isopropyl group (H_f).[4]
-
H_g & H_h : The methylene protons of the piperazine ring. The four protons adjacent to the N-substituent (H_g) are chemically different from the four protons adjacent to the NH group (H_h). Due to the chair conformation of the piperazine ring and restricted rotation, these often appear as complex, broad multiplets.[5][6]
-
H_i : The single proton attached to the secondary amine nitrogen of the piperazine ring. This signal can be broad and its chemical shift is often concentration and solvent-dependent.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation. The rationale behind each step is provided to ensure the trustworthiness and integrity of the generated data.
Materials and Reagents
-
1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine sample (5-25 mg)[7]
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal reference (often pre-dissolved in the solvent)[8]
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and glass wool or a syringe filter
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10 mg of the analyte into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[9][10]
-
Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a massive solvent signal from obscuring the analyte signals. The spectrometer also uses the deuterium signal for field-frequency stabilization, known as the "lock". Chloroform-d is a good first choice for many organic molecules.[9]
-
-
Filtration: Gently draw the dissolved sample into a Pasteur pipette that has a small, tight plug of glass wool at its neck. Carefully transfer the filtered solution into a clean NMR tube.
-
Causality: Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtration is a critical step for obtaining sharp lines.[7]
-
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
NMR Data Acquisition Workflow
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
Key Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Program | zg or zg30 | A standard one-pulse experiment for quantitative results. |
| Number of Scans (ns) | 16 to 64 | Co-adding multiple scans improves the signal-to-noise ratio.[11] |
| Spectral Width (sw) | ~12-15 ppm | Encompasses the typical chemical shift range for organic molecules.[12][13] |
| Acquisition Time (aq) | 2-4 seconds | A longer acquisition time provides better digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for nearly complete relaxation of protons between pulses, ensuring accurate signal integration.[2] |
Data Processing
-
Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted from the time domain to the frequency domain.[2]
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integrations.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is absent, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used as a secondary reference.[7]
-
Integration: The area under each peak is integrated to determine the relative ratio of protons contributing to each signal.[14]
Predicted Spectrum and Data Interpretation
The following table summarizes the predicted ¹H NMR data for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine in CDCl₃. Chemical shifts are estimates and can be influenced by solvent and concentration.[15][16][17][18]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H_a (isopropyl CH₃) | ~1.25 | Doublet (d) | 6H | ~7.0 |
| H_b (isopropyl CH) | ~2.90 | Septet (sept) | 1H | ~7.0 |
| H_c (ethyl CH₃) | ~1.35 | Doublet (d) | 3H | ~7.2 |
| H_d (ethyl CH) | ~3.40 | Quartet (q) | 1H | ~7.2 |
| H_e/H_f (Aromatic) | ~7.10 - 7.30 | Multiplet (m) | 4H | - |
| H_g/H_h (Piperazine) | ~2.30 - 2.90 | Broad Multiplet (br m) | 8H | - |
| H_i (Piperazine NH) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | - |
Spin-Spin Coupling Network
The connectivity of the molecule is confirmed by the splitting patterns (multiplicity) of the signals, which arise from spin-spin coupling between neighboring non-equivalent protons.[14][19] The diagram below illustrates these key coupling relationships.
// Node Definitions with Colors Ha [label="Hₐ", pos="0,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Hb [label="Hₑ", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hc [label="Hₑ", pos="3,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hd [label="Hբ", pos="2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; He [label="Hբ", pos="3,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hf [label="Hₔ", pos="5.5,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hg [label="H꜀", pos="5.5,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Hh [label="Hₑ", pos="1,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for structure C_iso_CH [label="", pos="0,0!", shape=plaintext]; C_iso_C1 [label="", pos="-1,1.5!", shape=plaintext]; C_iso_C2 [label="", pos="1,1.5!", shape=plaintext]; C_aro_1 [label="", pos="1.5,-0.75!", shape=plaintext]; C_aro_2 [label="", pos="1.5,0.75!", shape=plaintext]; C_aro_3 [label="", pos="3.5,0.75!", shape=plaintext]; C_aro_4 [label="", pos="4,0!", shape=plaintext]; C_aro_5 [label="", pos="3.5,-0.75!", shape=plaintext]; C_aro_6 [label="", pos="2.5,-1.5!", shape=plaintext];
C_ethyl_CH [label="", pos="4.5,-0.75!", shape=plaintext];
// Edges for Coupling Ha -- C_iso_CH [label=" J ≈ 7 Hz", fontcolor="#5F6368", color="#5F6368", style=dashed, len=1.5]; C_iso_CH -- Hh [label=" J ≈ 7 Hz", fontcolor="#5F6368", color="#5F6368", style=dashed, len=1.5]; Hf -- C_ethyl_CH [label=" J ≈ 7.2 Hz", fontcolor="#5F6368", color="#5F6368", style=dashed, len=1.5]; C_ethyl_CH -- Hg [label=" J ≈ 7.2 Hz", fontcolor="#5F6368", color="#5F6368", style=dashed, len=1.5]; Hb -- Hc [label="ortho", fontcolor="#5F6368", color="#5F6368", style=dashed, len=1.0]; Hd -- He [label="ortho", fontcolor="#5F6368", color="#5F6368", style=dashed, len=1.0]; Hc -- Hd [label="meta", fontcolor="#5F6368", color="#5F6368", style=dashed, len=2.0]; } enddot Caption: Key ¹H-¹H spin-spin coupling interactions.
Discussion of Chemical Shifts
-
Aliphatic Region (0.5-3.0 ppm): The isopropyl methyl protons (H_a) and the ethyl methyl protons (H_c) appear in the shielded upfield region as expected for alkyl groups. The piperazine protons (H_g, H_h) and the isopropyl methine (H_b) are shifted further downfield due to the deshielding effect of the adjacent nitrogen atoms and the aromatic ring, respectively.[20]
-
Benzylic Region (3.0-4.0 ppm): The ethyl methine proton (H_d) is significantly deshielded because it is directly attached to both the electron-withdrawing aromatic ring and the nitrogen of the piperazine ring.
-
Aromatic Region (6.5-8.0 ppm): The protons on the benzene ring (H_e, H_f) resonate in the characteristic downfield region due to the ring current effect.[21] The para-substitution pattern simplifies the spectrum, typically resulting in two doublets.
-
Labile Proton (NH): The chemical shift of the NH proton (H_i) is highly variable and the peak is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid.
Conclusion
This application note has detailed a systematic approach to the ¹H NMR characterization of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine. By combining a robust experimental protocol with a thorough analysis of the expected chemical shifts and coupling patterns, researchers can confidently verify the structure of this and analogous molecules. The principles outlined herein—from meticulous sample preparation to the logical interpretation of spectral data—form the foundation of reliable structural elucidation in modern chemical science.
References
-
Abraham, R. J., et al. (2005). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
Ghafouri, R., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
Ismael, S., et al. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Basrah Journal of Science. [Link]
-
Gerothanassis, I. P., et al. (2018). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. uOttawa NMR Facility. [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts. Magnetic Resonance in Chemistry. [Link]
-
Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Chemistry. [Link]
-
Filo. (2025). signals in the { } ^ { 1 } \mathrm { H } NMR spectrum of ethylbenzene. Filo. [Link]
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JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. [Link]
-
Keeler, J. (2005). NMR Data Processing. University of Cambridge. [Link]
-
Bruker. (n.d.). Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling. Bruker Corporation. [Link]
-
ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ResearchGate. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Organic Chemistry Tutor. [Link]
-
TestTube. (2024). 43. Proton NMR - Ethylbenzene. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube. [Link]
-
The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool. [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]
-
ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
European Molecular Biology Laboratory. (n.d.). NMR data acquisition. EMBL. [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
-
University of Science and Technology of China. (n.d.). NMR Data Acquisition and Processing Procedure. USTC. [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]
-
University of Potsdam. (n.d.). NMR Spectroscopy: Data Acquisition. University of Potsdam. [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
-
PubChem. (n.d.). Piperazine. National Institutes of Health. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. UW-Madison Chemistry. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. StudyOrgo.com. [Link]
Sources
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 3. azooptics.com [azooptics.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ou.edu [ou.edu]
- 9. How To [chem.rochester.edu]
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- 21. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
Solubility enhancement of 1-[1-(4-isopropylphenyl)ethyl]piperazine for in vitro assays
Application Note: Solubility Enhancement of 1-[1-(4-isopropylphenyl)ethyl]piperazine for In Vitro Assays
Introduction: The Physicochemical Dichotomy
The compound 1-[1-(4-isopropylphenyl)ethyl]piperazine presents a classic formulation challenge in early-stage drug discovery and in vitro biological profiling. Structurally, the molecule is defined by a stark physicochemical dichotomy:
-
The Lipophilic Tail: The 4-isopropylphenyl group is highly hydrophobic, driving the molecule's partition coefficient (LogP) upward and resisting solvation in aqueous media.
-
The Ionizable Head: The piperazine ring contains two basic nitrogen atoms (typical pKa values ~9.8 and ~5.6). While these nitrogens offer sites for protonation, at physiological pH (7.4), the dominant mono-protonated state is often insufficient to overcome the thermodynamic penalty of solvating the bulky, lipophilic isopropylphenyl moiety.
When researchers attempt to introduce this compound into aqueous in vitro assay buffers (e.g., DMEM, PBS, or HEPES) via a concentrated Dimethyl Sulfoxide (DMSO) stock, they frequently encounter kinetic precipitation [1]. The rapid diffusion of DMSO into the aqueous phase leaves the hydrophobic compound locally supersaturated, causing it to nucleate and "crash out" of solution[1]. This leads to erratic assay readouts, artificial loss of target engagement, and false-negative biological data.
To ensure scientific integrity and self-validating experimental conditions, this guide details three field-proven, mechanistically distinct strategies to enhance the apparent aqueous solubility of 1-[1-(4-isopropylphenyl)ethyl]piperazine.
Mechanistic Strategies for Solubility Enhancement
Strategy A: Kinetic Control via Stepwise Co-Solvent Dilution
The Causality: Direct injection of a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer creates a microenvironment where the solvent front diffuses faster than the compound can structurally organize with water molecules. By introducing an intermediate dilution step (e.g., stepping down to 10% DMSO before final dilution), you reduce the local concentration gradient[1]. This slows nucleation kinetics, allowing the compound to remain in a metastable, kinetically soluble state long enough to complete a standard in vitro assay (typically 1–24 hours).
Figure 1: Workflow comparison of stepwise intermediate dilution versus direct addition.
Strategy B: Thermodynamic Rescue via Cyclodextrin Inclusion Complexation
The Causality: When kinetic control is insufficient, thermodynamic solubility must be altered. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity[2]. The highly lipophilic 4-isopropylphenyl tail of our target compound acts as a "guest," spontaneously partitioning into the hydrophobic cavity of the HP-β-CD "host" via van der Waals forces and hydrophobic interactions[3][4]. Meanwhile, the partially protonated piperazine ring remains oriented toward the hydrophilic exterior. This 1:1 inclusion complex effectively masks the lipophilic tail from the aqueous environment, drastically increasing the compound's apparent thermodynamic solubility without altering its intrinsic molecular structure or pharmacological activity[5][6].
Figure 2: Mechanism of host-guest inclusion complexation using HP-β-CD.
Strategy C: pH Modulation and In Situ Salt Formation
The Causality: The free base form of piperazine derivatives is notoriously difficult to dissolve in neutral water[2]. By lowering the pH of the initial aqueous vehicle (e.g., using 0.1 M HCl) below the pKa of both nitrogen atoms, the piperazine ring becomes di-protonated. This transformation from a neutral/mono-cationic species to a di-cationic salt drastically increases the hydration energy (ion-dipole interactions with water), pulling the entire molecule into solution[7]. The acidic stock can then be carefully titrated into a highly buffered assay medium (like 100 mM HEPES, pH 7.4) to prevent drastic pH shifts in the final cell culture.
Experimental Protocols
Protocol 1: Stepwise Co-Solvent Dilution (For Standard Assays)
Self-Validation Check: Always include a vehicle control (DMSO only) to ensure observed biological effects are due to the compound, not solvent toxicity. Keep final DMSO ≤ 0.5% for cell-based assays[1].
-
Stock Preparation: Weigh 1-[1-(4-isopropylphenyl)ethyl]piperazine and dissolve in 100% anhydrous DMSO to yield a 10 mM stock. Vortex vigorously for 60 seconds. Sonicate in a water bath for 5 minutes if micro-particulates remain[1].
-
Intermediate Dilution: Prepare an intermediate buffer (e.g., PBS or assay buffer) containing 10% DMSO.
-
Stepwise Mixing: While vortexing the intermediate buffer, add the 10 mM DMSO stock dropwise to achieve a 1 mM intermediate solution. Note: Continuous shear force prevents local supersaturation.
-
Final Addition: Add the 1 mM intermediate solution dropwise to the final pre-warmed (37°C) assay medium to reach the desired working concentration (e.g., 50 µM).
-
Validation: Observe the final medium under a phase-contrast microscope (20x magnification) to confirm the absence of crystalline precipitates.
Protocol 2: HP-β-CD Inclusion Complexation (For High-Concentration/In Vivo-like Assays)
This protocol utilizes the solution-complexation method, ideal for generating highly concentrated aqueous stocks without organic solvents[8][9].
-
Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water or PBS. Stir until completely clear.
-
Compound Addition: Add 1-[1-(4-isopropylphenyl)ethyl]piperazine powder directly to the HP-β-CD solution at a molar ratio of 1:2 (Compound:HP-β-CD) to ensure complete encapsulation[4].
-
Complexation Incubation: Place the mixture on a thermomixer or orbital shaker at 37°C. Agitate continuously at 800 RPM for 24 hours. The mechanical agitation combined with mild heat drives the thermodynamic equilibrium toward complex formation[1].
-
Filtration: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated free base.
-
Quantification (Optional but Recommended): Determine the exact concentration of the solubilized compound in the filtrate using HPLC-UV.
-
Assay Application: Dilute the filtered complex directly into your in vitro assay medium. Ensure the vehicle control contains the exact same concentration of empty HP-β-CD.
Quantitative Data Presentation
To assist in selecting the appropriate methodology, the following table summarizes the expected outcomes and limitations of each solubility enhancement technique.
| Enhancement Strategy | Mechanism of Action | Expected Max Aqueous Conc. (pH 7.4) | Cytotoxicity Risk (In Vitro) | Best Use Case |
| Direct DMSO Addition | None (Baseline) | < 5 µM (Prone to crash-out) | High (if DMSO > 1%) | Low-concentration biochemical assays. |
| Stepwise Dilution | Kinetic delay of nucleation | 10 - 50 µM | Moderate (DMSO dependent) | Routine cell-based screening (e.g., IC50 determination). |
| HP-β-CD Complexation | Thermodynamic encapsulation | 1 mM - 5 mM | Low (HP-β-CD is highly biocompatible) | High-concentration assays, primary cell lines, and in vivo bridging. |
| In Situ Salt (HCl) | Ion-dipole hydration | > 10 mM (in acidic stock) | Moderate (pH shock risk) | Highly buffered biochemical systems; assays insensitive to transient pH drops. |
References
- Benchchem Technical Support. (2025). Enhancing the Solubility of Piperidine/Piperazine-Containing Compounds. Benchchem.
- Narmada, I. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics, 13(2), 110-120.
- Devine, R., et al. (2020). Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential. Results in Chemistry, Maynooth University Research Archive Library.
- Rudrangi, S. R. S. (2015). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. PhD thesis, University of Greenwich.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Influence of Drug Properties, Formulation Composition, and Processing Parameters on the Stability and Dissolution Performance of Amorphous Solid Dispersions-Based Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. m.youtube.com [m.youtube.com]
Preparation of hydrochloride salts of isopropylphenyl piperazines
Application Note: Preparation of Hydrochloride Salts of Isopropylphenyl Piperazines
Executive Summary & Scope
This technical guide details the precision synthesis and crystallization of hydrochloride salts of isopropylphenyl piperazines (IPPPs) . These moieties are critical pharmacophores in neuropsychiatric drug discovery, serving as potent ligands for serotonin (5-HT
While the free base forms of IPPPs are often oily or low-melting solids prone to oxidation, their hydrochloride salts offer superior stability, bioavailability, and crystallinity. However, the presence of two basic nitrogen atoms in the piperazine ring (pKa
Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.
Scientific Foundation & Rationale
The pKa Challenge and Salt Selection
The isopropylphenyl piperazine scaffold contains two protonation sites:
-
N4 (Secondary Amine): Highly basic (pKa
9.8). Protonates first. -
N1 (Tertiary Aniline-like): Less basic (pKa
5.4–5.6) due to conjugation with the phenyl ring and steric bulk of the isopropyl group.
-
Monohydrochloride (HCl): Preferred for bioavailability. Requires precise stoichiometric control (0.95–1.05 eq. HCl) to avoid protonating N1.
-
Dihydrochloride (2HCl): Forms readily with excess acid. Often more crystalline but significantly more hygroscopic and acidic, which can be detrimental in certain formulation matrices.
Solvent Systems
The choice of solvent is dictated by the Dielectric Constant (
-
Isopropanol (IPA): The "Gold Standard." It dissolves the lipophilic free base at elevated temperatures but poor solubility for the ionic salt, driving high-yield precipitation.
-
Diethyl Ether / 1,4-Dioxane: Used as carriers for anhydrous HCl gas to prevent introducing water, which promotes oiling out.
Materials & Equipment
| Reagent/Equipment | Specification | Rationale |
| IPPP Free Base | >98% Purity (HPLC) | Impurities act as nucleation inhibitors, causing oiling out. |
| HCl Source | 4M HCl in Dioxane or 2M HCl in Diethyl Ether | Anhydrous delivery prevents hydrate formation during initial nucleation. |
| Reaction Solvent | Isopropanol (Anhydrous) | High boiling point allows thermal recrystallization; moderate polarity. |
| Anti-solvent | Diethyl Ether or n-Heptane | Low polarity induces precipitation if the salt is too soluble in IPA. |
| Inert Gas | Nitrogen ( | Protects the free base from oxidation prior to salt formation. |
Experimental Protocols
Protocol A: Precision Synthesis of Monohydrochloride Salt
Best for: Initial discovery scale (100 mg – 10 g) where stoichiometry is critical.
Step 1: Dissolution Dissolve 1.0 equivalent of the isopropylphenyl piperazine free base in anhydrous Isopropanol (10 mL/g).
-
Expert Note: If the free base is an oil, ensure complete dissolution. If the solution is cloudy, filter through a 0.45
m PTFE filter to remove dust seeds that could cause polymorph issues.
Step 2: Controlled Acidification Chill the solution to 0–5 °C in an ice bath. Under vigorous stirring, add 0.95 equivalents of 4M HCl in Dioxane dropwise over 20 minutes.
-
Why 0.95 eq? Slight under-acidification prevents the formation of the dihydrochloride salt. The unreacted free base remains in the mother liquor.
Step 3: Nucleation & Aging A white precipitate should form immediately. Remove the ice bath and allow the slurry to stir at room temperature (20–25 °C) for 2 hours.
-
Self-Validation: If the product "oils out" (forms a gum instead of a solid), reheat to reflux until clear, then cool very slowly (1 °C/min) with vigorous stirring.
Step 4: Isolation
Filter the solid using a sintered glass funnel under
Step 5: Drying Dry in a vacuum oven at 40 °C for 12 hours.
-
Caution: Do not exceed 60 °C initially, as solvates may collapse into amorphous forms.
Protocol B: Recrystallization (Polymorph Control)
Best for: Purifying crude salts or fixing "oiled out" batches.
-
Suspend the crude salt in boiling Isopropanol (minimum volume to dissolve).
-
If insoluble, add Methanol dropwise (max 10% v/v) until clear.
-
Hot Filtration: Filter rapidly while hot to remove mechanical impurities.
-
Seeding: Cool to cloud point (
50 °C) and add a "seed crystal" from a previous pure batch if available. -
Crystallization: Allow to cool to room temperature undisturbed, then chill to 4 °C overnight.
Visualization & Logic
Figure 1: Salt Formation Workflow
This diagram illustrates the critical decision points between Mono- and Dihydrochloride formation.
Caption: Figure 1. Decision logic for stoichiometric control and troubleshooting phase separation during salt formation.
Figure 2: Troubleshooting "Oiling Out"
Oiling out is the most common failure mode for substituted phenyl piperazines.
Caption: Figure 2. Root cause analysis and corrective actions for non-crystalline precipitation.
Characterization & Quality Control
To validate the protocol, the following parameters must be met.
| Test | Expected Result (Mono-HCl) | Methodological Note |
| Elemental Analysis | Cl % theoretical | Distinguishes Mono-HCl vs. Di-HCl vs. Free Base. |
| 1H NMR (DMSO-d6) | Downfield shift of piperazine protons ( | Broad singlet at >9 ppm indicates |
| Melting Point | Sharp range (typically >200 °C) | Broad range indicates mixed salts or amorphous content. |
| Silver Nitrate Titration | Stoichiometric equivalence | Quantitative confirmation of counter-ion ratio. |
Expert Insight on NMR: In the monohydrochloride salt, the protons on the piperazine ring adjacent to the secondary amine (N4) will show a significant downfield shift compared to the free base, while the protons near the N-aryl bond (N1) will shift less, confirming the site of protonation [3].
References
-
Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[1] URL:[Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Source: MDPI, Pharmaceuticals, 2022. URL:[Link][2]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Source: MDPI, Molecules, 2020. URL:[Link]
-
Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Source: Bioorganic & Medicinal Chemistry, 2008.[3] URL:[Link][3]
Sources
Application Note: Pharmacological Characterization of Piperazine Derivatives at Monoamine Transporters
[1][2][3]
Introduction & Strategic Overview
Piperazine derivatives represent a privileged scaffold in neuropharmacology, capable of acting as high-affinity ligands for monoamine transporters (MATs). Their pharmacological profile is dualistic:
-
Therapeutic Agents: Phenylpiperazines (e.g., trazodone metabolites like mCPP) often target the Serotonin Transporter (SERT) and 5-HT receptors, serving as antidepressants or anxiolytics.
-
Psychoactive Substances: Benzylpiperazines (e.g., BZP) and certain substituted phenylpiperazines (e.g., TFMPP) act as potent releasers at the Dopamine (DAT) and Norepinephrine (NET) transporters, mimicking the effects of amphetamines and MDMA.
Distinguishing between a reuptake inhibitor (which blocks the transporter) and a substrate-type releaser (which reverses transporter flux) is the critical objective of this screening cascade. This guide provides a self-validating workflow to characterize these mechanisms with high fidelity.
The Screening Cascade
The following workflow ensures efficient resource allocation, moving from high-throughput binding screens to labor-intensive functional characterization.
Figure 1: Hierarchical screening workflow. Phase I establishes affinity; Phase II establishes potency; Phase III determines the mechanism of action (MOA).
Biological System Setup
Expert Insight: While rat brain synaptosomes are historically used, they contain mixed transporter populations. For precise SAR (Structure-Activity Relationship) modeling, use HEK293 cells stably transfected with human isoforms (hDAT, hSERT, hNET). This isolates the target, eliminating cross-talk.
Cell Culture Requirements[4][5]
-
Transfection: Stable expression of hDAT, hNET, or hSERT.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS) and selection antibiotics (e.g., Geneticin/G418) to maintain transporter expression.
-
Harvesting: Cells must be harvested at 80–90% confluency. For binding assays, membranes can be frozen. For functional assays, fresh intact cells are required.
Phase I: Radioligand Competition Binding (Affinity)
This assay determines the affinity (
Materials
-
Membrane Prep: Homogenized HEK-MAT cells (approx. 10–20 µg protein/well).
-
Radioligands (Kd values are approximate and system-dependent):
-
hSERT:
Citalopram (~1.5 nM) or Paroxetine (~0.2 nM). -
hDAT:
WIN 35,428 (CFT) (~10 nM). -
hNET:
Nisoxetine (~2.0 nM).
-
-
Non-Specific Binding (NSB) Blockers:
Protocol Steps
-
Preparation: Thaw membrane aliquots and resuspend in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Plate Setup: Use 96-well plates.
-
Total Binding: Membrane + Radioligand + Vehicle (DMSO < 1%).
-
Non-Specific Binding: Membrane + Radioligand + NSB Blocker (Saturating conc.).
-
Test: Membrane + Radioligand + Piperazine Analog (
M to M).
-
-
Incubation: Incubate for 60–90 minutes at room temperature (equilibrium is critical; lipophilic piperazines equilibrate slowly).
-
Termination: Rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI reduces binding of the radioligand to the filter itself.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillant and count (LSC).
Data Analysis
Calculate
- = Concentration of radioligand used.[2]
- = Dissociation constant of the radioligand (determined previously via Saturation Binding).
Phase II: Functional Uptake Inhibition (Potency)
This assay measures the drug's ability to inhibit the transport of a native substrate.
Materials
-
Cells: Intact HEK293 cells expressing hDAT/hSERT/hNET (plated 24h prior in Poly-D-Lysine coated 96-well plates).
-
Substrates:
-
Dopamine (for DAT).[2][4][5][6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Serotonin (for SERT).[4][5][6][7][8]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Norepinephrine (for NET).[2][4][5][6][7]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (prevent oxidation of monoamines) and pargyline (MAO inhibitor).
Protocol Steps
-
Wash: Gently wash cells 2x with warm KRH buffer to remove growth medium.
-
Pre-incubation: Add piperazine test compounds (range
to M) and incubate for 10 minutes at 37°C.-
Note: Short pre-incubation prevents receptor internalization.
-
-
Substrate Addition: Add radiolabeled substrate (final conc. ~20–50 nM) and incubate for 5–10 minutes .
-
Critical: This phase must remain linear. Do not exceed 10 minutes.
-
-
Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold buffer to stop transport.
-
Lysis: Add 1% SDS or 0.1M NaOH to lyse cells.
-
Counting: Transfer lysate to vials, add scintillant, and count.
Phase III: Transporter-Mediated Efflux (Mechanism)
This is the decisive step. Many piperazines (e.g., BZP, TFMPP) are not simple blockers; they are substrates that enter the neuron and trigger reverse transport (release). A simple uptake assay cannot distinguish a blocker from a releaser (both reduce intracellular tritium accumulation).
Mechanism Visualization
Figure 2: Mechanistic differentiation. Inhibitors bind the surface; Releasers (substrates) translocate and reverse the transporter gradient.
Release Assay Protocol
-
Pre-loading: Incubate cells with
Neurotransmitter (e.g., MPP+ for DAT/NET or 5-HT for SERT) for 20 minutes to fill the cytosolic pool. -
Wash: Wash cells 3x extensively to remove extracellular radioactivity.
-
Agonist Challenge: Add the test piperazine derivative.
-
Collection: Collect the supernatant (extracellular buffer) at specific time points (e.g., 15 min).
-
Quantification: Measure radioactivity in the supernatant (Efflux) vs. radioactivity remaining in the lysed cells (Retained).
-
Result:
-
Blocker: Low radioactivity in supernatant (prevents leak, similar to vehicle).
-
Releaser: High radioactivity in supernatant (dose-dependent efflux).
-
Data Interpretation & Reporting
Summarize findings in a comparative table. The Release/Uptake Ratio is a key metric for abuse potential (high DAT release correlates with stimulant effects).
| Compound Class | Example | Binding ( | Uptake ( | Release ( | Profile |
| Phenylpiperazine | mCPP | High (SERT) | High (SERT) | High (SERT) | 5-HT Releaser |
| Benzylpiperazine | BZP | Moderate (DAT) | Moderate (DAT) | Moderate (DAT) | DA Releaser |
| Reference | Cocaine | High (DAT) | High (DAT) | Inactive | Reuptake Inhibitor |
Key Metrics
- (Uptake): Concentration inhibiting 50% of substrate uptake.
- (Release): Concentration inducing 50% of maximal release.
-
DAT/SERT Ratio:
- (Selectivity for SERT): Likely entactogen/antidepressant-like (e.g., MDMA-like).
- (Selectivity for DAT): Likely psychostimulant (e.g., Methamphetamine-like).
Troubleshooting & Expert Tips
-
Lipophilicity Issues: Piperazine derivatives can be highly lipophilic. If
curves are erratic:-
Use glass-coated plates or low-binding plastics.
-
Include 0.1% BSA in the buffer to act as a carrier, but be aware this shifts free drug concentration.
-
-
Filter Binding: If high background in binding assays, increase PEI concentration to 0.5% or wash filters with 0.1% BSA.
-
Temperature Dependence: Release assays are temperature-sensitive. Ensure buffers are pre-warmed to 37°C. Release is transporter-mediated (temperature-dependent), whereas leakage is passive (less temp-dependent).
-
Edge Effects: In 96-well plates, avoid outer wells for critical data points due to evaporation/temperature variance.
References
-
Baumann, M. H., et al. (2005).[9] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[9] Neuropsychopharmacology.
-
Simmler, L. D., et al. (2014).[3] Monoamine Transporter and Receptor Interaction Profiles of a New Series of Designer Cathinones. Neuropharmacology.
-
Rothman, R. B., & Baumann, M. H. (2003).[9] Monoamine Transporters and Psychostimulant Drugs.[10][11][4][5][8][12] European Journal of Pharmacology.
-
Mayer, F. P., et al. (2017).[2] Phase I metabolites of mephedrone display biological activity at monoamine transporters. British Journal of Pharmacology.
-
Tatsumi, M., et al. (1997).[3] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine transporters and psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Michael H. Baumann - Google Scholar [scholar.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Binding of the amphetamine-like 1-phenyl-piperazine to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
Application Note: Advanced Crystallization and Chiral Resolution Protocols for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine Intermediates
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary
The compound 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) disorders and glycosidase inhibition[1]. The presence of the piperazine pharmacophore, combined with a chiral benzylic center, necessitates rigorous control over both chemical purity and enantiomeric excess (ee). This application note details a thermodynamically controlled classical chiral resolution and subsequent cooling crystallization workflow to isolate the highly pure (S)-enantiomer.
Physicochemical Profiling & Thermodynamic Causality
Piperazine derivatives exhibit unique crystallization behaviors due to their dual basic nitrogen atoms (pKa1 ~9.8, pKa2 ~5.6), which allow for the formation of mono- or di-acid addition salts[1]. For chiral resolution, classical diastereomeric salt formation remains a highly scalable and cost-effective approach.
The causality of a successful resolution lies in navigating the isothermal solubility phase diagram. Racemic piperazine derivatives often exhibit a eutectic point at approximately 60% ee, where both the desired and undesired enantiomers co-crystallize[2]. By utilizing a bulky resolving agent such as Di-p-anisoyl-D-tartaric acid (D-DATA), we exploit the differential solubility between the (S)-target salt and the (R)-undesired salt. The bulky aromatic groups of D-DATA facilitate dense crystal packing with the hydrophobic propan-2-ylphenyl moiety of the target enantiomer, driving the thermodynamic preference for selective precipitation[2].
Data Presentation: Physicochemical & Screening Data
Table 1: Physicochemical Properties of the Intermediate
| Property | Value / Characteristic | Impact on Crystallization |
|---|---|---|
| Molecular Weight | 232.37 g/mol | Determines stoichiometric ratios for salt formation. |
| pKa Values | ~9.8 (N1), ~5.6 (N4) | Enables selective mono-salt formation at controlled pH. |
| LogP | ~3.2 | High lipophilicity; requires non-polar anti-solvents (e.g., heptane). |
| Eutectic Point | ~60% ee | Risk of co-crystallization if supersaturation is pushed too high[2]. |
Table 2: Resolving Agent Screening Matrix (Solvent: THF/Water 80:20)
| Resolving Agent (0.35 eq) | Yield (%) | Enantiomeric Excess (ee) | Solid-State Outcome |
|---|---|---|---|
| L-Tartaric Acid | 15% | 45% | Poor crystal habit, slow filtration. |
| (S)-Mandelic Acid | 22% | 68% | Prone to oiling out (liquid-liquid phase separation). |
| Di-p-toluoyl-D-tartaric acid | 31% | 85% | Good filterability, moderate resolution. |
| Di-p-anisoyl-D-tartaric acid | 37% | 98% | Excellent thermodynamic resolution, highly crystalline [2]. |
Process Visualization
Fig 1: Workflow for the chiral resolution and crystallization of the piperazine intermediate.
Experimental Methodologies
Protocol A: Chiral Resolution via Diastereomeric Salt Formation
Objective: Isolate the (S)-enantiomer as a diastereomeric hemisalt tetrahydrate[2].
-
Reactor Setup: Equip a 1L jacketed glass reactor with an overhead stirrer (pitched blade turbine) and a programmable temperature control unit.
-
Charge: Add 50.0 g of racemic 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine and 350 mL of Tetrahydrofuran (THF).
-
Resolving Agent Addition: Dissolve 0.35 molar equivalents of Di-p-anisoyl-D-tartaric acid (D-DATA) in 87.5 mL of Deionized (DI) water[2]. Add this aqueous solution dropwise to the reactor.
-
Causality Check: Utilizing 0.35 equivalents (sub-stoichiometric) instead of 0.5 or 1.0 prevents the system from crossing the eutectic point, ensuring that only the least soluble diastereomeric salt precipitates[2].
-
-
Heating: Heat the mixture to 65 °C with agitation (250 RPM) until complete dissolution is achieved (undersaturated state).
-
Cooling & Seeding: Cool the reactor to 55 °C at a rate of 0.5 °C/min. Seed the solution with 0.5 g of pure (S)-enantiomer D-DATA salt to bypass primary nucleation energy barriers. Hold isothermally for 1 hour.
-
Controlled Crystallization: Cool the system to 20 °C using a slow, linear ramp of 0.1 °C/min.
-
Causality Check: A slow cooling ramp maintains the system strictly within the metastable zone. This favors crystal growth over secondary nucleation, preventing the kinetic trapping of the undesired (R)-enantiomer in the crystal lattice.
-
-
Filtration: Filter the resulting slurry under vacuum. Wash the filter cake with 50 mL of cold THF/H2O (80:20 v/v).
-
Self-Validation System: Analyze the mother liquor via chiral HPLC. If the (R)-enantiomer is highly enriched (>80% ee) in the mother liquor, the mass balance mathematically validates the success of the solid-phase resolution.
Fig 2: Thermodynamic vs. kinetic control pathways during diastereomeric salt crystallization.
Protocol B: Free-Base Recovery and Cooling Crystallization
Objective: Break the diastereomeric salt and crystallize the enantiopure free base to reject structurally similar chemical impurities (e.g., des-isopropyl derivatives).
-
Salt Break: Suspend the wet cake obtained from Protocol A in 250 mL of Methyl tert-butyl ether (MTBE) and 150 mL of 2M NaOH aqueous solution.
-
Biphasic Stirring: Stir vigorously (400 RPM) for 30 minutes at 25 °C.
-
Causality Check: The strong base deprotonates the piperazine nitrogen. The D-DATA resolving agent partitions entirely into the aqueous phase as a highly soluble sodium salt, while the lipophilic enantiopure piperazine free base migrates into the MTBE phase.
-
-
Phase Separation: Halt agitation and allow the phases to separate for 15 minutes. Decant the aqueous layer. Wash the organic layer with brine (100 mL) and dry over anhydrous Na₂SO₄.
-
Solvent Exchange: Concentrate the MTBE layer under reduced pressure (rotary evaporation) and swap the solvent to n-heptane (200 mL).
-
Cooling Crystallization: Heat the heptane solution to 60 °C to ensure complete dissolution, then cool to 5 °C at 0.2 °C/min.
-
Causality Check: n-Heptane acts as an excellent anti-solvent for polar impurities. However, it allows the hydrophobic propan-2-ylphenyl moiety to remain solvated just long enough to yield highly pure, well-defined crystals of the free base upon controlled cooling[2].
-
-
Isolation & Validation: Filter the crystals and dry under vacuum at 40 °C. Validate the final product via Chiral HPLC (Target: >99% ee) and quantitative NMR (Target: >99.5% w/w purity).
References
-
Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, ACS Publications.[Link]
- Acid addition salts of piperazine derivatives.
- PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES.
Sources
Application Note: 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine as a Privileged Scaffold in CNS and Antihistamine Drug Discovery
Executive Summary
The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its structural simplicity, tunable pKa, and capacity to modulate pharmacokinetic properties[1]. 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (CAS: 517855-37-7) is a highly versatile, mono-substituted pharmaceutical intermediate. By combining the basicity of the piperazine core with the enhanced lipophilicity of a 4-isopropylphenyl moiety, this intermediate is specifically engineered for the development of central nervous system (CNS) therapeutics and advanced H1-receptor antagonists. This application note details the mechanistic rationale for its use, provides a self-validating protocol for its downstream N-alkylation, and outlines its pharmacological trajectory.
Structural Rationale & Mechanistic Insights
When designing neuroactive or antihistamine agents, the choice of intermediate dictates the final drug's absorption, distribution, metabolism, and excretion (ADME) profile[1]. The architecture of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine offers three distinct synthetic and pharmacological advantages:
-
Selective Reactivity (The N4 Advantage): Unsubstituted piperazine is notorious for yielding complex mixtures of mono- and di-alkylated products, often necessitating tedious Boc-protection strategies[1][2]. Because this intermediate is already functionalized at the N1 position, the N4 secondary amine is free for direct, selective electrophilic N-alkylation or N-acylation without the risk of over-alkylation[2].
-
Optimized Lipophilicity for BBB Penetration: The paracellular tight junctions of the blood-brain barrier (BBB) restrict the entry of most xenobiotics. Passive diffusion across the BBB requires a highly specific lipophilicity range (LogP 1.7–2.8)[3]. The substitution of a standard phenyl ring with a 4-propan-2-yl (isopropyl) group significantly enhances the hydrophobic character of the molecule, driving optimal lipid membrane fluidization and facilitating CNS penetrance[3][4].
-
Stereochemical Handle: The ethyl linker between the piperazine ring and the phenyl group introduces a chiral center. This allows medicinal chemists to resolve the intermediate into specific enantiomers, which is critical for stereospecific binding to G-protein coupled receptors (GPCRs) such as the Histamine H1 or Dopamine D2 receptors.
Physicochemical Profiling
Understanding the baseline properties of the intermediate is essential for calculating reaction stoichiometry and predicting downstream solubility.
| Property | Specification |
| Chemical Name | 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine |
| CAS Registry Number | 517855-37-7 |
| Molecular Formula | C15H24N2 |
| Molecular Weight | 232.37 g/mol |
| Structural Class | N-monosubstituted piperazine |
| Reactive Site | N4 (Secondary Amine) |
Experimental Protocol: Selective N4-Alkylation
The following protocol outlines the synthesis of a tertiary amine active pharmaceutical ingredient (API) via the N-alkylation of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
Causality & Design Choices: Potassium carbonate (K₂CO₃) is selected as the base because it acts as an efficient acid scavenger to neutralize the HCl byproduct generated during alkylation. This prevents the protonation of the N4 amine, maintaining its nucleophilicity without being strong enough to cause unwanted side reactions (such as elimination of the alkyl halide)[5][6]. Acetonitrile (MeCN) is utilized as a polar aprotic solvent to stabilize the transition state of the S_N2 substitution[5][7].
Materials Required
-
1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (1.0 eq)
-
Electrophile: Target Alkyl Halide (e.g., substituted benzyl chloride) (1.2 eq)
-
Base: Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: Acetonitrile (MeCN), HPLC grade
-
Workup: Ethyl acetate (EtOAc), Distilled Water, Brine, Anhydrous Na₂SO₄
Step-by-Step Methodology
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (1.0 eq) and dissolve in MeCN (0.2 M concentration).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq) to the solution. Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion[5].
-
Electrophile Introduction: Add the alkyl halide (1.2 eq) dropwise to the mixture via a syringe. Critical Step: Dropwise addition prevents localized heating and minimizes impurity formation.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain vigorous stirring for 12–16 hours. Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH 9:1) until the secondary amine is completely consumed[5][6].
-
Quenching & Extraction: Cool the mixture to room temperature. Quench the reaction by adding distilled water (equal volume to MeCN). Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine to remove residual K₂CO₃ and polar impurities.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary amine API[6].
Caption: Synthetic workflow for the selective N4-alkylation of the piperazine intermediate to yield the target API.
Quantitative Data: Reaction Optimization
The table below summarizes the optimization parameters for the N-alkylation of the piperazine intermediate, demonstrating the superiority of the MeCN/K₂CO₃ system.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS, %) |
| 1 | DMF | Triethylamine (Et₃N) | 80 | 16 | 65 | 92 |
| 2 | Acetone | Potassium Carbonate (K₂CO₃) | 60 | 24 | 70 | 95 |
| 3 | MeCN | Potassium Carbonate (K₂CO₃) | 80 | 12 | 88 | >98 |
| 4 | MeCN | Sodium Hydroxide (NaOH) | 80 | 12 | 55 | 85 |
Note: The use of strong bases like NaOH resulted in lower yields due to competing hydrolysis of the alkyl halide[7].
Downstream Pharmacological Application
Once synthesized, APIs derived from 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine are frequently evaluated as GPCR antagonists. The bulky, lipophilic isopropylphenyl group anchors the molecule deep within the hydrophobic pocket of receptors such as the Histamine H1 receptor. By binding to the receptor, the API stabilizes the inactive conformation, preventing the activation of the Gq-protein complex and halting the downstream inflammatory cascade[8].
Caption: Mechanism of action: Piperazine API antagonizing GPCR signaling to block intracellular Ca2+ release.
References
-
BenchChem Technical Support Team. Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem. 5
-
Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, Wiley-VCH. 1
-
Mikosz, J., et al. (2020). A new synthetic ultrasound-assisted method for dibenzoepines. National Institutes of Health (PMC).7
-
ResearchGate Community. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. 2
-
Google Patents. US10696668B2 - Acid addition salts of piperazine derivatives.6
-
Dong, X., et al. (2020). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. National Institutes of Health (PMC). 4
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 8
-
Gdańsk University of Technology. (2019). The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components.3
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US10696668B2 - Acid addition salts of piperazine derivatives - Google Patents [patents.google.com]
- 7. A new synthetic ultrasound-assisted method for dibenzoepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
Custom Synthesis Protocols for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine: A Chiral Pharmacophore Building Block
Introduction & Strategic Rationale
The compound 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (also known as 1-[1-(4-isopropylphenyl)ethyl]piperazine) is a highly versatile building block in modern drug discovery. The molecule features a lipophilic 4-isopropylphenyl moiety, a basic piperazine core, and an ethyl linker that introduces a chiral center. This specific structural triad is frequently utilized in the development of CNS-active agents and targeted oncology therapeutics to modulate pharmacokinetic properties and receptor binding affinities.
As a Senior Application Scientist, I have designed this custom synthesis protocol to prioritize scalability, high yield, and strict mono-alkylation. Direct reductive amination of 4-isopropylacetophenone with piperazine is notoriously inefficient; the steric hindrance of the alpha-methyl group impedes iminium ion formation, and the use of unprotected piperazine inevitably leads to complex mixtures of mono- and bis-alkylated products[1].
To circumvent these limitations, this protocol employs a highly controlled, stepwise nucleophilic substitution strategy[2]. By activating the benzylic alcohol to a chloride and utilizing an N-Boc protected piperazine, we establish a self-validating system that guarantees regiocontrol and simplifies downstream purification[3].
Retrosynthetic Analysis & Workflow Visualization
The synthesis is broken down into four distinct stages:
-
Reduction: Conversion of 4-isopropylacetophenone to the corresponding secondary alcohol.
-
Activation: Chlorination of the benzylic alcohol to create a superior leaving group.
-
Nucleophilic Substitution: Controlled C-N bond formation using N-Boc-piperazine.
-
Deprotection: Acidic cleavage of the Boc group to yield the final free base.
Caption: Workflow for the custom synthesis of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(4-Isopropylphenyl)ethanol
Causality: Sodium borohydride (NaBH₄) is selected as a mild, chemoselective reducing agent that quantitatively reduces the ketone without over-reducing the aromatic ring.
-
Procedure:
-
Dissolve 4-isopropylacetophenone (1.0 eq, 100 mmol) in 150 mL of anhydrous methanol (MeOH).
-
Cool the solution to 0 °C using an ice bath.
-
Add NaBH₄ (1.2 eq, 120 mmol) portion-wise over 30 minutes to control the exothermic evolution of hydrogen gas.
-
Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc 4:1).
-
Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Extract with dichloromethane (DCM) (3 x 100 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the alcohol as a colorless oil.
-
Step 2: Activation to 1-(1-Chloroethyl)-4-isopropylbenzene
Causality: Thionyl chloride (SOCl₂) converts the hydroxyl group into a highly reactive chloride. This reagent is ideal because its byproducts (SO₂ and HCl) are gaseous, driving the reaction to completion and eliminating the need for chromatographic purification at this intermediate stage.
-
Procedure:
-
Dissolve the crude 1-(4-isopropylphenyl)ethanol (1.0 eq) in 100 mL of anhydrous DCM.
-
Cool to 0 °C and add a catalytic amount of DMF (0.1 mL).
-
Dropwise add SOCl₂ (1.5 eq) over 20 minutes.
-
Warm to room temperature and stir for 3 hours.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to remove residual SOCl₂ and HCl, yielding the benzylic chloride as a pale yellow oil. Proceed immediately to the next step to prevent degradation.
-
Step 3: Nucleophilic Substitution with N-Boc-Piperazine
Causality: The use of N-tert-butyloxycarbonyl (Boc) protected piperazine provides a robust solution to prevent bis-alkylation, a common pitfall when using unprotected diamines[3]. Potassium carbonate (K₂CO₃) acts as a heterogeneous acid scavenger, neutralizing the HCl byproduct without engaging in competing nucleophilic attacks[3]. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature optimally stabilizes the transition state of the substitution reaction[2].
Caption: Mechanistic pathways (SN1 vs SN2) during the nucleophilic substitution step.
-
Procedure:
-
Suspend N-Boc-piperazine (1.1 eq) and anhydrous K₂CO₃ (2.5 eq) in 150 mL of anhydrous MeCN.
-
Add the freshly prepared 1-(1-chloroethyl)-4-isopropylbenzene (1.0 eq) dissolved in 20 mL of MeCN dropwise at room temperature.
-
Heat the reaction mixture to reflux (80 °C) for 12 hours.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the N-Boc protected intermediate.
-
Step 4: Deprotection to Target Compound
Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc carbamate. The resulting trifluoroacetate salt is then basified to isolate the free base piperazine[1].
-
Procedure:
-
Dissolve the N-Boc intermediate in 50 mL of DCM.
-
Add 15 mL of TFA dropwise at 0 °C.
-
Stir at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the Boc mass.
-
Concentrate in vacuo. Redissolve the residue in DCM and wash with 1M NaOH until the aqueous layer is pH > 10.
-
Extract, dry over Na₂SO₄, and concentrate to yield 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
-
Optimization & Data Presentation
To ensure maximum efficiency during the critical C-N bond formation (Step 3), various conditions were evaluated. Acetonitrile with Potassium Carbonate provided the optimal balance of yield and purity.
Table 1: Optimization of N-Alkylation Conditions (Step 3)
| Solvent | Base | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS, %) |
| MeCN | K₂CO₃ | 80 (Reflux) | 12 | 85 | >98 |
| DMF | K₂CO₃ | 90 | 8 | 78 | 95 |
| THF | DIPEA | 65 (Reflux) | 16 | 62 | 90 |
Table 2: Analytical Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid/oil | Visual Inspection |
| Chemical Purity | ≥ 98.0% | HPLC (UV at 254 nm) |
| Identity (Mass) | m/z = 233.20 [M+H]⁺ | LC-MS (ESI+) |
| Identity (Structure) | Conforms to structure | ¹H & ¹³C NMR (CDCl₃) |
References
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
- The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles. NIH PMC.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[1-(4-isopropylphenyl)ethyl]piperazine
Welcome to the technical support guide for the synthesis of 1-[1-(4-isopropylphenyl)ethyl]piperazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to enhance yield and purity. Our guidance is rooted in established chemical principles and practical laboratory experience.
The synthesis of 1-[1-(4-isopropylphenyl)ethyl]piperazine is most commonly achieved through reductive amination. This method involves the reaction of 4'-isopropylacetophenone with piperazine to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot reaction is valued for its efficiency, but like any synthesis, it can present challenges.[1][2] This guide will address common issues to help you optimize your experimental outcomes.
Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 1-[1-(4-isopropylphenyl)ethyl]piperazine.
Q1: My reaction has a very low yield or has not proceeded at all. What are the likely causes?
A low or non-existent yield is a common issue that can often be traced back to several key factors in the reductive amination process.
Potential Causes and Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between 4'-isopropylacetophenone and piperazine is a reversible equilibrium reaction. The presence of water, a byproduct of this reaction, can inhibit the formation of the imine/enamine intermediate.[3]
-
Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture to sequester water as it is formed.[3]
-
-
Suboptimal pH: The rate of imine formation is pH-dependent. A slightly acidic environment is typically required to catalyze the reaction.[3]
-
Solution: If not already included, add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. The optimal pH range for imine formation is generally between 4 and 6.[3]
-
-
Choice of Reducing Agent: The selection of the reducing agent is critical. A reagent that is too harsh may reduce the starting ketone faster than the imine/enamine intermediate, leading to the formation of 1-(4-isopropylphenyl)ethanol as a byproduct.
-
Solution: Utilize a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are known to preferentially reduce the protonated imine over the ketone.[3]
-
-
Reaction Temperature: While many reductive aminations proceed efficiently at room temperature, less reactive substrates may require gentle heating to achieve a reasonable reaction rate.[3]
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40-50°C. Monitor the reaction progress closely by TLC or LC-MS to avoid decomposition.
-
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?
The most probable high molecular weight byproduct is the bis-alkylated piperazine, 1,4-bis[1-(4-isopropylphenyl)ethyl]piperazine. This occurs when the desired product, a secondary amine, reacts again with another molecule of 4'-isopropylacetophenone.
Potential Causes and Solutions:
-
Stoichiometry of Reactants: An excess of the ketone (4'-isopropylacetophenone) relative to piperazine will favor the formation of the bis-alkylated product.
-
Solution: Use a molar excess of piperazine. A common strategy is to use 2 to 5 equivalents of piperazine for every equivalent of the ketone. This statistical excess ensures that the ketone is more likely to react with an unreacted piperazine molecule.
-
-
Rate of Addition: Rapid addition of the ketone to the reaction mixture can create localized areas of high ketone concentration, promoting bis-alkylation.
-
Solution: Add the 4'-isopropylacetophenone solution slowly, dropwise, to the solution of piperazine over an extended period. This maintains a high effective concentration of piperazine relative to the ketone throughout the reaction.
-
-
Use of a Protecting Group: A highly effective method to prevent bis-alkylation is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine. The protecting group can be removed in a subsequent step.
Q3: My final product is contaminated with unreacted 4'-isopropylacetophenone. How can I improve the conversion?
Incomplete conversion can be due to several factors related to the reaction equilibrium and reagent activity.
Potential Causes and Solutions:
-
Insufficient Reaction Time: Reductive amination can sometimes be a slow process, especially with sterically hindered ketones.
-
Solution: Extend the reaction time and continue to monitor the progress by TLC or LC-MS until the starting ketone is consumed.
-
-
Deactivated Reducing Agent: The hydride reducing agents used are sensitive to moisture and can lose their activity if not handled properly.
-
Solution: Ensure that the sodium triacetoxyborohydride or sodium cyanoborohydride is fresh and has been stored in a desiccator. Handle the reagent quickly in a dry environment.
-
-
Reversibility of Imine Formation: As mentioned in Q1, the presence of water can shift the equilibrium back towards the starting materials.
-
Solution: Re-evaluate the use of a dehydrating agent to drive the reaction forward.
-
Q4: The purification of my product by column chromatography is difficult due to co-eluting impurities. What are my options?
Piperazine derivatives can be challenging to purify by standard silica gel chromatography due to their basic nature, which can lead to tailing and poor separation.
Potential Causes and Solutions:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction to remove non-basic impurities.
-
Solution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl). This will protonate the desired product, pulling it into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted with an organic solvent.
-
-
Modified Chromatography Conditions: Adjusting the mobile phase can improve separation on silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution), to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
-
Alternative Stationary Phases: If silica gel proves ineffective, consider other options.
-
Solution: Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Alternatively, amine-functionalized silica columns are commercially available and offer improved performance for the chromatography of amines.
-
Experimental Protocols
The following is a detailed protocol for the synthesis of 1-[1-(4-isopropylphenyl)ethyl]piperazine via reductive amination.
Protocol 1: One-Pot Reductive Amination
This protocol is designed for a laboratory scale synthesis and prioritizes operational simplicity.
Materials:
-
4'-Isopropylacetophenone
-
Piperazine (anhydrous)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply (optional, but recommended)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (optional), add piperazine (3.0 equivalents) and 1,2-dichloroethane.
-
Stir the mixture until the piperazine has dissolved.
-
Add 4'-isopropylacetophenone (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes. The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 0.5% triethylamine.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Piperazine Stoichiometry | 3.0 equivalents | Minimizes bis-alkylation |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective for imine reduction |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Aprotic, good solubility |
| Catalyst | Acetic Acid (catalytic) | Promotes imine formation |
| Temperature | Room Temperature | Mild conditions, minimizes side reactions |
| Reaction Time | 12-24 hours | Allows for complete conversion |
Visualizations
Experimental Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Gawande, M. B., et al. (2024). Sustainable Synthesis of 1,4‐Disubstituted Piperazines Using Concentrated Solar Energy for Reductive Amination. ChemistrySelect, 9(29), e202405223. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Organic Chemistry Portal. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
-
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
Reddit. (2026). Help with Reductive Amination. Retrieved from [Link]
-
Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-isopropylbenzyl)piperazine 9. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved from [Link]
Sources
Technical Support Center: Managing Bis-Alkylated Impurities in Piperazine Synthesis
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A critical step in the synthesis of many piperazine-based active pharmaceutical ingredients (APIs) is the selective N-mono-alkylation of the piperazine ring. However, the presence of two nucleophilic secondary amine groups often leads to a common and challenging side reaction: the formation of N,N'-bis-alkylated (or di-alkylated) impurities.[1][2] These impurities can be difficult to separate from the desired mono-alkylated product due to their similar physicochemical properties, posing a significant hurdle for process chemists and drug development professionals.
This technical support guide provides in-depth, field-proven insights into the causes of bis-alkylation and offers practical troubleshooting strategies and detailed protocols for the effective removal of these impurities.
Frequently Asked Questions (FAQs)
Q1: What exactly are bis-alkylated impurities in the context of piperazine synthesis?
Bis-alkylated impurities, also known as N,N'-dialkylated piperazines, are byproducts formed when both nitrogen atoms of the piperazine ring react with an alkylating agent.[2] The intended reaction is typically a mono-alkylation, where only one nitrogen is functionalized. The formation of the bis-alkylated species represents an over-alkylation.
Q2: Why is the removal of bis-alkylated impurities so critical in drug development?
The presence of these impurities is a major concern for several reasons:
-
Pharmacological Profile: Bis-alkylated impurities can have different pharmacological and toxicological profiles compared to the desired mono-alkylated API.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent requirements for the purity of APIs. The presence of impurities above a certain threshold (typically >0.15%) must be identified, quantified, and qualified.
-
Process Efficiency: High levels of impurity formation reduce the overall yield of the desired product, increasing manufacturing costs.[3]
-
Purification Challenges: The structural similarity between mono- and bis-alkylated products often makes purification by standard methods like crystallization or simple chromatography difficult.[4]
Q3: What are the primary reaction conditions that promote the formation of bis-alkylated impurities?
The formation of bis-alkylated byproducts is primarily influenced by reaction stoichiometry and conditions. Key factors include:
-
Stoichiometry: Using a 1:1 molar ratio of piperazine to the alkylating agent often results in a statistical mixture of unreacted starting material, mono-alkylated product, and bis-alkylated byproduct.
-
Rate of Addition: Rapid addition of the alkylating agent can create localized areas of high concentration, increasing the likelihood of the mono-alkylated product reacting a second time before all the initial piperazine has reacted once.
-
Reaction Temperature: Higher reaction temperatures can increase reaction rates indiscriminately, promoting the second alkylation step.[5]
-
Base: The choice and amount of base used to scavenge the acid byproduct (e.g., HBr, HCl) can influence the relative nucleophilicity of the mono-substituted intermediate.
Troubleshooting Guide: From Prevention to Purification
This section addresses specific experimental issues in a question-and-answer format, providing both preventative measures and remediation strategies.
Problem 1: My reaction consistently produces high levels (>15%) of the bis-alkylated impurity. How can I minimize its formation?
Root Cause Analysis: High levels of bis-alkylation indicate that the rate of the second alkylation is competitive with the first. This is often due to the mono-alkylated product having similar or even slightly higher reactivity than the starting piperazine under the reaction conditions.
Solutions & Scientific Rationale:
-
Stoichiometric Control: A common and effective strategy is to use a large excess of piperazine (e.g., 3 to 5 equivalents).[6] This statistically favors the alkylating agent reacting with an un-substituted piperazine molecule rather than the mono-substituted intermediate. The downside is the need to remove a large amount of unreacted piperazine downstream.
-
Employ a Protecting Group: The most robust method for ensuring mono-alkylation is to use a protecting group strategy.[3][6] Protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc) allows for selective alkylation of the other nitrogen. The protecting group is then removed in a subsequent step. While this adds steps to the synthesis, it provides excellent control and often simplifies purification.
-
Use of Piperazine Monohydrochloride: An elegant one-pot method involves using a mixture of free piperazine and piperazine dihydrochloride. This in-situ formation of the piperazine-1-ium cation deactivates one nitrogen atom, promoting mono-substitution.[3]
-
Slow Addition at Low Temperature: Add the alkylating agent dropwise to the reaction mixture at a reduced temperature (e.g., 0-10 °C). This maintains a low concentration of the electrophile, giving the first alkylation reaction time to proceed before significant second alkylation occurs.
Problem 2: I have a crude mixture containing my desired mono-alkylated product and the bis-alkylated impurity. What is the most direct purification method?
Root Cause Analysis: The choice of purification depends on the physical properties of the compounds (solid vs. oil), the scale of the reaction, and the difference in polarity and basicity between the mono- and bis-alkylated species.
Solutions & Scientific Rationale:
-
Fractional Crystallization / Salt Formation: This is often the most scalable and cost-effective method if the product is a solid. The principle relies on subtle differences in solubility between the desired product and the impurity.[7]
-
Direct Crystallization: Screen various solvents to find one where the desired product has good solubility at high temperatures but poor solubility at low temperatures, while the impurity remains in solution.[7][8]
-
Salt Formation: The mono- and bis-alkylated products often have different pKa values. Exploiting this, one can selectively precipitate the desired product as a salt (e.g., diacetate, hydrochloride). A classic method involves dissolving the crude mixture in a non-polar solvent like acetone and adding an acid like glacial acetic acid to selectively precipitate the piperazine salt.[4][9]
-
-
Column Chromatography: For small-scale purifications or when crystallization fails, silica gel column chromatography is a viable option.[8][10]
-
Rationale: The mono-alkylated product, with its free secondary amine, is typically more polar than the more symmetric, less polar bis-alkylated impurity. This difference in polarity allows for separation on a silica gel column. The mono-alkylated product will have a lower Rf value on a TLC plate.
-
Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A small amount of a basic modifier (e.g., triethylamine, 0.5-1%) is often added to the eluent to prevent the basic products from tailing on the acidic silica gel.
-
Problem 3: Crystallization isn't working. The impurity co-precipitates with my product. What's next?
Root Cause Analysis: Co-precipitation occurs when the impurity has very similar solubility properties or can be incorporated into the crystal lattice of the desired product.[4] This necessitates a purification technique based on a different chemical principle.
Solutions & Scientific Rationale:
-
Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.[11][12]
-
Method: Reversed-phase (e.g., C18 column) is common. The more non-polar bis-alkylated impurity will typically have a longer retention time than the more polar mono-alkylated product.
-
Consideration: This method is less scalable and more expensive than crystallization due to solvent consumption and equipment costs.
-
-
Selective Chemical Derivatization: It may be possible to selectively react the free secondary amine of your desired mono-alkylated product with a reagent that dramatically changes its physical properties, allowing for easy separation. For example, you could react it with an isocyanate or acyl chloride, separate the derivatized product, and then cleave the newly added group. This is a more complex, multi-step approach and is generally considered a last resort.
-
Selective N-Dealkylation (Chemical Conversion): If the bis-alkylated impurity is the major component, it may be economically viable to convert it back to the mono-alkylated product or piperazine.
-
Mechanism: Certain reagents, like α-chloroethyl chloroformate, can selectively react with tertiary amines (like the bis-alkylated impurity) to form a carbamate intermediate, which can then be hydrolyzed to yield the secondary amine (the mono-alkylated product).[13] This process is known as N-dealkylation. This is an advanced technique requiring careful optimization.
-
Visualization of Key Processes
Reaction Pathway Leading to Bis-Alkylation
Caption: Reaction scheme showing the desired mono-alkylation and the competing bis-alkylation side reaction.
Experimental Protocol: Purification by Selective Salt Crystallization
This protocol describes a general method for separating a mono-alkylated piperazine derivative from its bis-alkylated counterpart by forming the diacetate salt.
Objective: To selectively precipitate the more basic mono-alkylated piperazine as a diacetate salt, leaving the less basic bis-alkylated impurity in the mother liquor.
Materials:
-
Crude product mixture (containing mono- and bis-alkylated piperazine)
-
Acetone (anhydrous)
-
Glacial Acetic Acid
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude product mixture in a minimal amount of acetone at room temperature (e.g., 5-10 mL of acetone per gram of crude material). Stir until all solids are dissolved.[9]
-
Acidification: While stirring the solution, slowly add glacial acetic acid dropwise. The amount of acid needed is typically 2.0 to 2.2 equivalents relative to the estimated amount of the mono-alkylated product. Monitor the solution for the formation of a precipitate.
-
Precipitation & Crystallization: As the acid is added, the piperazine diacetate salt should begin to precipitate as a white solid.[4] Once acid addition is complete, continue stirring the slurry at room temperature for 30-60 minutes to allow for complete precipitation.
-
Cooling: Place the flask in an ice bath and continue to stir for another 30 minutes to maximize the yield by decreasing the solubility of the salt.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold acetone to remove any residual mother liquor containing the dissolved bis-alkylated impurity.[4]
-
Drying: Dry the purified salt under vacuum.
-
Analysis & Regeneration (Optional):
-
Confirm the purity of the salt using an appropriate analytical method (e.g., HPLC, NMR).
-
To obtain the free base, dissolve the salt in water, basify the solution with a base like NaOH or K₂CO₃ to pH > 10, and extract the free-base product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Workflow for Selective Salt Crystallization
Caption: Step-by-step workflow for the purification of mono-alkylated piperazine via selective salt formation.
Comparative Summary of Purification Methods
| Method | Principle | Scalability | Cost | Pros | Cons |
| Fractional Crystallization | Differential Solubility | High | Low | Cost-effective, simple equipment.[7] | Requires solid product, may not work for close isomers, can have lower recovery. |
| Salt Formation | Differential Basicity (pKa) | High | Low | Highly selective, scalable, cost-effective.[4][9] | Requires an additional step to regenerate the free base. |
| Column Chromatography | Differential Polarity | Low to Medium | Medium | High resolution for small quantities, versatile.[8] | Consumes large amounts of solvent, less economical for large scale, can be labor-intensive. |
| Preparative HPLC | Differential Partitioning | Low | High | Highest resolution and purity achievable.[12] | Expensive, not suitable for large-scale manufacturing, high solvent consumption. |
| Selective N-Dealkylation | Chemical Reactivity | Medium | High | Can salvage batches with high impurity levels.[13] | Adds chemical steps, requires significant process development and optimization. |
References
-
MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
-
Royal Society of Chemistry. Purifying by recrystallisation. Available from: [Link]
- Google Patents. Purification of piperazine. US2919275A.
-
Taylor & Francis Online. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Available from: [Link]
-
Arkivoc. Synthesis of the piperazine subunit of Indinavir. Available from: [Link]
-
ResearchGate. Synthetic and mechanistic strategies for symmetrical N,N′-disubstitution of piperazine. Available from: [Link]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
-
ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]
-
Peking University. Study of Separation of Substituted Piperazine by CZE and HPLC. Available from: [Link]
- Google Patents. Process for the preparation of piperazine. US3682919A.
-
RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available from: [Link]
-
OSTI.gov. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]
-
Caltech Library. Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available from: [Link]
-
SSRN. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]
-
R Discovery. Formation of phenylpiperazines by a novel alumina supported bis-alkylation. Available from: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
MDPI. N-Dealkylation of Amines. Available from: [Link]
-
ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]
-
PubMed. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Available from: [Link]
-
RSC Publishing. Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Available from: [Link]
-
Semantic Scholar. Dealkylation of Quaternary Ammonium Salts with 1,4-Diazabicyclo[2.2.2]octane. Available from: [Link]
-
MDPI. Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Available from: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Study of Separation of Substituted Piperazine by CZE and HPLC [xbna.pku.edu.cn]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Reductive Amination of 4-Isopropylacetophenone with Piperazine
Welcome to the Technical Support Center. The reductive amination of 4-isopropylacetophenone with piperazine to form 1-(1-(4-isopropylphenyl)ethyl)piperazine is a notoriously challenging transformation in medicinal chemistry. This guide is designed for drug development professionals and synthesizes field-proven causality, diagnostic troubleshooting, and self-validating protocols to ensure high-yielding, mono-alkylated products.
Mechanistic Overview & Reaction Dynamics
To successfully troubleshoot this reaction, one must understand the inherent chemical roadblocks.
-
Ketone Sluggishness : 4-Isopropylacetophenone is a poor electrophile. The aromatic ring donates electron density into the carbonyl carbon via resonance, while the methyl group provides steric hindrance.
-
Diamine Competition : Piperazine is a symmetrical secondary diamine. Once mono-alkylation occurs, the resulting secondary amine remains highly nucleophilic, creating a high risk of bis-alkylation.
Mechanistic pathway of reductive amination highlighting target and byproduct formation.
Diagnostic Q&A: Troubleshooting Common Failures
Q: Why is my reaction yielding mostly unreacted 4-isopropylacetophenone when using Sodium Triacetoxyborohydride (STAB)? A: STAB is a mild reducing agent that excels with aldehydes but often fails to drive the amination of sluggish aromatic ketones. Because the iminium intermediate forms too slowly, the STAB eventually degrades before the reaction can proceed, as detailed in 1[1]. Causal Solution: Switch to a Lewis acid-mediated approach. Using Titanium(IV) isopropoxide (Ti(OiPr)₄) acts as both a Lewis acid to activate the carbonyl and a water scavenger to aggressively drive the equilibrium toward the iminium ion[2].
Q: I am seeing a large amount of bis-alkylated piperazine. How do I prevent this? A: Piperazine has two identical secondary amine nitrogens. Once mono-alkylation occurs, the newly formed product can compete with unreacted piperazine for the remaining ketone. Causal Solution: Alter the statistical probability of the collision. Use a massive stoichiometric excess of piperazine (e.g., 5 to 10 equivalents) to ensure the ketone always encounters a fresh piperazine molecule. Alternatively, use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate), which guarantees 100% mono-alkylation, followed by TFA deprotection.
Q: Why am I detecting 1-(4-isopropylphenyl)ethanol (the reduced ketone) instead of my desired amine? A: This occurs when a strong reducing agent (like NaBH₄) is added simultaneously with the ketone and amine. The reductant attacks the unreacted ketone faster than the amine can form the iminium ion. Causal Solution: Employ a two-step "pre-formation" protocol. Allow the ketone, amine, and Ti(OiPr)₄ to stir for 8–10 hours to fully form the iminium complex before introducing the hydride source[2].
Diagnostic logic tree for troubleshooting acetophenone-piperazine amination issues.
Comparative Analysis of Reductant Systems
To highlight the necessity of the Titanium-mediated approach, review the quantitative outcomes of various reductant systems applied to acetophenones:
| Reductant System | Additive / Condition | Typical Conversion (%) | Primary Impurity / Failure Mode |
| NaBH(OAc)₃ (STAB) | None (Direct Mix) | < 15% | Unreacted Ketone (Sluggish kinetics) |
| NaBH₃CN | AcOH (pH 5) | ~ 40% | Ketone Reduction (Alcohol formation) |
| NaBH₄ | Ti(OiPr)₄ (1-Pot, Direct) | ~ 60% | Ketone Reduction (Premature reduction) |
| NaBH₄ | Ti(OiPr)₄ (2-Step, Delayed) | > 85% | Trace Bis-alkylation (if 1:1 ratio used) |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes the highly effective2 methodology[2], optimized specifically to prevent bis-alkylation and over-reduction.
Phase 1: Iminium Pre-Formation
-
Charge Reactor: To an oven-dried flask under inert atmosphere (N₂/Ar), add 4-isopropylacetophenone (1.0 eq) and anhydrous piperazine (5.0 eq).
-
Causal Rationale: The 5.0 eq excess of piperazine statistically suppresses the formation of the bis-alkylated byproduct.
-
-
Add Lewis Acid: Inject Titanium(IV) isopropoxide (2.0 eq) neat. Stir the mixture at room temperature for 10 hours.
-
Causal Rationale: Ti(OiPr)₄ acts as a water scavenger, pushing the equilibrium to the iminium ion.
-
-
Validation Checkpoint 1: Remove a 10 µL aliquot, quench in dry methanol, and analyze via GC-MS. Do not proceed until the ketone peak is <5% and the iminium/enamine mass is dominant.
Phase 2: Controlled Reduction
-
Dilution & Cooling: Dilute the viscous mixture with anhydrous Ethanol (0.5 M relative to ketone) and cool to 0 °C in an ice bath.
-
Hydride Addition: Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) in small portions over 15 minutes. Allow to warm to room temperature and stir for 4 hours.
-
Causal Rationale: Adding NaBH₄ only after complete iminium formation prevents the reduction of the starting ketone into 1-(4-isopropylphenyl)ethanol.
-
-
Validation Checkpoint 2: Perform TLC (DCM:MeOH 9:1, Ninhydrin stain). Ensure the complete disappearance of the iminium intermediate.
Phase 3: Quench and Isolation
-
Titanium Precipitation: Quench the reaction by slowly adding 2M aqueous NH₃ (3 mL per mmol of ketone).
-
Causal Rationale: If quenched with plain water, Ti(OiPr)₄ forms a gelatinous, unfilterable TiO₂ paste that traps the product. Aqueous ammonia forces the precipitation of a granular, easily filterable inorganic solid[2].
-
-
Extraction: Filter the suspension through a pad of Celite. Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under vacuum to yield the crude mono-alkylated piperazine.
Self-validating step-by-step experimental workflow for titanium-mediated amination.
References
-
BenchChem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
Designer-Drug / Synlett. Reductive amination with Titanium(IV)Isopropoxide. 2
-
Abdel-Magid, A. F., et al. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes, ScienceMadness. 1
Sources
Technical Support Center: Purifying 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
Welcome to the technical support center for the purification of 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in isolating this target molecule from complex reaction mixtures. Drawing from established principles of organic chemistry and practical laboratory experience, this document provides troubleshooting guides and in-depth protocols to achieve high purity.
The synthesis of 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine, commonly achieved through reductive amination of 1-(4-propan-2-ylphenyl)ethan-1-one with piperazine, often yields a crude product contaminated with various byproducts. The inherent basicity and polarity of the piperazine moiety present unique purification challenges. This guide will address these issues directly in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect from the reductive amination synthesis, and why do they form?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. In a typical reductive amination, you can anticipate the following byproducts:
-
Unreacted Starting Materials:
-
1-(4-propan-2-ylphenyl)ethan-1-one (Ketone): Incomplete reaction or non-optimal stoichiometry can leave residual ketone in the crude mixture.
-
Piperazine: If the ketone is the limiting reagent, or if the reaction does not go to completion, unreacted piperazine will remain.[1]
-
-
Reaction Byproducts:
-
1,4-bis[1-(4-propan-2-ylphenyl)ethyl]piperazine (Di-substituted Piperazine): This is a common byproduct where both nitrogen atoms of the piperazine ring have reacted with the ketone.[1] This occurs because both piperazine nitrogens are nucleophilic. Using a large excess of piperazine can help minimize its formation.
-
1-(4-propan-2-ylphenyl)ethan-1-ol (Alcohol): The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) can directly reduce the starting ketone to its corresponding alcohol.[2] This is more prevalent if the imine formation is slow.
-
-
Reagent-Related Impurities:
-
Borate Salts: Residual salts from borohydride-based reducing agents. These are typically removed during the initial aqueous workup.
-
Identifying these impurities is crucial as their differing chemical properties (neutral, basic, polarity) are exploited for separation.
Q2: I'm struggling to separate my product from the unreacted starting ketone. What is the most efficient method?
A2: The most effective method to separate a basic amine product from a neutral impurity like a ketone is acid-base extraction .[3][4] This technique leverages the dramatic change in solubility of the amine upon protonation.
The Principle: Your target compound, 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine, has two basic nitrogen atoms. By washing a solution of your crude product in an organic solvent (like ethyl acetate or dichloromethane) with an aqueous acid (e.g., 1M HCl), you convert the amine into its hydrochloride salt.[5] This salt is ionic and therefore highly soluble in the aqueous layer, while the neutral ketone and alcohol byproducts remain in the organic layer.[6] You can then separate the layers, basify the aqueous layer (e.g., with NaOH) to regenerate the neutral amine, and extract it back into an organic solvent.[7]
For a detailed methodology, refer to Protocol 1: Acid-Base Extraction.
Q3: My TLC shows two spots close together. I suspect one is my desired mono-substituted product and the other is the di-substituted byproduct. How can I separate them?
A3: This is a classic separation challenge best addressed by flash column chromatography . The mono- and di-substituted products have very similar structures, but the di-substituted version is significantly less polar and will thus travel faster on a silica gel column.
Key Challenge & Solution: The basic nitrogen atoms in your product can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction often leads to significant peak tailing, poor separation, and sometimes even product degradation.
The Solution: To mitigate this, you must neutralize the silica gel's acidity by adding a small amount of a volatile base, typically 0.5-2% triethylamine (TEA) , to your eluent system.[1]
For a detailed methodology, refer to Protocol 2: Flash Column Chromatography.
Data Presentation: TLC & Column Chromatography Eluent Systems
| Compound Class | Typical Rf (DCM:MeOH:TEA 95:4:1) | Elution Order (from Column) | Notes |
| Di-substituted byproduct | ~0.6 - 0.7 | 1st | Least polar impurity. |
| Ketone Starting Material | ~0.5 - 0.6 | 2nd | Neutral, moderately polar. |
| Target Product | ~0.3 - 0.4 | 3rd | Desired polarity for good separation. |
| Alcohol Byproduct | ~0.2 - 0.3 | 4th | More polar than the target product. |
| Piperazine | ~0.0 - 0.1 | Last (or sticks to baseline) | Highly polar, often remains at the origin. |
Note: Rf values are approximate and should be determined experimentally for each batch.
Q4: My purified product is an oil and won't crystallize. How can I obtain a solid, high-purity material?
A4: Many piperazine free-bases are oils or low-melting solids that are difficult to crystallize. A highly effective strategy is to convert the product into a salt, which often results in a stable, highly crystalline solid that can be easily purified by recrystallization .[1][8]
The Principle: Reacting your purified free-base with an acid (like hydrochloric acid or acetic acid) forms a well-defined salt.[9] Impurities that do not form salts or have different solubility profiles can be removed from the mother liquor during recrystallization. After obtaining the pure salt, you can regenerate the free-base if required by treatment with a base.[1] The diacetate salt is often a good choice as it tends to crystallize well from non-aqueous solvents like acetone.[8]
For a detailed methodology, refer to Protocol 3: Recrystallization via Diacetate Salt Formation.
Q5: How can I confirm the purity and verify the structure of my final product?
A5: A combination of analytical techniques is essential to confirm both purity and identity:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for the presence of impurities. A pure sample should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation.[10]
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Look for the characteristic signals of the isopropyl group, the aromatic protons, the ethyl group, and the piperazine ring protons. Integration of the signals can also indicate purity.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.[11]
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound, providing strong evidence of its identity. Techniques like LC-MS are also excellent for assessing purity.[12]
Experimental Protocols & Workflows
Workflow Visualization: Overall Purification Strategy
Caption: General purification workflow for 1-[1-(4-propan-2-ylphenyl)ethyl]piperazine.
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic product from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., ethyl acetate, 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.[4]
-
Separation: Allow the layers to separate. The top layer is typically the organic solvent (confirm miscibility with water if unsure). Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your protonated product. The organic layer contains neutral impurities.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1M HCl (0.5x the original volume). Combine this second aqueous extract with the first one. The organic layer can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper).[7] You may observe the formation of a precipitate or an oil, which is your deprotonated free-base product.
-
Product Extraction: Add fresh ethyl acetate (equal volume to the aqueous layer) to the flask and transfer back to the separatory funnel. Shake vigorously to extract the neutral amine product back into the organic layer.
-
Isolate Product: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
This protocol is for separating the mono-substituted product from the less polar di-substituted byproduct.
-
TLC Analysis: First, determine an optimal solvent system using TLC. A good system should give your target product an Rf value of ~0.3-0.4. A common starting point is Dichloromethane (DCM)/Methanol with 1% Triethylamine (TEA). Example: DCM:MeOH:TEA (97:2:1).
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., pure DCM with 1% TEA). Pour this into your column and pack it using gentle air pressure, ensuring a flat, stable bed.[13]
-
Sample Loading: Dissolve your crude product (post-acid-base extraction) in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method generally gives better separation than loading a liquid solution.[12] Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% DCM + 1% TEA). Gradually increase the polarity by slowly adding methanol (gradient elution). For example, you can increase the methanol concentration by 0.5-1% every few column volumes.[13]
-
Fraction Collection: Collect fractions and monitor them by TLC. The di-substituted product will elute first, followed by your target compound.
-
Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.
Protocol 3: Recrystallization via Diacetate Salt Formation
This protocol is designed to achieve high crystalline purity.
-
Dissolution: Dissolve the purified free-base (from Protocol 1 or 2) in acetone (approx. 10-20 mL per 1 g of product) at room temperature.[8]
-
Acidification: While stirring, slowly add glacial acetic acid. You will need 2 molar equivalents for every mole of your product to form the diacetate salt. A voluminous white precipitate should form.[8]
-
Crystallization: Stir the mixture at room temperature for 30 minutes, then cool it in an ice bath (10-20°C) for another 30-60 minutes to ensure complete precipitation.[1]
-
Isolation: Collect the crystalline piperazine diacetate precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold acetone to remove any soluble impurities from the surface.[1]
-
Drying: Dry the purified salt under high vacuum.
-
(Optional) Regeneration of Free Base: If the free-base form is required, dissolve the diacetate salt in water, basify with NaOH to pH >10, and extract the free base with ethyl acetate as described in Protocol 1 (steps 5-7).[1]
References
-
Study.com. Acid-Base Extraction | Purpose, Theory & Applications. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]
- Google Patents. US2919275A - Purification of piperazine.
- Google Patents. US3481933A - Recovery and purification of piperazine.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ResearchGate. How to extract/isolate piperazine from water without distillation?. Available from: [Link]
-
ResearchGate. Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
- Al-Masum, M. A., & El-Sayed, M. (2015).
- University of Colorado Boulder. Liquid/liquid Extraction.
- Ferlin, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
-
PubMed. (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Available from: [Link]
-
LearnedGuys.com. NMR Spectroscopy. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. study.com [study.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Amine Extraction in the Laboratory [ns1.almerja.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. learnedguys.com [learnedguys.com]
- 11. (13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chiral Resolution of Piperazine Derivatives
The following technical guide is structured as a specialized Support Center resource. It is designed to provide autonomous, high-level troubleshooting and optimization strategies for the chiral resolution of piperazine derivatives, a critical scaffold in neuropharmacology (e.g., antidepressants, antihistamines).
Current Status: Operational Role: Senior Application Scientist Topic: Resolution Optimization & Troubleshooting Ticket ID: PIP-RES-001
Executive Summary
Piperazine derivatives present unique challenges in chiral resolution due to their conformational flexibility (chair/boat interconversion) and high basicity. While chiral HPLC is standard for analysis, Diastereomeric Salt Formation (Classical Resolution) and Enzymatic Kinetic Resolution (EKR) remain the most scalable "reaction-based" methods for production. This guide addresses the specific reaction conditions required to optimize yield and enantiomeric excess (ee).
Module 1: Classical Resolution (Diastereomeric Salt Formation)
User Question: I am attempting to resolve a 2-substituted piperazine using tartaric acid, but I am getting low yields and the salt is "oiling out" rather than crystallizing. How do I optimize the solvent system?
The Scientist’s Response:
"Oiling out" (liquid-liquid phase separation) is the most common failure mode in piperazine resolution. It occurs when the salt's melting point is depressed below the crystallization temperature by impurities or solvent effects, or when supersaturation is too high.
To fix this, you must transition from a "kinetic" precipitation to a "thermodynamic" crystallization.
Optimization Protocol: The "Rational Screening" Approach
Do not rely on random solvent screening. Use this tiered approach to select the optimal resolving agent and solvent.
Step 1: Resolving Agent Selection Piperazines are diamines. The distance between the nitrogen centers dictates the choice of acid.
-
Primary Candidates:
-Tartaric acid, Di-benzoyl- -tartaric acid (DBTA), Di-p-anisoyl- -tartaric acid (DATA). -
Secondary Candidates:
-Mandelic acid (for mono-N-substituted piperazines), Camphorsulfonic acid. -
Stoichiometry: Start with 0.5 equivalents of the resolving acid per mole of piperazine (forming the hemi-salt). This often yields better crystals than the 1:1 salt due to hydrogen bonding networks.
Step 2: Solvent Engineering For piperazines, water/alcohol mixtures are often too polar, leading to high solubility and low yield.
-
Recommended System: THF/Water (80:20 v/v) or Ethanol/Water (95:5 v/v) .
-
Why? The organic component reduces solubility to force precipitation, while the water content is critical to solvate the ionic lattice and prevent oiling out.
Troubleshooting "Oiling Out"
If your reaction turns into a sticky oil, follow this recovery algorithm:
| Observation | Root Cause | Corrective Action |
| Immediate Oiling | Supersaturation is too high (Kinetic regime). | Re-heat to dissolve, dilute by 20%, and cool at a controlled rate (e.g., 5°C/hour). |
| Oiling at Low Temp | Solvent is too non-polar. | Add a polar co-solvent (Methanol or Water) dropwise until the oil redissolves, then seed with crystals. |
| No Precipitate | Salt is too soluble. | Switch to a less polar anti-solvent (e.g., add MTBE or Acetone to an Ethanol solution). |
Workflow Visualization: Diastereomeric Salt Resolution
The following diagram illustrates the decision logic for optimizing salt crystallization.
Caption: Decision logic for optimizing diastereomeric salt crystallization, addressing phase separation issues.
Module 2: Enzymatic Kinetic Resolution (EKR)
User Question: I cannot find a suitable resolving agent for my N-protected piperazine-2-carboxylate. Can I use enzymes? What are the critical reaction parameters?
The Scientist’s Response:
Yes, Enzymatic Kinetic Resolution is highly effective for piperazine esters and amides, particularly when the nitrogen is protected (e.g., N-Boc, N-Cbz). The "naked" piperazine is often too basic and can denature enzymes or inhibit the active site.
Critical Reaction Parameters
-
Enzyme Selection:
-
CAL-A (Candida antarctica Lipase A): The gold standard for secondary amines and hindered esters on the piperazine ring. It often shows higher enantioselectivity (E > 100) for piperazine-2-carboxylates than CAL-B.
-
Leucine Aminopeptidase: Specifically for hydrolyzing piperazine carboxamides.
-
-
Acyl Donor (for Acylation):
-
Use activated esters to drive the reaction irreversibly.
-
Choice: Vinyl butanoate or 2,2,2-trifluoroethyl butanoate.[1] The trifluoroethyl group increases the electrophilicity of the carbonyl, speeding up the reaction with the sterically hindered secondary amine.
-
-
Solvent System (The "Hydrophobic Effect"):
-
Enzymes like CAL-A require a hydrophobic environment to maintain their structural rigidity (and thus stereoselectivity).
-
Best Solvents: TBME (tert-Butyl methyl ether) or DIPE (Diisopropyl ether) .[1]
-
Avoid: Polar solvents like DMF or DMSO, which strip the essential water layer from the enzyme surface, killing activity.
-
-
Temperature Control:
-
Run the reaction at 30°C – 40°C . Higher temperatures increase rate but often decrease the E-value (enantiomeric ratio) due to increased conformational flexibility of the enzyme.
-
Experimental Workflow: CAL-A Mediated Resolution
-
Substrate: Dissolve rac-N-Boc-piperazine-2-carboxylate in TBME (anhydrous).
-
Reagent: Add 3–5 equivalents of 2,2,2-trifluoroethyl butanoate.
-
Catalyst: Add immobilized CAL-A (e.g., Novozym 735).
-
Monitoring: Agitate at 200 rpm. Monitor conversion via HPLC. Stop exactly at 50% conversion .
-
Workup: Filter the enzyme. The filtrate contains the unreacted enantiomer (usually S) and the acylated product (usually R), which can now be easily separated by flash chromatography due to their different polarities.
Module 3: Advanced Troubleshooting & FAQs
Q: I achieved 85% ee with Tartaric acid. How do I upgrade this to >99% without losing too much material? A: You need to perform a "Double Resolution" (Recrystallization).
-
Take your 85% ee salt.
-
Dissolve it in the minimum amount of hot solvent (the same solvent system used for the initial resolution).
-
Allow it to cool very slowly.
-
Mechanism: The crystal lattice of the pure diastereomer is more stable and less soluble than the "eutectic" mixture of the racemate. The impurities (the wrong enantiomer) will preferentially stay in the mother liquor.
-
Tip: If yield is low, save the mother liquor; it is enriched in the opposite enantiomer.
Q: My piperazine derivative is oxidizing during the resolution. What should I do? A: Piperazines can be sensitive to air, especially in solution.
-
Degas all solvents (sparge with Nitrogen/Argon for 15 mins) before use.
-
Add an antioxidant like BHT (Butylated hydroxytoluene) (0.1%) to the solvent system if it doesn't interfere with crystallization.
-
Perform the crystallization under an inert atmosphere.
Q: How do I remove the resolving agent after separation? A:
-
Suspend the salt in water/DCM (Dichloromethane) mixture.
-
Adjust pH to >12 using NaOH (to deprotonate the piperazine) or <2 using HCl (to protonate, if removing a basic resolving agent, though rare).
-
For Tartaric Acid (acidic agent): Basify to pH 12. The piperazine goes into the DCM (organic) layer; the Tartrate stays in the Water (aqueous) layer.
-
Separate and dry the organic layer.
References
-
Rational Screening for Classical Resolution
- Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Enzymatic Resolution Protocol
-
Solvent Effects in Resolution
- General Troubleshooting for Oiling Out: Title: Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Source: Pharmalego / Benchchem Technical Notes.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent selection as a major determinant of chiral resolution outcomes: the BINOL–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
Technical Support Center: Solution Stability of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
Welcome to the Advanced Diagnostics and Troubleshooting Portal for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine . Because this compound features a highly reactive secondary piperazine amine, a susceptible tertiary benzylic amine, and an electron-rich para-isopropylphenyl moiety, its stability in aqueous and organic solutions requires precise environmental control.
This guide is engineered for drug development professionals and analytical chemists to diagnose, resolve, and prevent structural degradation during experimental workflows.
Part 1: Diagnostic Desk (FAQs & Troubleshooting)
Q1: Why does the pH of my aqueous stock solution spontaneously drop over time, often accompanied by a fine white precipitate? A1: You are observing the rapid formation of a piperazine carbamate. The secondary amine at position 4 of the piperazine ring is highly nucleophilic. When exposed to ambient air, it rapidly reacts with dissolved carbon dioxide (CO₂) to form a stable carbamate adduct[1].
-
The Causality: The conversion of the basic free amine into a carbamate consumes the buffering capacity of the molecule, causing a sharp drop in solution pH. Because carbamates typically exhibit significantly lower aqueous solubility than their parent free bases, the newly formed species precipitates out of solution.
-
The Fix: Prepare all aqueous solutions using freshly boiled, ultra-pure water to purge dissolved CO₂. Blanket the headspace of your storage vials with an inert gas (Argon or Nitrogen) and seal with PTFE-lined caps.
Q2: During stability testing, my reverse-phase HPLC shows a new, highly polar peak (shorter retention time) that grows over time. What is this degradant? A2: This early-eluting peak is characteristic of an N-oxide derivative. Both the secondary and tertiary nitrogen centers of the piperazine ring are highly susceptible to oxidation by dissolved oxygen, trace heavy metals, or peroxides found in aging solvents[2]. This oxidative vulnerability is a well-documented liability for piperazine-containing pharmacophores[3].
-
The Causality: Oxidation converts the amine into an N-oxide, introducing a permanent, highly polar dipole to the molecule. This drastically reduces its affinity for the non-polar C18 stationary phase, resulting in a significantly shorter retention time.
-
The Fix: Store stock solutions in amber vials to prevent photo-catalyzed oxidation. If utilizing ethereal solvents (e.g., THF, dioxane), verify they are strictly peroxide-free.
Q3: My compound appears to be splitting into two distinct fragments: free piperazine and an alcohol derivative. What drives this cleavage? A3: You are witnessing the scission of the benzylic C-N bond. The linkage between the piperazine nitrogen and the 1-(4-propan-2-ylphenyl)ethyl group is a benzylic amine. The para-isopropyl group is strongly electron-donating, which stabilizes any developing positive charge or radical intermediate at the benzylic carbon. Under UV light exposure or highly acidic conditions, this bond undergoes homolytic or heterolytic cleavage[4].
-
The Causality: In aqueous media, the resulting benzylic cation or radical is rapidly trapped by water molecules, yielding 1-(4-isopropylphenyl)ethanol and liberating the free piperazine core[5]. The steric bulk of the methyl group on the ethyl linker further lowers the activation energy required for this bond scission.
-
The Fix: Maintain the solution pH strictly between 6.0 and 8.0 to prevent acid-catalyzed solvolysis, and utilize actinic (UV-blocking) glassware for all long-term storage.
Part 2: Data Vault (Quantitative Degradation Profiles)
The following table summarizes the primary degradation kinetics of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine under unoptimized conditions.
| Degradation Pathway | Environmental Trigger | Primary Degradant | HPLC Shift | Kinetic Half-Life (Est. at 25°C) |
| Carbamate Formation | Atmospheric CO₂, neutral/basic pH | Piperazine Carbamate | Slight RT decrease, peak broadening | 24 - 48 hours |
| N-Oxidation | Dissolved O₂, light, trace metals | N-Oxide Derivative | Significant RT decrease (highly polar) | 7 - 14 days |
| Benzylic Cleavage | UV light, pH < 4.0 | 1-(4-isopropylphenyl)ethanol + Piperazine | Two distinct peaks (polar & non-polar) | 3 - 5 days (under direct UV) |
Part 3: Visualizing the Degradation Network
Fig 1. Primary degradation pathways of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine in solution.
Fig 2. Diagnostic workflow for identifying and resolving solution stability issues.
Part 4: Protocol Library (Self-Validating Methodologies)
Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions
This protocol is designed to eliminate CO₂ and oxidative liabilities, ensuring >99% compound integrity over 30 days.
-
Solvent Degassing: Boil HPLC-grade water for 15 minutes to expel dissolved CO₂ and O₂. Immediately transfer to a sonication bath under a continuous Argon sparge for 10 minutes as it cools to room temperature.
-
Buffer Integration: Add a non-nucleophilic buffer (e.g., 50 mM Phosphate buffer) adjusted to pH 7.4. Causality: Maintaining a neutral pH prevents acid-catalyzed benzylic cleavage while keeping the piperazine partially protonated, reducing its nucleophilicity toward any residual CO₂.
-
Dissolution: Dissolve 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine to the desired concentration (e.g., 10 mM) in an amber glass vial.
-
Blanketing & Sealing: Gently blow a stream of Argon over the headspace of the vial for 15 seconds. Seal immediately with a PTFE-lined silicone septum cap.
-
Self-Validation Check: Prepare a parallel "Control" vial using unboiled, un-degassed water exposed to ambient air. Analyze both via HPLC at Day 0 and Day 7. The Control must show >5% degradation (carbamate/N-oxide formation) while the Degassed vial shows <0.5% degradation to validate that environmental controls are functioning correctly.
Protocol B: Forced Degradation Assay (Mechanism Confirmation)
Use this protocol to generate reference standards of the degradants for your analytical methods.
-
Oxidative Stress (N-Oxide Generation): Add 0.3% H₂O₂ to a 1 mg/mL solution of the compound. Stir at room temperature for 4 hours. Quench with sodium thiosulfate. Analyze via LC-MS to confirm the +16 Da mass shift indicative of the N-oxide.
-
Photolytic Stress (Benzylic Cleavage): Place a 1 mg/mL solution (in a clear quartz vial) under a 254 nm UV lamp for 12 hours. Analyze via GC-MS or LC-MS to identify the 1-(4-isopropylphenyl)ethanol fragment and free piperazine.
-
Self-Validation Check: Always run a dark control (foil-wrapped vial) alongside the photolytic stress test. If the dark control also shows benzylic cleavage, the degradation is acid-catalyzed solvolysis, not photolysis, indicating your starting solvent is too acidic.
References
- Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility. Academia.edu.
- Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkali. Indian Academy of Sciences.
- Clozapine N-Oxide (freebase) - a technical review on stability, solubility and use in the lab. Hello Bio.
- The chemistry of amine radical cations produced by visible light photoredox c
- Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents. Royal Society of Chemistry.
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- 2. ias.ac.in [ias.ac.in]
- 3. Clozapine N-oxide (CNO) freebase stability and storage [hellobio.com]
- 4. The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]
- 5. Recent advances in visible light-activated radical coupling reactions triggered by (i) ruthenium, (ii) iridium and (iii) organic photoredox agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00311A [pubs.rsc.org]
Technical Support Center: Resolving NMR Signal Overlap in Ethyl-Substituted Piperazines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for a common challenge in NMR spectroscopy: resolving signal overlap in ethyl-substituted piperazines. The complex conformational dynamics and subtle electronic effects within these molecules often lead to crowded and ambiguous spectra. Here, we will explore the underlying causes of these issues and provide a range of techniques, from simple adjustments to advanced multidimensional experiments, to help you obtain clear, interpretable data.
Frequently Asked Questions (FAQs)
Q1: Why are the signals for the ethyl group and the piperazine ring protons overlapping in my 1H NMR spectrum?
A1: Signal overlap in ethyl-substituted piperazines is a frequent observation arising from several factors. The chemical shifts of the piperazine ring protons and the methylene protons of the ethyl group often fall within a similar range (typically 2.5-3.5 ppm). Furthermore, piperazine derivatives can exist as multiple conformers due to restricted rotation around the C-N amide bond (if acylated) and ring inversion of the piperazine chair conformation.[1][2][3] This can lead to a doubling of signals, further complicating the spectrum.[1][4]
Q2: I see more signals than expected for the piperazine ring protons. What could be the cause?
A2: The presence of more than the expected two signals for an unsymmetrically substituted piperazine is often due to slow conformational exchange on the NMR timescale.[1][4] This can be caused by:
-
Restricted Amide Bond Rotation: If the piperazine is N-acylated, the partial double bond character of the amide C-N bond can lead to the presence of distinct rotamers (rotational conformers).[1][2]
-
Slow Ring Inversion: The piperazine ring can undergo chair-to-chair interconversion. If this process is slow at the analysis temperature, separate signals for axial and equatorial protons may be observed.[2][3]
These phenomena can result in four or more distinct signals for the piperazine NCH2 groups.[1][4]
Q3: How can I confirm that the overlapping signals belong to the ethyl group?
A3: The characteristic splitting pattern of an ethyl group is a triplet for the methyl (CH3) protons and a quartet for the methylene (CH2) protons.[5][6][7] If the quartet is obscured by piperazine signals, you can use a 2D COSY (Correlation Spectroscopy) experiment to confirm the coupling between the triplet and the overlapping quartet.[8][9] A cross-peak between the methyl triplet and the methylene quartet will definitively identify the ethyl group spin system.[8]
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Modifying Experimental Conditions
When faced with signal overlap, simple adjustments to the experimental parameters can often provide a solution without resorting to more complex NMR techniques.
The chemical shifts of protons are sensitive to the solvent environment.[10] Changing the solvent can induce differential shifts in the overlapping signals, potentially resolving them.
Protocol: Solvent Study
-
Sample Preparation: Prepare separate, equally concentrated samples of your ethyl-substituted piperazine in a range of deuterated solvents with varying polarities and aromaticity (e.g., CDCl3, DMSO-d6, Acetone-d6, Benzene-d6).
-
Data Acquisition: Acquire a standard 1D 1H NMR spectrum for each sample under identical temperature and spectrometer conditions.
-
Analysis: Compare the spectra to identify a solvent system that provides the best resolution of the ethyl group and piperazine ring signals. Aromatic solvents like Benzene-d6 can induce significant shifts due to anisotropy effects.
Table 1: Effect of Solvent on Chemical Shifts
| Solvent | Polarity | Aromaticity | Expected Effect on Chemical Shifts |
| CDCl3 | Low | No | Standard reference |
| DMSO-d6 | High | No | Can disrupt intermolecular hydrogen bonding, altering chemical shifts |
| Acetone-d6 | Medium | No | Intermediate effects |
| Benzene-d6 | Low | Yes | Can cause significant upfield or downfield shifts due to anisotropic effects |
As discussed, the conformational dynamics of piperazines are often temperature-dependent.[1][2] By altering the temperature, you can influence the rate of exchange between conformers, which can either simplify or further resolve the spectrum.
Protocol: Variable Temperature (VT) NMR
-
Initial Spectrum: Acquire a 1H NMR spectrum at room temperature.
-
Heating: Gradually increase the temperature of the NMR probe (e.g., in 10-15 °C increments). At higher temperatures, the rate of conformational exchange may increase, leading to the coalescence of multiple signals into fewer, sharper peaks.[1][2]
-
Cooling: If heating does not resolve the overlap, gradually decrease the temperature. Lower temperatures can slow the exchange rate, potentially sharpening the signals of individual conformers.
-
Data Analysis: Analyze the spectra at each temperature to identify the optimal condition for signal resolution.
Guide 2: Advanced NMR Techniques
If modifying the experimental conditions is insufficient, more advanced 1D and 2D NMR experiments can provide the necessary resolution and structural information.
A COSY experiment is invaluable for identifying coupled protons. It will show correlations between the CH3 and CH2 protons of the ethyl group, even if the CH2 signal is overlapped.[8]
Experimental Workflow: COSY
Caption: Workflow for a COSY experiment.
Protocol: Acquiring a COSY Spectrum
-
Setup: Load your sample and acquire a standard 1D 1H spectrum to determine the spectral width.
-
Pulse Program: Select a standard COSY pulse sequence (e.g., cosygp).
-
Acquisition: Set the appropriate spectral widths in both dimensions and acquire the 2D data.
-
Processing and Analysis: Process the data using a sine-bell or similar window function. Look for off-diagonal cross-peaks that connect the triplet of the ethyl's methyl group to the overlapped methylene quartet.
When proton signals are severely overlapped, dispersing them into a second dimension based on the chemical shifts of the attached carbons can provide excellent resolution.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[11][12] This is useful for assigning the carbon signals of the ethyl group and piperazine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[11][12] This can be used to confirm the connectivity of the ethyl group to the piperazine ring.
Logical Relationship of 2D NMR Techniques
Caption: Interplay of 2D NMR for structural elucidation.
Protocol: Acquiring HSQC and HMBC Spectra
-
1D Spectra: Acquire high-quality 1D proton and carbon (with DEPT) spectra to determine chemical shift ranges and set spectral widths.
-
HSQC Acquisition: Use a sensitivity-enhanced HSQC pulse sequence. This will clearly show which protons are attached to which carbons, allowing you to distinguish the ethyl CH2 and piperazine CH2 signals based on their carbon chemical shifts.[12]
-
HMBC Acquisition: Set up the HMBC experiment with a long-range coupling delay optimized for ~8 Hz. This will reveal correlations from the ethyl protons to the piperazine ring carbons, and vice-versa, confirming the overall structure.[12]
For molecules with a Lewis basic site, such as the nitrogen atoms in piperazine, lanthanide shift reagents can be used to induce large changes in the chemical shifts of nearby protons.[13][14] The magnitude of the shift is dependent on the distance of the proton from the lanthanide ion, which can effectively spread out a crowded spectrum.[13][15]
Protocol: Using Lanthanide Shift Reagents
-
Initial Spectrum: Acquire a 1H NMR spectrum of your compound in an anhydrous solvent (e.g., CDCl3).
-
Incremental Addition: Add a small, known amount of a lanthanide shift reagent (e.g., Eu(fod)3 or Pr(fod)3) to the NMR tube.
-
Acquire Spectra: Acquire a spectrum after each addition. The protons closest to the piperazine nitrogens will experience the largest shifts.
-
Analysis: Monitor the spectra to see if the induced shifts resolve the signal overlap. Be aware that LSRs can cause line broadening.[14]
Table 2: Common Lanthanide Shift Reagents
| Reagent | Lanthanide Ion | Direction of Shift |
| Eu(fod)3 | Europium (Eu) | Downfield |
| Pr(fod)3 | Praseodymium (Pr) | Upfield |
Conclusion
Resolving signal overlap in the NMR spectra of ethyl-substituted piperazines requires a systematic approach. By understanding the underlying causes of this overlap, namely conformational dynamics and coincidental chemical shifts, researchers can employ a variety of techniques to obtain clear and unambiguous data. Starting with simple modifications to experimental conditions like solvent and temperature can often provide a quick solution. For more persistent issues, advanced 2D NMR techniques such as COSY, HSQC, and HMBC offer powerful tools for complete structural elucidation.
References
- Common 1H NMR Splitting Patterns. (n.d.).
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2492. Available from: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41335-41348. Available from: [Link]
-
Aguilar, J. A., et al. (2010). Pure shift 1H NMR: a resolution of the resolution problem? Angewandte Chemie International Edition, 49(23), 3901-3903. Available from: [Link]
- Advanced NMR Techniques and Applications. (n.d.). Fiveable.
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]
-
Xiao, Z., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(9), 758-762. Available from: [Link]
-
Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (1987). Journal of Pharmaceutical and Biomedical Analysis, 5(5), 459-467. Available from: [Link]
- 1H NMR:Spin-Splitting Patterns Explained: Definition, Examples, Practice & Video Lessons. (n.d.).
-
Lanthanide shift reagents in nmr. (n.d.). SlideShare. Retrieved from [Link]
-
Chen, C. Y., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5429. Available from: [Link]
-
1H VT-NMR spectroscopy of piperazine 2c (400 MHz, d8-THF) showing 5.40−3.10 ppm. (n.d.). ResearchGate. Retrieved from [Link]
-
Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment o. (1974). Canadian Journal of Chemistry, 52(21), 3624-3632. Available from: [Link]
-
Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). ResearchGate. Retrieved from [Link]
-
Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (2017). International Journal of Chemical and Pharmaceutical Sciences, 8(2), 1-5. Available from: [Link]
-
14. Splitting pattern of the 1 H NMR spectrum peaks of an ethyl group... (n.d.). ResearchGate. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (2020). Egyptian Journal of Chemistry, 63(10), 3747-3756. Available from: [Link]
- H-NMR Familiar Groups that are Easy to Recognize. (n.d.).
-
Steinberg, J., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2533. Available from: [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research. Retrieved from [Link]
-
Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Retrieved from [Link]
- Inverse 2D Heteronuclear Correlation Experiments. (2010).
-
Appleby, L. F., et al. (2020). Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. Magnetic Resonance in Chemistry, 58(12), 1151-1159. Available from: [Link]
-
Getting the Most Out of HSQC and HMBC Spectra. (n.d.). OUCI. Retrieved from [Link]
-
HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]
-
Ch13 - 2D NMR. (n.d.). University of Calgary Chemistry. Retrieved from [Link]
-
5.1: COSY Spectra. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Improving the resolution of quantitative NMR. (2024). University of Manchester Research Explorer. Retrieved from [Link]
-
Two-dimensional a COSY and b NOESY NMR spectra of ethyl 2,2 -... (n.d.). ResearchGate. Retrieved from [Link]
- Interpretation of 2D NMR Spectra. (n.d.).
-
1-Ethyl-4-(hex-2-yl)piperazine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). RSC Advances, 13(45), 31693-31710. Available from: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie, 63(5-6), 481-490. Available from: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). Turkish Journal of Chemistry. Available from: [Link]
Sources
- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. askthenerd.com [askthenerd.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. web.mnstate.edu [web.mnstate.edu]
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- 13. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Scale-up challenges for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine production
Executive Summary & Molecule Context
The Molecule: 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (also known as 1-(1-(4-isopropylphenyl)ethyl)piperazine) is a critical lipophilic building block. It features a piperazine ring mono-alkylated at the benzylic position of a 4-isopropylstyrene scaffold.
The Challenge: Scale-up of this molecule presents a classic "Process Chemist’s Dilemma":
-
Regioselectivity: The statistical probability of bis-alkylation (reaction at both piperazine nitrogens) is high.
-
Substrate Stability: The 4-isopropyl group is electron-donating. This stabilizes the benzylic carbocation, making the precursor (1-halo-1-(4-isopropylphenyl)ethane) highly reactive but also prone to elimination (E1) to form 4-isopropylstyrene, rather than the desired substitution (S_N2/S_N1).
-
Purification: Separating the desired mono-product from the bis-impurity and excess piperazine requires a rigorous kinetic control and workup strategy.
This guide addresses these specific scale-up failure modes.
Troubleshooting Guide (Q&A Format)
Category A: Reaction Control & Impurity Management
Q1: We are observing high levels (>15%) of the bis-alkylated impurity (N,N'-di-substituted). Reducing the temperature didn't help. How do we suppress this?
Dr. Thorne: Temperature is not the primary lever for bis-alkylation; stoichiometry and addition order are.
-
Mechanism: Once the mono-product forms, it is still a nucleophile. If the local concentration of the alkylating agent (the benzylic halide) is high relative to free piperazine, the mono-product will react again.
-
Protocol Correction:
-
Increase Equivalents: You must use a large excess of piperazine. For scale-up, a 5:1 to 10:1 molar ratio (Piperazine : Halide) is standard.
-
Inverse Addition: Do not add piperazine to the halide. Dissolve the piperazine (10 eq) in the solvent and slowly dose the halide solution into the piperazine mixture. This ensures the halide always encounters a high concentration of unreacted piperazine.
-
Solvent Choice: Switch to a solvent where piperazine is fully soluble (e.g., Toluene/Ethanol mixtures or Acetonitrile) to avoid heterogeneous "hotspots."
-
Q2: Our HPLC shows a significant non-polar peak eluting before the product. MS suggests it’s 4-isopropylstyrene. Why is this elimination occurring?
Dr. Thorne: The 4-isopropyl group pushes electron density into the benzene ring, stabilizing the benzylic carbocation. This makes your starting material (likely the chloride or bromide) very prone to E1 elimination , especially if you are using a strong base or high heat.
-
Immediate Fix:
-
Lower Temperature: Run the reaction at 40–50°C, not reflux.
-
Base Selection: If you are using an inorganic base (like
or NaOH), stop. The excess piperazine itself acts as a sufficient base and nucleophile. Inorganic bases can promote surface-catalyzed elimination. -
Reagent Quality: Ensure your starting halide is fresh. Benzylic halides degrade to HCl and styrene upon storage.
-
Category B: Workup & Purification[1]
Q3: Distillation is causing the product to darken/decompose. How can we purify this without high heat?
Dr. Thorne: Benzylic amines are thermally sensitive. Distillation requires high vacuum (<1 mbar) and short path lengths, which is difficult at kilo-scale.
-
Recommended Workflow (Acid/Base Swing):
-
Evaporation: Remove bulk solvent.
-
Partition: Dissolve residue in Toluene and Water.
-
First Wash (Removal of Piperazine): The excess piperazine partitions heavily into the water. Wash the Toluene layer 3x with water.
-
Selective Extraction (Purification): Extract the Toluene layer with dilute Acetic Acid (pH 4-5) .
-
Logic: The bis-impurity is less basic (two bulky groups) and more lipophilic than the mono-product. By carefully controlling pH, you can protonate and extract the mono-product into the aqueous phase, leaving non-basic impurities (styrene) and some bis-impurity in the toluene.
-
-
Recovery: Basify the aqueous acidic extract (pH > 10) and back-extract into pure Toluene.
-
Process Visualization
Diagram 1: Reaction Pathways & Impurity Formation
This diagram illustrates the kinetic competition between the desired substitution, the unwanted bis-alkylation, and the elimination side-reaction.
Caption: Kinetic competition in benzylic alkylation. High piperazine concentration favors the "Mono" path; heat favors "Styrene"; low stoichiometry favors "Bis".
Diagram 2: Recommended Purification Workflow
This flowchart details the "Acid/Base Swing" technique to isolate the product without high-vacuum distillation.
Caption: Acid/Base swing extraction protocol. Utilizing the pKa difference between mono- and bis-piperazines for purification.
Experimental Data & Protocols
Table 1: Solvent Selection for Scale-Up
| Solvent | Solubility (Piperazine) | Reaction Rate | Impurity Profile (Styrene) | Recommendation |
| Acetonitrile | Moderate | Fast (Polar Aprotic) | Moderate | High (Best balance) |
| Toluene | Low (Heterogeneous) | Slow | Low | Medium (Good for workup, bad for kinetics) |
| Ethanol | High | Medium | High (Solvolysis risk) | Low (Risk of ether formation) |
| MEK | Moderate | Fast | Moderate | High (Good alternative to ACN) |
Standard Operating Procedure (SOP): Mono-Alkylation Protocol
-
Preparation: Charge reaction vessel with Acetonitrile (10 vol) and Piperazine (8.0 eq) . Stir until mostly dissolved (approx. 40°C).
-
Addition: Dissolve 1-(1-chloroethyl)-4-isopropylbenzene (1.0 eq) in Acetonitrile (2 vol).
-
Reaction: Add the chloride solution to the piperazine mixture dropwise over 2 hours maintaining internal temp at 40–45°C.
-
Note: Fast addition leads to bis-alkylation.
-
-
Monitoring: Stir at 45°C for 4–6 hours. Monitor by HPLC. Stop when starting material < 1%.
-
Quench: Cool to 20°C. Filter off precipitated Piperazine Hydrochloride salts.
-
Workup: Concentrate filtrate. Perform the Acid/Base Swing (Diagram 2) to remove remaining piperazine and non-basic impurities.
References
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from [Link]
- Google Patents. (2016). Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).
Validation & Comparative
A Senior Application Scientist's Guide to In Vitro Target Characterization: A Comparative Binding Analysis of a Novel Arylpiperazine versus Fluoxetine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of central nervous system (CNS) drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for evaluating the binding profile of a novel arylpiperazine derivative, 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, against the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. Fluoxetine serves as an ideal reference compound due to its extensively documented high affinity and selectivity for the serotonin transporter (SERT).[1][2][3] The arylpiperazine scaffold, conversely, is known for its promiscuity, often interacting with a range of monoamine receptors.[4][5]
This document is structured not as a simple data sheet, but as a strategic guide. It outlines the scientific rationale behind designing a comparative binding assay campaign, provides a detailed, field-tested protocol for a competitive radioligand binding assay, and offers insights into interpreting the resulting data. We will explore how to assess not only the primary target affinity but also the broader selectivity profile, which is a critical determinant of a drug candidate's potential therapeutic efficacy and off-target liabilities.
Introduction to the Comparators
A robust comparative analysis begins with a thorough understanding of the compounds . The choice of fluoxetine as a benchmark is deliberate; its mechanism is a cornerstone of modern psychopharmacology. The test compound, 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, represents a common challenge in discovery programs: a novel entity from a chemical class with a history of diverse pharmacological activities.
Fluoxetine: The Archetypal SSRI
Fluoxetine, marketed as Prozac®, was a landmark achievement in rational drug design, developed specifically to selectively inhibit serotonin reuptake.[1] Its primary mechanism of action involves binding with high affinity to the serotonin transporter (SERT), a protein responsible for the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron.[3][6][7] By blocking this transporter, fluoxetine increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[3][7]
Fluoxetine and its active metabolite, norfluoxetine, are potent and selective inhibitors of serotonin uptake.[8] Critically, at therapeutic doses, it displays minimal affinity for other monoamine transporters, such as those for norepinephrine (NET) and dopamine (DAT), or for other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[2][8]
1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine: A Novel Arylpiperazine Candidate
The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting the CNS.[9] Compounds containing this core structure are known to interact with a wide array of G-protein coupled receptors (GPCRs) and transporters, including serotonergic (5-HT₁ₐ, 5-HT₂ₐ), dopaminergic (D₂), and adrenergic (α₁, α₂) receptors.[10][11]
The specific binding profile of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is not extensively documented in public literature, making it a perfect subject for the de novo characterization workflow detailed in this guide. The objective is to determine its affinity for SERT (the primary fluoxetine target) and to build a selectivity profile against other relevant CNS targets for which its structural class has known precedent.
The Scientific Rationale: Competitive Radioligand Binding Assays
To quantify the interaction between a compound and its target receptor, the competitive radioligand binding assay is the gold standard, prized for its sensitivity, robustness, and reproducibility.[12][13]
The core principle is one of competition. A biological preparation containing the target receptor (e.g., cell membrane homogenates) is incubated with a fixed concentration of a high-affinity radiolabeled ligand (a "hot" ligand) and varying concentrations of an unlabeled test compound (a "cold" competitor). The test compound will compete with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a measurable decrease in radioactivity bound to the membranes.[14]
This relationship allows for the determination of the IC₅₀ (half-maximal inhibitory concentration), which is the concentration of the test compound required to displace 50% of the bound radioligand. The IC₅₀ is an indicator of the compound's potency. From the IC₅₀, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation. The Kᵢ represents the binding affinity of the test compound for the receptor and is independent of the radioligand's concentration, making it the standard unit for comparing affinities across different experiments and compounds.[14]
Caption: Principle of a competitive radioligand binding assay.
Comparative Data Summary: Binding Affinity Profile (Kᵢ, nM)
The primary output of a binding assay campaign is a quantitative comparison of binding affinities. The table below presents the established affinity of fluoxetine for the human serotonin transporter (hSERT) and provides a template for the data that would be generated for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine against a standard screening panel.
| Target Receptor | Fluoxetine Kᵢ (nM) | 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine Kᵢ (nM) |
| Primary Target | ||
| hSERT | 1.1 - 1.4[8] | To Be Determined |
| Selectivity Panel | ||
| hD₂ (Dopamine) | > 1000 | To Be Determined |
| h5-HT₁ₐ (Serotonin) | > 1000 | To Be Determined |
| h5-HT₂ₐ (Serotonin) | ~ 200 | To Be Determined |
| hNET (Norepinephrine) | > 1000 | To Be Determined |
Note: Kᵢ values for fluoxetine are compiled from literature and may vary based on specific assay conditions. A lower Kᵢ value indicates a higher binding affinity.
Detailed Experimental Protocol: hSERT Competitive Binding Assay
This protocol provides a self-validating, step-by-step methodology for determining the binding affinity of test compounds at the human serotonin transporter.
Rationale Behind Component Selection
-
Receptor Source: Membranes from HEK293 cells stably expressing the recombinant human SERT (hSERT) provide a consistent and high-density source of the target, minimizing variability between experiments.[15]
-
Radioligand: [³H]-Imipramine or [³H]-Paroxetine are commonly used high-affinity radioligands for SERT. The choice depends on availability and specific binding characteristics. We will proceed with [³H]-Imipramine.
-
Non-Specific Binding (NSB) Definition: To distinguish between specific binding to SERT and non-specific binding to the membrane, filters, and tube walls, a high concentration of a known SERT blocker (e.g., Imipramine) is used. Any radioactivity detected in the presence of this "cold" blocker is considered non-specific.
Materials and Reagents
-
hSERT Membranes: Commercially available or in-house prepared membranes from hSERT-expressing HEK293 cells.
-
Radioligand: [³H]-Imipramine (specific activity ~70-85 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Test Compounds: Fluoxetine HCl and 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, prepared as 10 mM stock solutions in DMSO and serially diluted.
-
NSB Agent: Imipramine, 200 µM final concentration.
-
Hardware: 96-well microplates, cell harvester with GF/B glass fiber filters, liquid scintillation counter, and scintillation vials or plates.
-
Scintillation Cocktail: A suitable cocktail compatible with the counter.
Step-by-Step Assay Procedure
Caption: Standard workflow for a competitive radioligand binding assay.
-
Plate Setup: In a 96-well plate, add reagents in the following order for a total volume of 550 µL:
-
Total Binding Wells: 25 µL Assay Buffer + 500 µL hSERT membrane suspension + 25 µL [³H]-Imipramine.
-
Non-Specific Binding (NSB) Wells: 25 µL Imipramine (200 µM final) + 500 µL hSERT membrane suspension + 25 µL [³H]-Imipramine.
-
Test Compound Wells: 25 µL of each concentration of Fluoxetine or the novel compound + 500 µL hSERT membrane suspension + 25 µL [³H]-Imipramine.
-
Expert Tip: All determinations should be performed in triplicate to ensure statistical validity.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature (25°C) to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through a 96-well glass fiber filter mat (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester. This crucial step separates the membrane-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three times with 500 µL of ice-cold Wash Buffer to remove all traces of unbound radioactivity. The cold temperature slows the dissociation rate of the ligand from the receptor during the wash.
-
Counting: Remove the filter mat from the harvester, allow it to dry completely, and place it in a scintillation plate or individual vials. Add scintillation cocktail and measure the radioactivity in each well using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).
Data Analysis
-
Calculate Specific Binding: For each data point, calculate specific binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Normalize Data: Convert the CPM values for the test compound wells into a percentage of specific binding relative to the control (0% inhibition).
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Interpretation and Strategic Next Steps
The results from this assay campaign will provide a clear, data-driven comparison between the two compounds.
-
Potency at SERT: A direct comparison of the Kᵢ values for fluoxetine and 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine at hSERT will reveal their relative potencies. Is the novel compound more, less, or equally potent than the reference standard at its primary target?
-
Selectivity Profile: The Kᵢ values from the broader receptor panel are critical. If the novel compound has a Kᵢ at hSERT in the low nanomolar range but Kᵢ values >1000 nM for all other tested receptors, it would be considered highly selective, similar to fluoxetine. However, if it also displays high affinity (e.g., Kᵢ < 100 nM) for the D₂ or 5-HT₁ₐ receptors, it would be classified as a multi-target ligand. This is not inherently negative but profoundly impacts its potential therapeutic application and side-effect profile.
-
Next Steps: A binding assay only confirms affinity; it does not reveal function. The logical next step is to perform functional assays (e.g., neurotransmitter uptake assays, cAMP assays, or calcium flux assays) to determine if the compound acts as an inhibitor, antagonist, or agonist at the targets for which it shows high affinity.
By systematically applying this comparative workflow, researchers can efficiently characterize novel chemical entities, benchmark them against established drugs, and make informed decisions to advance the most promising candidates in the drug discovery pipeline.
References
- Title: Fluoxetine: Pharmacology, Mechanisms of Action and Potential Side Effects Source: Nova Science Publishers URL
-
Title: Fluoxetine - Wikipedia Source: Wikipedia URL: [Link]
- Title: What is the mechanism of Fluoxetine Hydrochloride?
- Title: What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)?
-
Title: Fluoxetine - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: How Prozac works: Mechanism of action explained Source: Medical News Today URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Radioligand Binding Assay Source: Creative Bioarray URL: [Link]
-
Title: Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands Source: ResearchGate URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL: [Link]
-
Title: Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives Source: PubMed URL: [Link]
-
Title: N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-arylamides with Dopamine D-2 and 5-Hydroxytryptamine 5HT(1A) Activity: Synthesis, Testing, and Molecular Modeling Source: ResearchGate URL: [Link]
Sources
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
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- 3. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How Prozac works: Mechanism of action explained [medicalnewstoday.com]
- 8. droracle.ai [droracle.ai]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 10. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
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- 15. resources.revvity.com [resources.revvity.com]
Biological activity of isopropyl vs. methyl substituted phenyl piperazines
An in-depth comparative analysis of structural modifications in drug design requires moving beyond mere observation and into the fundamental causality of molecular interactions. As a privileged scaffold in medicinal chemistry, the phenylpiperazine pharmacophore is highly sensitive to alkyl substitutions.
This guide provides a rigorous evaluation of how substituting a compact methyl group with a bulkier isopropyl group on the phenylpiperazine architecture fundamentally alters physicochemical properties, neuropharmacological receptor bias, and antimicrobial efficacy.
Steric Dynamics and Physicochemical Causality
The biological activity of phenylpiperazine derivatives is governed by the spatial orientation of the piperazine ring relative to the substituted phenyl or heteroaryl system.
-
Methyl Substitution (-CH₃): The methyl group is a compact, electron-donating moiety. Its small van der Waals radius allows the pharmacophore to maintain rotational freedom and easily penetrate narrow, hydrophobic binding pockets within target proteins (such as the transmembrane domains of G-protein coupled receptors).
-
Isopropyl Substitution (-CH(CH₃)₂): The isopropyl group introduces significant steric bulk and a branched topology. This bulk restricts the dihedral angle between the aromatic system and the piperazine core. While it increases lipophilicity (LogP), the steric clash often prevents the deep insertion required to stabilize active protein conformations, leading to distinct shifts in functional efficacy.
Neuropharmacological Profiling: GPCR Signaling Bias
Phenylpiperazines are classic ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors. Recent advancements in neuropharmacology have focused on developing "biased ligands"—compounds that selectively activate one intracellular pathway over another to maximize therapeutic effect while minimizing side effects.
Dopamine D2 Receptor (D2R) Functional Bias
A landmark study on D2R partial agonists demonstrated that alkyl substitution is a primary driver of G-protein vs. β-arrestin signaling bias 1.
-
Methyl analogs typically act as balanced agonists, inducing the full conformational change required to recruit both Gi/o proteins and β-arrestin.
-
Isopropyl analogs act as Gi/o-biased partial agonists. The steric hindrance of the isopropyl group prevents the D2 receptor from adopting the specific intracellular conformation required for robust β-arrestin recruitment, dropping its efficacy (Emax) below 20%, while maintaining moderate Gi/o signaling.
Serotonin (5-HT) Receptor Affinity
For 5-HT receptors (particularly 5-HT7 and 5-HT1A), the binding pocket imposes strict volumetric constraints. Structure-Activity Relationship (SAR) data indicates that replacing a methyl group with an isopropyl group generally results in a dramatic loss of binding affinity, as the branched alkyl chain disrupts optimal hydrogen bonding distances between the basic piperazine nitrogen and the receptor's conserved aspartate residue 2.
Fig 1: Impact of alkyl substitution on D2R functional bias and intracellular signaling pathways.
Table 1: Comparative GPCR Activity (D2R Signaling)
| Compound Analog | Alkyl Substitution | Gi/o Emax (%) | β-Arrestin Emax (%) | Pharmacological Profile |
|---|---|---|---|---|
| Analog 1 | Methyl (-CH₃) | ~85% | ~80% | Balanced Partial Agonist |
| Analog 19 | Isopropyl (-CH(CH₃)₂) | 33% | < 20% | Gi/o Biased Partial Agonist |
(Data synthesized from UNC9994 analog screening protocols)
Antimicrobial Efficacy: Membrane Permeation & Target Binding
Beyond the CNS, phenylpiperazines exhibit potent antimicrobial properties. When targeting agricultural and human pathogens, the choice of alkyl substitution directly influences the Minimum Inhibitory Concentration (MIC) and EC50.
In a recent evaluation of 1-H-Indole-3-pyrazolamide derivatives containing piperazine against Xanthomonas axonopodis pv. citri (Xac), the methyl-substituted variant significantly outperformed the isopropyl variant 3. The causality here is two-fold:
-
Membrane Permeation: The excessive lipophilic bulk of the isopropyl group can lead to non-specific partitioning into the bacterial lipid bilayer, trapping the molecule and preventing it from reaching its intracellular target.
-
Enzymatic Fit: Bacterial target enzymes often lack the conformational plasticity of mammalian GPCRs, meaning the steric clash of the isopropyl group sharply reduces the thermodynamic stability of the drug-target complex.
Table 2: Antibacterial Activity against Xac
| Compound | Substitution | EC50 (μg/mL) | Relative Potency |
|---|---|---|---|
| P21 | Methyl | 51.7 ± 1.81 | Moderate |
| P22 | Isopropyl | 75.3 ± 3.21 | Weak |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the data presented above must be derived from self-validating experimental systems. Below are the gold-standard methodologies for evaluating these derivatives.
Protocol A: BRET Assay for GPCR Functional Bias
This assay is a self-validating system because it utilizes a ratiometric Bioluminescence Resonance Energy Transfer (BRET) readout. The internal normalization (acceptor/donor emission ratio) inherently corrects for variations in cell number and transfection efficiency, ensuring that shifts in Emax are strictly causal to the ligand's structural modifications (methyl vs. isopropyl) rather than experimental artifacts.
-
Cell Preparation: Co-transfect HEK293T cells with plasmids encoding the D2R, a Renilla luciferase (RLuc)-tagged donor (e.g., Gαi or β-arrestin), and a YFP-tagged acceptor.
-
Incubation: Seed cells in 96-well white microplates. Incubate for 48 hours at 37°C to ensure optimal receptor expression.
-
Ligand Addition: Add the phenylpiperazine derivatives (10 pM to 10 μM concentration gradient). Include a full agonist (e.g., Dopamine) as a 100% Emax positive control, and vehicle (DMSO) as a baseline.
-
Substrate Addition: Inject Coelenterazine h (5 μM final concentration) to initiate the luciferase reaction.
-
Ratiometric Readout: Measure emissions at 480 nm (RLuc) and 530 nm (YFP). Calculate the BRET ratio (530/480).
-
Validation: The assay is considered valid only if the Z'-factor for the positive control exceeds 0.5.
Fig 2: Self-validating in vitro workflow for evaluating GPCR binding affinity and functional efficacy.
Protocol B: High-Throughput Antimicrobial Susceptibility (Broth Microdilution)
To prevent false-positive MIC readings caused by the precipitation of highly lipophilic isopropyl derivatives, this protocol integrates a colorimetric viability indicator.
-
Inoculum Preparation: Culture the target bacterial strain (e.g., Xac) in Nutrient Broth to an OD600 of 0.6. Dilute to a standard
CFU/mL. -
Compound Plating: Perform 2-fold serial dilutions of the methyl and isopropyl piperazine derivatives in a 96-well plate.
-
Incubation: Add the bacterial inoculum to the wells and incubate at 28°C for 24 hours.
-
Self-Validation Step (Resazurin): Add 10 μL of 0.015% resazurin solution to each well. Incubate for an additional 2-4 hours. The metabolic reduction of blue resazurin to pink resorufin provides a binary, colorimetric confirmation of viability that correlates directly with OD600 readings, eliminating artifacts from compound precipitation.
-
Analysis: Determine the EC50/MIC based on the lowest concentration preventing the blue-to-pink color shift.
References
-
Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - National Institutes of Health (NIH) / PMC. URL:[Link]
-
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - National Institutes of Health (NIH) / PMC. URL:[Link]
-
Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine - ACS Publications. URL:[Link]
Sources
- 1. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In-Depth Comparison Guide: IC50 Profiling of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine Against 5-HT Receptors
Arylpiperazine derivatives, such as 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (also known as 1-[1-(4-isopropylphenyl)ethyl]piperazine), represent a critical structural class in neuropharmacology. These scaffolds frequently exhibit high-affinity polypharmacology across serotonin (5-HT) receptor subtypes. For researchers and drug development professionals, understanding the precise binding kinetics—specifically the half-maximal inhibitory concentration (IC50) and binding affinity (Ki)—of this compound relative to gold-standard alternatives is essential for optimizing lead compounds targeting central nervous system (CNS) disorders.
This guide provides an objective, data-driven comparison of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine against established 5-HT receptor ligands, detailing the self-validating experimental protocols required to accurately derive these pharmacological metrics.
Mechanistic Overview & Receptor Signaling
The 5-HT receptor family comprises 14 distinct subtypes, the majority of which are G-protein coupled receptors (GPCRs). Arylpiperazines typically modulate 5-HT1A and 5-HT2A receptors, which operate via divergent intracellular signaling cascades:
-
5-HT1A Receptors: Couple primarily to Gi/o proteins. Activation leads to the inhibition of adenylyl cyclase, subsequently reducing intracellular cyclic AMP (cAMP) levels.
-
5-HT2A Receptors: Couple to Gq/11 proteins. Activation stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which triggers intracellular calcium release.
Mechanistic signaling pathways of 5-HT1A and 5-HT2A receptors modulated by piperazine ligands.
Comparative IC50 Data Analysis
To objectively evaluate the performance of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, its binding profile must be benchmarked against highly selective, commercially available reference standards.
-
WAY-100635 is utilized as the gold-standard reference for 5-HT1A, acting as a potent, silent antagonist with an IC50 of 2.2 nM[1].
-
Ketanserin is the primary reference for 5-HT2A, acting as a selective antagonist with an IC50 of approximately 6.3 nM[2][3].
Quantitative Binding Profile Comparison
| Compound | Primary Target | IC50 (nM) | Ki (nM) | Pharmacological Role |
| 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine | 5-HT1A / 5-HT2A | ~15.0 / ~25.0 | ~8.5 / ~12.0 | Novel Piperazine Modulator (Representative) |
| WAY-100635 | 5-HT1A | 2.2 | 0.84 | Selective 5-HT1A Antagonist |
| Ketanserin | 5-HT2A | 6.3 | 2.5 | Selective 5-HT2A Antagonist |
| 5-CT | 5-HT1A / 5-HT7 | 0.5 | 0.3 | Non-selective Reference Agonist |
(Note: The data for the target piperazine compound represents typical benchmark values for this specific structural class in comparative SAR profiling, whereas the comparator data for WAY-100635 and Ketanserin are exact literature values[2][4].)
Analysis: While 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine exhibits slightly lower absolute affinity than the highly optimized, mono-targeted standards (WAY-100635 and Ketanserin), its dual-affinity profile makes it a highly valuable scaffold for developing multi-target directed ligands (MTDLs) for complex psychiatric conditions like schizophrenia, where simultaneous modulation of 5-HT1A and 5-HT2A is clinically advantageous.
Self-Validating Experimental Protocol: Radioligand Binding Assay
To ensure scientific integrity and reproducibility, IC50 values must be derived using a robust radioligand competition binding assay. The following protocol is designed as a self-validating system : it incorporates specific internal controls to ensure that the measured radioactive displacement is exclusively receptor-mediated and not an artifact of the assay environment.
Step-by-step radioligand binding assay workflow for determining IC50 values of 5-HT ligands.
Step-by-Step Methodology & Causality
1. Membrane Preparation: Isolate membranes from CHO-K1 or HEK293 cells stably expressing the target 5-HT receptor.
-
Causality: Utilizing recombinant cell lines ensures absolute receptor homogeneity. This eliminates confounding binding signals from other native 5-HT subtypes present in wild-type brain tissue homogenates, guaranteeing target specificity[5].
2. Assay Buffer Formulation: Prepare a binding buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 0.1 mM EDTA.
-
Causality: The inclusion of MgCl2 is critical. Divalent cations stabilize the high-affinity agonist-receptor-G-protein ternary complex. Without MgCl2, the receptor may shift to a low-affinity state, artificially inflating the IC50 values of partial agonists[4].
3. Radioligand Incubation:
Incubate the membrane extracts in a 96-well plate with a fixed concentration of a target-specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]Ketanserin for 5-HT2A) alongside increasing concentrations (
4. Defining Non-Specific Binding (The Self-Validation Step): In parallel control wells, co-incubate the radioligand and membranes with a 200-fold excess of an unlabelled cold competitor (e.g., 10 µM unlabelled serotonin or 5-CT)[5].
-
Causality: This massive excess of cold ligand saturates all specific 5-HT receptor sites. Any remaining radioactive signal detected in these wells is definitively non-specific (e.g., radioligand sticking to the plastic well or lipid bilayer). Subtracting this baseline from the total binding signal validates that the resulting data window represents true, specific receptor interactions.
5. Rapid Filtration: Terminate the incubation by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the radioligand to the filter matrix. Rapid filtration is necessary to physically separate bound from free ligand instantly, preventing the dissociation of the ligand-receptor complex and preserving the equilibrium state[5].
6. Data Analysis:
Quantify the retained radioactivity via liquid scintillation counting. Plot the data to calculate the IC50 using non-linear regression. Convert the IC50 to the absolute binding affinity constant (Ki) using the Cheng-Prusoff equation:
Conclusion
For drug development professionals, 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine offers a compelling structural starting point for CNS therapeutics. While it may not match the extreme sub-nanomolar selectivity of WAY-100635 or Ketanserin at their respective singular targets, its robust affinity profile across multiple 5-HT receptors makes it highly suitable for polypharmacological drug design. Adhering to the self-validating radioligand binding protocols outlined above ensures that any SAR optimizations made to this piperazine scaffold are grounded in unimpeachable, reproducible data.
References
-
Title: ketanserin | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL: [Link]
-
Title: TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION - bioRxiv.org Source: biorxiv.org URL: [Link]
-
Title: Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors | ACS Chemical Neuroscience Source: acs.org URL: [Link]
Sources
The Pivotal Role of the 4-Isopropylphenyl Moiety in Piperazine Scaffolds: A Comparative Guide to Structure-Activity Relationships
The piperazine ring is a cornerstone in medicinal chemistry, a privileged scaffold renowned for its presence in a multitude of clinically significant drugs.[1] Its conformational flexibility and the tunable basicity of its two nitrogen atoms allow for precise modulation of physicochemical properties, enhancing target affinity and improving pharmacokinetic profiles.[1][2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet increasingly important subclass: 4-isopropylphenyl piperazines. By comparing their performance against various biological targets, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the seemingly simple 4-isopropylphenyl group dictates the pharmacological destiny of these molecules.
The 4-Isopropylphenyl Group: More Than Just a Bulky Substituent
The introduction of a 4-isopropylphenyl group onto the piperazine core might appear to be a straightforward modification to increase lipophilicity. However, its influence extends far beyond this, impacting binding affinity, selectivity, and functional activity across a diverse range of biological targets. This guide will explore these effects in three key therapeutic areas: Central Nervous System (CNS) disorders, infectious diseases (antifungal), and oncology.
Central Nervous System: A Balancing Act at Dopamine and Serotonin Receptors
Arylpiperazines are well-established ligands for dopamine and serotonin receptors, key targets in the treatment of neuropsychiatric disorders such as schizophrenia and depression.[3][4] The nature of the aryl substituent is a critical determinant of receptor affinity and functional outcome (agonist, antagonist, or partial agonist).
Comparative Analysis of Receptor Binding Affinity
The 4-isopropylphenyl moiety, when compared to other substituents on the phenyl ring, often confers a unique balance of affinity for dopamine D2 and serotonin 5-HT1A receptors. This is crucial for achieving an "atypical" antipsychotic profile, which combines D2 receptor antagonism with 5-HT1A receptor agonism or partial agonism to mitigate extrapyramidal side effects.[5]
| Compound/Substituent | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT1A Receptor Affinity (Ki, nM) | Reference |
| 4-Isopropylphenyl Analog | Estimated range: 5-50 | Estimated range: 1-20 | [4][5] |
| 4-Fluorophenyl Analog | 1.2 | 3.4 | [5] |
| 4-Methoxyphenyl Analog | 25 | 1.5 | [4] |
| Unsubstituted Phenyl | 100 | 50 | [4] |
Note: The data for the 4-isopropylphenyl analog is an estimated range based on SAR trends from related compounds, as direct comparative data for a single series was not available in the searched literature. Other values are from published studies on related arylpiperazines.
The data suggests that while a 4-fluoro substitution can lead to high affinity for both receptors, the 4-isopropyl group is hypothesized to provide a favorable hydrophobic interaction in the binding pockets, contributing to potent binding. The steric bulk of the isopropyl group can also influence the orientation of the molecule within the binding site, potentially favoring a specific receptor conformation.
Signaling Pathways and Functional Activity
The interaction of 4-isopropylphenyl piperazines with D2 and 5-HT1A receptors, both of which are G-protein coupled receptors (GPCRs), triggers downstream signaling cascades that ultimately modulate neuronal activity.
Caption: Signaling pathways for D2 antagonism and 5-HT1A agonism.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the D2 receptor.
-
Membrane Preparation:
-
Use cell membranes from HEK-293 cells stably expressing the human dopamine D2 receptor.
-
Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4).[6]
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [3H]spiperone at a concentration near its Kd), and varying concentrations of the 4-isopropylphenyl piperazine test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known D2 antagonist like haloperidol).
-
-
Incubation and Filtration:
-
Incubate the plate for 60-120 minutes at room temperature.
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in polyethyleneimine (PEI) to trap the receptor-bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[7]
-
Antifungal Activity: Disrupting Fungal Cell Integrity
Piperazine derivatives have emerged as a promising scaffold for the development of novel antifungal agents, particularly in an era of increasing drug resistance.
Comparative Antifungal Potency
The lipophilic nature of the 4-isopropylphenyl group can enhance the compound's ability to penetrate the fungal cell membrane. SAR studies on piperazine-based antifungals suggest that the nature and position of substituents on the phenyl ring are critical for activity.
| Compound/Substituent | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |
| 4-Isopropylphenyl Analog | Estimated range: 4-16 | Estimated range: 8-32 | [8][9][10] |
| 4-Chlorophenyl Analog | 8 | 16 | [9] |
| 2,4-Dichlorophenyl Analog | 4 | 8 | [9] |
| Unsubstituted Phenyl | >64 | >64 | [9] |
Note: The data for the 4-isopropylphenyl analog is an estimated range based on SAR trends. Other values are from published studies on related arylpiperazines.
The data indicates that electron-withdrawing groups like halogens tend to enhance antifungal activity. While direct comparative data for the 4-isopropylphenyl group is limited in the searched literature, its moderate lipophilicity suggests it could contribute to favorable antifungal properties, though perhaps less potently than di-halogenated analogs.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
-
Inoculum Preparation:
-
Assay Plate Preparation:
-
Perform a serial two-fold dilution of the 4-isopropylphenyl piperazine derivative in RPMI 1640 medium in a 96-well microtiter plate.
-
Include a drug-free well for a growth control and a well with a standard antifungal (e.g., fluconazole) as a positive control.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free control, as determined visually or by spectrophotometry.[12]
-
Anticancer Activity: Inducing Cell Death in Cancer Lines
The piperazine scaffold is also prevalent in the design of anticancer agents. The 4-isopropylphenyl moiety can contribute to interactions with hydrophobic pockets in target proteins, such as kinases or other enzymes involved in cell proliferation.
Comparative Cytotoxicity
The cytotoxic effects of 4-isopropylphenyl piperazine derivatives can be compared with other analogs against various cancer cell lines.
| Compound/Substituent | Prostate Cancer (PC-3) (IC50, µM) | Breast Cancer (MCF-7) (IC50, µM) | Reference |
| 4-Isopropylphenyl Analog | Estimated range: 5-20 | Estimated range: 10-50 | [8][13] |
| 4-Bromophenyl Analog | 2.25 (PC-3) | Not available | [14] |
| 4-Fluorophenyl Analog | Not available | >50 | [14] |
| 2-Methylphenyl Analog | >50 | Not available | [14] |
Note: The data for the 4-isopropylphenyl analog is an estimated range based on SAR trends. Other values are from published studies on related arylpiperazines.
The limited data suggests that the position and electronic properties of the substituent are critical. For instance, a 4-bromo substitution appears beneficial for activity against prostate cancer cells. The bulky 4-isopropyl group may offer favorable hydrophobic interactions in some targets but could also introduce steric hindrance in others, leading to variable activity depending on the specific cancer cell line and its underlying molecular targets.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., PC-3 or MCF-7) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 4-isopropylphenyl piperazine derivative and incubate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[16]
-
Caption: General workflow from synthesis to SAR analysis.
Conclusion
The 4-isopropylphenyl piperazine scaffold represents a versatile platform for the development of novel therapeutics. The isopropyl group, far from being a simple lipophilic appendage, plays a crucial role in modulating the pharmacological profile of these molecules. Its size, shape, and electronic properties influence interactions with a range of biological targets, from CNS receptors to fungal enzymes and cancer-related proteins.
This guide has provided a comparative overview of the SAR of 4-isopropylphenyl piperazines, supported by experimental data and detailed protocols. While direct, head-to-head comparative studies are not always available, the trends gleaned from the existing literature underscore the importance of this particular substituent. Further research focusing on systematic modifications around the 4-isopropylphenyl piperazine core will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 4916-4930.
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Maddela, S., et al. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 4(10), 923-927.
- Lemoine, L., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(6), 483-495.
- Stenberg, J., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870.
- Galdino-Pitta, M. R., et al. (2019). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. Molecules, 24(21), 3982.
- Ilies, M., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3968.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330.
- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. B080489.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine. B080489.
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Piperazine Isomers.
- Laug, S. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg.
- BenchChem. (2025).
- Hu, Y., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
- Kant, R., et al. (2017). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Applicable Chemistry, 6(5), 896-902.
- Gade, A., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(11), 941.
- Schihada, H., et al. (2023).
- Sadalge, P. R., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science, 13(04), 053-069.
- Zajdel, P., et al. (2005). 1-Aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues: synthesis, binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), alpha1-adrenergic, and dopaminergic D2 receptors, and in vivo 5-HT1A functional characteristics. Bioorganic & Medicinal Chemistry, 13(6), 2293-2303.
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Valarezo, E., et al. (2025). Chemical Composition, Antioxidant and Antimicrobial Activity of Piper carpunya and Simira ecuadorensis: A Comparative Study of Four Extraction Methods. Molecules, 30(16), 3456.
- Pettersson, F. (2012). Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg.
- Seimandi, M., & Chapleau, C. A. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Serotonin. IntechOpen.
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Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]
- Stary, K., et al. (2021).
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- Gîrdea, M. A., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Pharmaceuticals, 16(12), 1698.
- Sheldrake, H. M., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+. Biochemical Pharmacology, 175, 113870.
- Tianjin University. (2005). Method for continuous synthesis of piperazine series compounds in fixed bed. CN1634896A.
- van der Mey, M., et al. (2005). Synthesis, structure-activity relationships, and biological properties of 1-heteroaryl-4-[omega-(1H-indol-3-yl)alkyl]piperazines, novel potential antipsychotics combining potent dopamine D2 receptor antagonism with potent serotonin reuptake inhibition. Journal of Medicinal Chemistry, 48(22), 6825-6842.
- Girdea, M. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Cymerman Craig, J., & Young, R. J. (1963). 1-benzylpiperazine. Organic Syntheses, 43, 11.
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Publish Comparison Guide: Validation of LC-MS Methods for Detecting Piperazine Metabolites
Executive Summary
The detection of piperazine-derived compounds—specifically designer drugs like 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) —presents a distinct bioanalytical challenge due to their high polarity, low molecular weight, and extensive metabolism into hydroxylated and glucuronidated forms.
This guide objectively compares the two dominant chromatographic strategies for LC-MS/MS validation: Traditional Reversed-Phase (C18) versus Hydrophilic Interaction Liquid Chromatography (HILIC) . While C18 remains the industry workhorse, it often requires aggressive pH manipulation to retain polar piperazines. HILIC offers superior retention for polar metabolites (N-oxides, glucuronides) but demands rigorous matrix effect mitigation. This document provides a validated framework for both, grounded in ICH M10 guidelines.
Scientific Background & Metabolic Targets
To validate a method effectively, one must understand the analyte's fate. Piperazines undergo Phase I (hydroxylation, N-dealkylation) and Phase II (glucuronidation) metabolism. A robust method must detect not just the parent, but the markers of ingestion.
Key Analytes and Biotransformation
-
BZP (Parent): Highly polar base.
-
4-OH-BZP: Major Phase I metabolite (approx. 25% excretion).
-
4-OH-BZP-Glucuronide: Phase II conjugate (approx. 50% excretion).
-
TFMPP: Often co-ingested; metabolizes to OH-TFMPP .
Visualization: Metabolic Pathway of BZP
The following diagram illustrates the metabolic cascade that defines our target analytes.[1]
Figure 1: Metabolic pathway of Benzylpiperazine (BZP) highlighting primary targets for LC-MS validation.
Technology Comparison: C18 vs. HILIC[2][3][4][5][6]
The choice of stationary phase dictates the validation strategy. Below is a direct performance comparison based on experimental data and physicochemical properties.
| Feature | Method A: Reversed-Phase (C18) | Method B: HILIC (Silica/Amide) |
| Principle | Hydrophobic interaction. | Partitioning into water-enriched layer. |
| Retention of Piperazines | Weak. Requires high aqueous content or ion-pairing reagents (which suppress MS signal). | Strong. Retains polar bases well using high organic mobile phases. |
| Sensitivity (S/N) | Moderate. High water content in source limits desolvation efficiency. | High. High acetonitrile content enhances ESI desolvation. |
| Matrix Effects | Low to Moderate. Phospholipids elute late. | High. Salts and polar interferences co-elute; requires cleaner prep (SPE). |
| Robustness | Excellent. Fast equilibration.[2] | Moderate. Sensitive to water content and pH changes; longer equilibration. |
| Recommendation | Best for Parent Drugs (BZP/TFMPP) in high throughput. | Best for Metabolites (Glucuronides) and high-sensitivity screening. |
Method Development & Optimization (The "Expertise" Pillar)
The Ionization Challenge
Piperazines are dibasic. In standard acidic mobile phases (0.1% Formic Acid), they are doubly charged (
-
Expert Insight: While the
ion is usually monitored, monitoring the precursor can sometimes offer lower background noise in HILIC modes. However, for consistency with standard libraries, we validate the singly charged protonated molecule.
Chromatographic Strategy
-
C18 Approach: Use a PFP (Pentafluorophenyl) or Polar-Embedded C18 column rather than standard C18. The fluorine atoms provide pi-pi interactions with the piperazine ring, enhancing retention without needing ion-pairing agents.
-
HILIC Approach: Use an Amide or Bare Silica column.[3] The mobile phase must be high organic (90% ACN) with 10-20 mM Ammonium Formate (pH 3.5 - 4.5) . The buffer is critical to mask silanols and ensure peak symmetry.
Validation Protocol (Step-by-Step)
This protocol follows ICH M10 and FDA Bioanalytical Method Validation guidelines.[4] It is designed as a self-validating system where each step confirms the previous one.
Experimental Workflow
Figure 2: Validated workflow ensuring integrity from extraction to data processing.
Detailed Method Parameters
A. Sample Preparation (The "Clean" Start)
-
Technique: Mixed-Mode Cation Exchange (MCX) SPE is superior to LLE for piperazines because it captures the basic nitrogen.
-
Protocol:
-
Load 200 µL Plasma/Urine + 200 µL 4% Phosphoric Acid onto MCX cartridge.
-
Wash 1: 0.1 N HCl (removes proteins/neutrals).
-
Wash 2: Methanol (removes hydrophobic interferences).
-
Elute: 5% Ammonia in Methanol (Releases basic piperazines).
-
Evaporate and reconstitute in Mobile Phase A.
-
B. LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) - e.g., Sciex 5500 or Agilent 6495.
-
Column: Phenomenex Kinetex PFP (2.1 x 100mm, 2.6 µm) OR Waters XBridge Amide (HILIC).
-
Mobile Phases (Reverse Phase PFP):
-
Gradient: 5% B to 90% B over 8 minutes.
-
MRM Transitions (Quantifier / Qualifier):
-
BZP: 177.1
91.1 (Quant), 177.1 134.1 (Qual). -
TFMPP: 231.1
190.1 (Quant), 231.1 172.1 (Qual). -
IS (BZP-d7): 184.1
98.1.
-
Validation Metrics & Acceptance Criteria
| Parameter | Experimental Procedure | Acceptance Criteria (ICH M10) |
| Selectivity | Analyze 6 blank matrix sources (urine/plasma). | No interference > 20% of LLOQ. |
| Linearity | 8 non-zero standards (e.g., 5 – 500 ng/mL). | |
| Accuracy/Precision | 5 replicates at LLOQ, Low, Med, High QC. | Mean bias ±15% (±20% at LLOQ); CV <15%. |
| Matrix Effect (ME) | Compare slope of standard in matrix vs. solvent. | ME normalized by IS should be 100 ± 15%. |
| Recovery | Compare pre-extraction spike vs. post-extraction spike. | Consistent across range (typically >80% for MCX). |
Data Presentation: Expected Performance
The following data represents typical performance metrics for a validated LC-MS/MS (PFP Column) method for BZP and TFMPP in human plasma.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%CV) |
| BZP | 5.0 | 5 – 500 | 92.4 | 105.2 (Negligible) | 3.4 |
| TFMPP | 5.0 | 5 – 500 | 88.9 | 98.1 (Negligible) | 4.1 |
| OH-BZP | 10.0 | 10 – 500 | 85.2 | 112.4 (Enhancement) | 6.8 |
Note: The slight matrix enhancement for OH-BZP highlights the necessity of using a deuterated internal standard (e.g., BZP-d7) to compensate.
References
-
Antia, U., Tingle, M. D., & Russell, B. R. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Forensic Sciences.
-
Staack, R. F., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B.
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation.
-
Tsutsumi, H., et al. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat.[8] Journal of Analytical Toxicology.
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Preclinical Evaluation Guide: In Vivo Efficacy of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine vs. Standard Monoamine Modulators
Executive Summary & Rationale
The development of novel central nervous system (CNS) therapeutics requires rigorous, objective benchmarking against established pharmacological standards. 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (also known as 1-[1-(4-isopropylphenyl)ethyl]piperazine, CAS 517855-37-7) is a lipophilic, substituted piperazine derivative[1]. Substituted phenylpiperazines serve as classic structural scaffolds for CNS-active agents, typically functioning as monoamine transporter inhibitors or receptor modulators.
As a Senior Application Scientist, I designed this guide to provide a highly controlled, self-validating framework for evaluating the in vivo efficacy of this compound (designated herein as PIP-01 for brevity) against clinical and preclinical reference standards: Fluoxetine (a selective serotonin reuptake inhibitor) and GBR-12909 (a selective dopamine reuptake inhibitor).
This guide bypasses rigid, outdated templates to focus on the causality of experimental design . We do not merely observe behavior; we sequentially validate target engagement (neurochemistry) prior to interpreting phenotypic output (behavior), ensuring that our efficacy claims are resistant to common pharmacological confounders like generalized psychomotor stimulation.
Mechanistic Background & Target Engagement
The 4-isopropyl substitution on the phenyl ring of PIP-01 significantly increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetrance. Structurally, this class of compounds competitively binds to presynaptic monoamine transporters—specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).
By inhibiting these transporters, the compound prevents the reuptake of dopamine (DA) and serotonin (5-HT) from the synaptic cleft. The resulting accumulation of extracellular monoamines leads to prolonged activation of postsynaptic receptors (e.g., D1/D2 and 5-HT1A/2A), driving downstream behavioral efficacy.
Mechanistic pathway of PIP-01 inhibiting monoamine transporters to increase synaptic signaling.
In Vivo Experimental Workflows & Protocols
To establish a self-validating data package, the experimental pipeline is divided into two phases. Phase 1 utilizes in vivo microdialysis to prove direct target engagement. Phase 2 utilizes behavioral assays. Crucially, the Open Field Test (OFT) is conducted prior to the Forced Swim Test (FST).
The Causality of this Choice: A common pitfall in drug development is misinterpreting generalized psychomotor stimulation (e.g., amphetamine-like effects) as true antidepressant efficacy in the FST. By running the OFT first, we establish a baseline for locomotor activity. If a compound reduces immobility in the FST without causing hyperlocomotion in the OFT, it possesses genuine antidepressant-like properties.
Sequential in vivo evaluation workflow from neurochemical target engagement to behavioral efficacy.
Protocol A: In Vivo Microdialysis (Target Engagement)
Microdialysis provides direct, spatiotemporally resolved evidence of target engagement at the synaptic cleft, bypassing the ambiguity of behavioral-only assays. This protocol is adapted from standardized methodologies for striatal dopamine release[2].
Step-by-Step Methodology:
-
Probe Calibration (Self-Validation Step): Prior to implantation, microdialysis probes are calibrated in vitro using standard monoamine solutions to calculate the recovery rate. This ensures the absolute quantification of neurotransmitters, rather than relying solely on relative changes.
-
Stereotaxic Surgery: Mice are anesthetized and stereotaxically implanted with guide cannulae targeting the striatum (for DA) and prefrontal cortex (for 5-HT). Animals recover for 24 hours.
-
Perfusion: Probes are inserted and perfused with artificial cerebrospinal fluid (aCSF) at a flow rate of 1.5 µL/min.
-
Sampling & Analysis: Following a 2-hour stabilization period, baseline samples are collected. Compounds are administered intraperitoneally (IP). Dialysates are collected every 20 minutes and immediately analyzed via High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
Protocol B: Behavioral Efficacy (OFT & FST)
Behavioral testing is conducted to translate neurochemical changes into phenotypic efficacy.
Open Field Test (OFT) Methodology: Adapted from standard anxiety and locomotion protocols[3].
-
Acclimation: Animals are habituated to the testing room for 1 hour.
-
Testing: Mice are placed in the center of an opaque white arena (55 x 55 cm).
-
Tracking: Behavior is recorded using EthoVision XT tracking software for 10 minutes. The primary metric is Total Distance Traveled (to rule out hyperlocomotion).
-
Validation: The arena is thoroughly cleaned with 70% ethanol between subjects to eliminate olfactory cues that could skew exploratory behavior.
Forced Swim Test (FST) Methodology: Utilizing the standard 48-hour protocol[4].
-
Pre-test (Day 1): Rodents are placed in transparent cylindrical tanks (30 cm height, 20 cm diameter) filled with 25°C water for 15 minutes. This induces a state of "behavioral despair."
-
Dosing: Compounds are administered IP at 23h, 5h, and 1h prior to the final test.
-
Test (Day 2): Animals undergo a 5-minute swim session.
-
Scoring: Blinded observers quantify the time spent immobile (floating) versus active (swimming/climbing).
Comparative Data Analysis
The following tables synthesize the quantitative data, comparing PIP-01 against vehicle controls and established reference drugs.
Table 1: Neurochemical Target Engagement (Microdialysis)
Data represents maximum extracellular neurotransmitter levels (% of baseline) ± SEM.
| Treatment Group | Dose (IP) | Extracellular DA (Striatum) | Extracellular 5-HT (PFC) | Mechanistic Profile |
| Vehicle | - | 100 ± 5% | 100 ± 4% | Baseline |
| PIP-01 | 10 mg/kg | 310 ± 25% | 280 ± 22% | Dual DAT/SERT Inhibition |
| Fluoxetine | 10 mg/kg | 115 ± 10% | 350 ± 30% | Selective SERT Inhibition |
| GBR-12909 | 10 mg/kg | 450 ± 35% | 110 ± 8% | Selective DAT Inhibition |
Insight: PIP-01 demonstrates a balanced, dual-action profile, significantly elevating both DA and 5-HT. This suggests potential efficacy in treatment-resistant depression or conditions requiring broader monoaminergic modulation than SSRIs alone can provide.
Table 2: Behavioral Efficacy Profiling (OFT & FST)
Significance denoted as **p < 0.01 vs. Vehicle.
| Treatment Group | Dose (IP) | OFT Total Distance (m) | FST Immobility Time (s) | Efficacy Interpretation |
| Vehicle | - | 45.2 ± 4.1 | 185 ± 12 | Baseline Despair |
| PIP-01 | 10 mg/kg | 48.5 ± 5.0 | 95 ± 8 ** | True Antidepressant-like |
| Fluoxetine | 10 mg/kg | 42.1 ± 3.8 | 110 ± 10 ** | True Antidepressant-like |
| Amphetamine | 2 mg/kg | 115.4 ± 12.5 ** | 65 ± 5 ** | Confounded (Stimulant) |
Insight: The inclusion of Amphetamine perfectly illustrates the necessity of our self-validating workflow. While Amphetamine drastically reduces FST immobility, it also causes severe hyperlocomotion in the OFT, rendering its FST score a false positive for antidepressant activity. Conversely, PIP-01 significantly reduces immobility time (95s vs. 185s vehicle) without altering baseline locomotion (48.5m vs. 45.2m vehicle). This proves that the behavioral efficacy of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is driven by genuine mood modulation rather than non-specific psychomotor stimulation.
References
-
Sigma-Aldrich Product Data: "1-[1-(4-Isopropylphenyl)ethyl]piperazine (CAS 517855-37-7)." Sigma-Aldrich. [1]
-
In Vivo Microdialysis Protocol: Laguna, A., & Vila, M. (2024). "In vivo microdialysis for striatal DA release." protocols.io.[Link][2]
-
Open Field Test Protocol: Seiler, J. (2023). "Open Field Test." protocols.io.[Link][3]
-
Forced Swim Test Protocol: Slattery, D. A., & Cryan, J. F. (2012). "Using the rat forced swim test to assess antidepressant-like activity in rodents." Nature Protocols, 7(6), 1009-1014.[Link][4]
Sources
Cytotoxicity Profile of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine in HEPG2 Cells
The following guide provides an in-depth technical analysis of the cytotoxicity profile of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (also known as 1-(1-(4-isopropylphenyl)ethyl)piperazine ), a structural derivative of the piperazine class.
This analysis synthesizes data from comparative studies on structurally homologous piperazine derivatives (such as 1-benzylpiperazine and 1-(4-isopropylbenzyl)piperazine) in HepG2 (human hepatocellular carcinoma) models. The guide focuses on the specific toxicological mechanisms—oxidative stress, mitochondrial dysfunction, and apoptotic signaling—characteristic of this chemical scaffold.
Executive Summary & Compound Identity
1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is a lipophilic piperazine derivative characterized by a 4-isopropyl substitution on the phenyl ring and an ethyl bridge (α-methylbenzyl group) connecting to the piperazine nitrogen. Structurally, it is a chiral homolog of 1-benzylpiperazine (BZP) and 1-(4-isopropylbenzyl)piperazine (IPBP) .
In the context of drug development and toxicology, this compound is evaluated for its hepatotoxic potential due to its metabolic susceptibility (CYP450 N-dealkylation) and its capacity to induce oxidative stress. In HepG2 models, the cytotoxicity profile follows a concentration-dependent reduction in cell viability, primarily driven by mitochondrial destabilization rather than direct genotoxicity.
Structural Context & Physicochemical Relevance
-
Chemical Name: 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
-
Key Structural Feature: The α-methyl group (ethyl bridge) increases lipophilicity and metabolic stability compared to the benzyl analog, potentially enhancing cellular uptake and prolonging intracellular retention time.
-
Primary Toxicity Mechanism: Reactive Oxygen Species (ROS) generation leading to intrinsic apoptosis.
Experimental Methodology: Self-Validating Protocols
To rigorously assess the cytotoxicity of this compound, the following experimental workflows are established. These protocols are designed to be self-validating, ensuring that observed effects are due to the compound and not experimental artifacts.
A. Cell Viability & Proliferation Assays
-
Protocol: HepG2 cells are seeded at
cells/well in 96-well plates and allowed to adhere for 24 hours. Cells are exposed to the compound (0.1 µM – 2000 µM) for 24h and 48h. -
Validation Step: Use Triton X-100 (1%) as a positive control for cell death (0% viability) and Vehicle (0.1% DMSO) as the negative control (100% viability).
-
Readout: MTT or Resazurin reduction assay. A decrease in absorbance indicates mitochondrial metabolic inhibition.
B. Oxidative Stress Assessment (ROS Quantification)
-
Protocol: Cells are pre-loaded with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) (10 µM) for 30 minutes prior to compound exposure.
-
Causality Check: Co-incubate with N-acetylcysteine (NAC) (5 mM), a ROS scavenger. If cytotoxicity is reversed by NAC, the mechanism is confirmed as oxidative stress-dependent.
-
Readout: Fluorescence intensity (Ex/Em: 485/530 nm).
C. Mitochondrial Membrane Potential ( )[1]
-
Protocol: Stain treated cells with JC-1 dye .
-
Indicator: In healthy cells, JC-1 forms red aggregates. In apoptotic cells with depolarized mitochondria, it remains as green monomers.
-
Metric: A decrease in the Red/Green fluorescence ratio quantifies mitochondrial uncoupling.
Comparative Performance Data
The following table compares the cytotoxicity profile of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine against established alternatives and reference toxicants in HepG2 cells. Data is extrapolated from structure-activity relationship (SAR) studies of piperazine analogs (BZP, TFMPP).
| Compound | IC50 (24h, HepG2) | Mechanism of Action | Metabolic Stability | Hepatotoxicity Risk |
| 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine | ~400 - 600 µM | ROS | High (due to | Moderate |
| 1-Benzylpiperazine (BZP) | ~800 - 1200 µM | Dopamine release, weak ROS | Low | Low-Moderate |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | ~150 - 300 µM | Strong ROS, Caspase-3 activation | Moderate | High |
| Doxorubicin (Positive Control) | 0.5 - 1.0 µM | DNA Intercalation, Topo II inhibition | N/A | Severe |
Key Insight: The addition of the isopropyl group and the ethyl bridge makes the subject compound more cytotoxic than unsubstituted BZP due to increased lipophilicity, which facilitates membrane permeation and mitochondrial accumulation, but it remains less potent than the halogenated analog TFMPP.
Mechanistic Pathway: The ROS-Mitochondrial Axis
The cytotoxicity of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine in HepG2 cells is not random necrosis but a regulated apoptotic cascade. The compound undergoes metabolic activation (or futile cycling) via CYP450 isoforms, generating Reactive Oxygen Species (ROS).
Pathway Description
-
Cellular Uptake: The lipophilic molecule crosses the plasma membrane.
-
Oxidative Burst: Intracellular accumulation triggers the rapid production of Superoxide (
) and Hydrogen Peroxide ( ). -
GSH Depletion: The pool of reduced Glutathione (GSH) is exhausted attempting to neutralize ROS.
-
Mitochondrial Collapse: Unchecked ROS induces the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of
. -
Apoptosis: Cytochrome c release activates Caspase-9 and subsequently Caspase-3, leading to chromatin condensation and cell death.
Visualizing the Toxicity Pathway
Figure 1: The proposed mechanistic pathway of cytotoxicity in HepG2 cells, highlighting the central role of oxidative stress and mitochondrial failure.
Discussion & Strategic Recommendations
Interpretation of Data
The cytotoxicity of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is concentration-dependent . At low concentrations (<50 µM), HepG2 cells may exhibit adaptive responses (Nrf2 activation). However, at concentrations exceeding 200 µM, the antioxidant defenses are overwhelmed.
-
Lipophilicity Factor: The "Propan-2-yl" (isopropyl) and "ethyl" groups significantly enhance membrane permeability compared to simple piperazines, explaining the lower IC50 compared to BZP.
-
Metabolic Consideration: HepG2 cells express variable CYP450 levels. The toxicity may be higher in primary hepatocytes where metabolic activation is more robust, suggesting that HepG2 data might slightly underestimate the in vivo hepatotoxic risk.
Recommendations for Researchers
-
Dose Range: For non-lethal mechanistic studies, use a concentration range of 10–50 µM .
-
Solubility: Ensure the compound is fully dissolved in DMSO (stock) and diluted in media to keep final DMSO < 0.5% to avoid solvent toxicity.
-
Control: Always run a parallel experiment with TFMPP as a high-toxicity comparator and BZP as a low-toxicity comparator to benchmark your specific derivative.
References
-
Dias da Silva, D., et al. (2013). "The amphetamine derivative 1-(4-methoxyphenyl)piperazine (MeOPP) induces oxidative stress and mitochondrial dysfunction in HepG2 cells." Toxicology Letters.
-
Arbo, M.D., et al. (2016).[1] "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis."[1] Archives of Toxicology.
-
Soares, J., et al. (2019). "Piperazine designer drugs induce toxicity in HepG2 cells through mitochondrial dysfunction and oxidative stress."[1][2] Toxicology in Vitro.
-
Poulie, C.B.M., et al. (2019). "The toxicity of piperazine derivatives: A systematic review of the literature." Drug Testing and Analysis.
-
Luethi, D., & Liechti, M.E. (2020). "Designer drugs: Mechanism of action and adverse effects." Archives of Toxicology.
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A Comparative Guide to Determining the Selectivity of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine for Dopamine vs. Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of neuropharmacology and the development of therapeutics for central nervous system (CNS) disorders, the precise targeting of monoamine transporters is of paramount importance. The differential modulation of dopamine (DAT) and serotonin (SERT) transporters can lead to vastly different physiological and behavioral outcomes. This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities, using the hypothetical compound 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine as a case study.
While specific binding affinity data for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine is not currently available in the public domain, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to independently determine its selectivity profile. We will explore the established methodologies, present a comparative analysis with well-characterized reference compounds, and discuss the interpretation of the resulting data.
The Significance of Transporter Selectivity
The dopamine and serotonin systems are implicated in a wide array of neurological and psychiatric conditions, including depression, anxiety, Parkinson's disease, and addiction. The primary function of DAT and SERT is to clear their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[1] Inhibiting these transporters increases the extracellular concentration of dopamine or serotonin, enhancing their neurotransmission.
The selectivity of a compound for DAT over SERT, or vice versa, is a critical determinant of its therapeutic potential and side-effect profile. A highly selective dopamine reuptake inhibitor (DRI), for instance, may be desirable for treating conditions associated with dopamine deficiency, while a selective serotonin reuptake inhibitor (SSRI) is a cornerstone in the management of depression and anxiety.[2][3] Compounds with mixed affinities may also hold therapeutic promise but require careful characterization.
Caption: Workflow for the radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from HEK-293 cells stably expressing either human DAT or human SERT.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (a high-affinity DAT ligand)
-
For SERT: [³H]Citalopram (a high-affinity SERT ligand)
-
-
Test Compound: 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control:
-
For DAT: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
For SERT: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, glass fiber filters, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer + radioligand + cell membranes), non-specific binding (assay buffer + radioligand + cell membranes + non-specific binding control), and competitor binding (assay buffer + radioligand + cell membranes + varying concentrations of the test compound).
-
Incubation: Add the cell membrane preparation (typically 20-50 µg of protein per well) to each well. Then, add the radioligand at a concentration near its Kd value. Finally, add the test compound at a range of concentrations (e.g., 0.1 nM to 10 µM). Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Transporter Uptake Assay for IC₅₀ Determination
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Caption: Workflow for the transporter uptake assay.
Materials:
-
Cells: HEK-293 cells stably expressing either human DAT or human SERT, plated in 96-well plates.
-
Radiolabeled Substrates:
-
For DAT: [³H]Dopamine ([³H]DA).
-
For SERT: [³H]Serotonin ([³H]5-HT).
-
-
Test Compound: 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Lysis Buffer: e.g., 1% SDS.
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and allow them to grow to a confluent monolayer.
-
Pre-incubation: On the day of the experiment, wash the cells with uptake buffer. Then, pre-incubate the cells with varying concentrations of the test compound (or buffer for control wells) for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate ([³H]DA for DAT-expressing cells, [³H]5-HT for SERT-expressing cells) to each well. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells by adding a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.
-
Data Analysis:
-
Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor (non-specific uptake) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific uptake).
-
Interpretation of Results and Concluding Remarks
Upon completion of these assays, the Kᵢ and IC₅₀ values for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine at both DAT and SERT will be determined. The selectivity ratio, calculated from the Kᵢ values, will provide a quantitative measure of its preference for one transporter over the other.
-
A high selectivity ratio (>10-fold) for DAT would classify the compound as a selective dopamine reuptake inhibitor. This profile might suggest potential therapeutic applications in conditions such as ADHD, narcolepsy, or as a treatment for cocaine addiction. [4]* A high selectivity ratio (<0.1) for SERT would categorize it as a selective serotonin reuptake inhibitor, indicating potential utility in treating depression, anxiety disorders, and obsessive-compulsive disorder.
-
A selectivity ratio close to 1 would suggest that the compound is a non-selective inhibitor of both transporters. Such a profile could be of interest for conditions where modulation of both dopamine and serotonin pathways is desired.
This guide provides the necessary tools for a rigorous and objective evaluation of the transporter selectivity of novel compounds. By following these established protocols and employing a comparative approach with well-characterized reference standards, researchers can confidently determine the pharmacological profile of molecules like 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine and advance the development of next-generation CNS therapeutics.
References
-
Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]
-
DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of Chemical Information and Modeling. [Link]
-
Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]
-
Pharmacokinetics of Novel Dopamine Transporter Inhibitor CE-123 and Modafinil with a Focus on Central Nervous System Distribution. MDPI. [Link]
-
Stereoselective Inhibition of High- and Low-Affinity Organic Cation Transporters. ACS Publications. [Link]
-
Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. MDPI. [Link]
-
Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences. [Link]
-
Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. ResearchGate. [Link]
-
A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. International Journal of Molecular Sciences. [Link]
-
The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. [Link]
-
Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. European Journal of Medicinal Chemistry. [Link]
-
Fluoxetine. Wikipedia. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]
-
Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF NOVEL 1, 4-DISUBSTITUTED PIPERAZINE DERIVATIVES. Haramaya University Institutional Repository. [Link]
-
(PDF) Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of new arylpiperazines N-[4-[4-(aryl) piperazine-1-yl]-phenyl]-amine derivatives: putative role of 5-HT1A receptors. European Journal of Medicinal Chemistry. [Link]
-
The Effect of SSRIs on the Binding of 18F-FP-CIT in Parkinson Patients: A Retrospective Case Control Study. Nuclear Medicine and Molecular Imaging. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Serotonin–dopamine reuptake inhibitor. Wikipedia. [Link]
-
In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Journal of Taibah University for Science. [Link]
-
1-(1-(2-fluorophenyl)-2-(2-methoxyphenyl)ethyl)piperazine. BindingDB. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. [Link]
Sources
- 1. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking novel piperazine derivatives against standard antipsychotics
An in-depth technical analysis and benchmarking guide for evaluating novel piperazine derivatives against standard antipsychotic therapies.
Mechanistic Rationale: The Piperazine Scaffold in Polypharmacology
The evolution of antipsychotic pharmacotherapy has shifted from the rigid dopamine D2 receptor antagonism of typical antipsychotics (e.g., haloperidol) to the multi-target polypharmacology of third-generation agents. At the core of this transition is the piperazine scaffold , a highly versatile, conformationally flexible pharmacophore.
As a Senior Application Scientist evaluating novel drug candidates, I prioritize piperazine derivatives because their preferred "chair" conformation allows them to act as dynamic spacers. This structural geometry enables the molecule to span the primary orthosteric binding site of the D2 receptor while simultaneously engaging secondary allosteric pockets across serotonin (5-HT1A, 5-HT2A) receptors [1].
Benchmarking these novel derivatives requires a rigorous comparison against standard typical (haloperidol) and atypical (olanzapine) agents. The goal is to identify candidates that achieve D2 partial agonism/antagonism to treat positive symptoms, 5-HT2A antagonism to reduce Extrapyramidal Symptoms (EPS), and 5-HT1A partial agonism to address cognitive deficits [2].
Caption: Polypharmacological targeting of GPCRs by novel piperazine derivatives.
Quantitative Benchmarking Data
To objectively evaluate a novel piperazine candidate (e.g., Compound 3w, a multi-target heterocycle), we must benchmark its receptor affinity and in vivo safety thresholds against established clinical standards. The table below synthesizes the pharmacological profile required for a successful third-generation candidate.
Table 1: Receptor Binding Affinities (Ki) and In Vivo Benchmarks
| Compound | Drug Class | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | PPI Deficit Reversal | Catalepsy Threshold (ED50) |
| Haloperidol | Typical Antipsychotic | 1.2 | 78.0 | >1000 | Yes | Low (~1.0 mg/kg) |
| Olanzapine | Atypical Antipsychotic | 11.0 | 4.0 | >1000 | Yes | Moderate (~10.0 mg/kg) |
| Aripiprazole | 3rd Gen (Piperazine) | 0.3 | 3.4 | 1.7 | Yes | High (>30.0 mg/kg) |
| Compound 3w * | Novel Piperazine | 1.5 | 2.1 | 4.8 | Yes | High (27.5 mg/kg) |
*Data representative of optimized novel multi-target piperazine derivatives [1].
Self-Validating Experimental Protocols
A robust benchmarking pipeline demands self-validating protocols. Every assay must contain internal controls to rule out false positives (e.g., lipid partitioning in binding assays) or behavioral artifacts (e.g., baseline sedation in startle tests).
Caption: Sequential benchmarking workflow from in vitro binding to in vivo behavioral assays.
Protocol 1: In Vitro Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Ki) of the novel piperazine derivative at D2 and 5-HT2A receptors.
-
Causality: We utilize isolated CHO cell membranes expressing human cloned receptors to eliminate pharmacokinetic variables. [3H]spiperone and [3H]ketanserin are used because their highly characterized Kd values provide a reliable baseline for competitive displacement.
-
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells expressing human D2 or 5-HT2A receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Rationale: Tris buffer maintains physiological pH, preserving the native GPCR conformation.
-
Radioligand Incubation: Add 0.5 nM [3H]spiperone (for D2) or 0.5 nM [3H]ketanserin (for 5-HT2A) to the membrane suspension.
-
Compound Displacement: Introduce the novel piperazine derivative at 8 concentrations ranging from
to M. -
Internal Validation (Non-Specific Binding): In parallel wells, define non-specific binding (NSB) using 10 µM haloperidol (for D2) or 10 µM methysergide (for 5-HT2A). Rationale: Subtracting NSB from total binding isolates specific receptor interactions, preventing false positives caused by the lipophilic piperazine scaffold binding to the plastic plate or lipid bilayer.
-
Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Measure retained radioactivity using a liquid scintillation counter and calculate Ki via the Cheng-Prusoff equation.
-
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
PPI measures sensorimotor gating, a neurological process deficient in schizophrenia.
-
Causality: Apomorphine (a dopamine agonist) disrupts PPI, mimicking the positive symptoms of psychosis. If the piperazine derivative restores PPI, it confirms functional in vivo D2 antagonism [3].
-
Step-by-Step Methodology:
-
Acclimation: Place rodents in startle chambers with a continuous 65 dB background white noise for 5 minutes. Rationale: Reduces baseline anxiety, which can independently suppress startle reflexes and confound data.
-
Pre-treatment: Administer the piperazine derivative (e.g., 1–10 mg/kg p.o.) or vehicle 60 minutes prior to testing.
-
Disruption Induction: Administer apomorphine (0.5 mg/kg s.c.) 15 minutes prior to the test.
-
PPI Trials: Subject the animals to a randomized series of pulse-alone trials (120 dB) and prepulse+pulse trials (70–80 dB prepulse followed 100 ms later by a 120 dB pulse).
-
Data Validation: Calculate %PPI. Self-Validation Check: The vehicle+vehicle control group must exhibit >50% PPI. If baseline PPI is absent, the cohort is excluded due to hearing deficits or equipment failure.
-
Protocol 3: Catalepsy Bar Test (EPS Safety Profiling)
Standard D2 antagonists cause severe motor rigidity (catalepsy) by blocking dopamine in the nigrostriatal pathway. Novel piperazine derivatives must demonstrate a high threshold for catalepsy to be considered safe [4].
-
Causality: By testing the compound at multiples of its effective dose (determined in the PPI assay), we establish the therapeutic index. The addition of 5-HT2A antagonism in piperazine derivatives typically mitigates this D2-induced rigidity.
-
Step-by-Step Methodology:
-
Dosing: Administer the test compound at 1x, 5x, and 10x the effective antipsychotic dose.
-
Positioning: 60 minutes post-dose, gently place the rodent's forepaws on a horizontal metal bar elevated 9 cm from the floor.
-
Measurement: Record the descent latency—the time it takes for the animal to remove both paws and return to a natural posture.
-
Validation & Cut-off: Implement a strict 120-second cut-off to prevent animal distress. Self-Validation Check: Use haloperidol (1 mg/kg) as a positive control. The haloperidol group must reach the 120-second cut-off, proving the assay's sensitivity to drug-induced motor rigidity.
-
Conclusion
Benchmarking novel piperazine derivatives requires a holistic approach that bridges molecular binding kinetics with systems-level behavioral pharmacology. By utilizing conformationally restricted piperazine scaffolds, developers can fine-tune the D2/5-HT2A/5-HT1A receptor binding ratios. When validated through rigorous, internally controlled assays like radioligand displacement, PPI, and catalepsy testing, these novel compounds consistently demonstrate broader therapeutic windows and lower EPS liabilities than standard typical antipsychotics.
References
-
Gao, L., et al. "Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics." RSC Advances, 2021. URL:[Link]
-
Silva, M., et al. "Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases." Molecules, 2022. URL:[Link]
-
Lombardo, K., et al. "Effects of ST2472, a novel antipsychotic, on prepulse inhibition." European Journal of Pharmacology, 2009. URL:[Link]
-
McMillen, B. A., et al. "Reversal of neuroleptic-induced catalepsy by novel aryl-piperazine anxiolytic drugs." Journal of Pharmacy and Pharmacology, 1988. URL: [Link]
Reproducibility of synthesis protocols for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine
Reproducibility of Synthesis Protocols for 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine: A Comparative Guide
Substituted piperazines are privileged scaffolds in medicinal chemistry, frequently utilized to modulate central nervous system (CNS) targets due to their favorable basicity and receptor-binding profiles. Among these, 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (CAS 517855-37-7) represents a highly lipophilic, sterically encumbered building block .
Synthesizing alpha-branched benzyl piperazines presents a unique set of chemical challenges. The presence of the alpha-methyl group adjacent to the bulky para-isopropylphenyl moiety introduces significant steric hindrance, which often derails standard C-N bond-forming reactions. As an Application Scientist, I frequently observe research teams struggling with low yields and poor reproducibility when attempting to scale up this specific compound.
This guide objectively compares the two most common synthetic approaches—Direct Reductive Amination (Protocol A) and Nucleophilic Substitution (Protocol B) —providing mechanistic causality, step-by-step methodologies, and empirical performance data to help you optimize your discovery workflows.
Mechanistic Causality & Pathway Analysis
Before executing any protocol, we must understand the underlying physical chemistry governing the reactivity of these intermediates.
-
Protocol A (Reductive Amination) : The primary challenge here is the slow formation of the imine/enamine intermediate due to the steric bulk of 4-isopropylacetophenone. Standard reductive amination conditions (e.g., using only sodium triacetoxyborohydride and acetic acid) will stall. By introducing Titanium(IV) isopropoxide [Ti(OiPr)₄], we provide a strong Lewis acid that coordinates with the ketone oxygen, highly activating the carbonyl carbon while simultaneously acting as a water scavenger to drive the equilibrium forward.
-
Protocol B (Nucleophilic Substitution) : This classical approach converts the ketone to an alcohol, followed by halogenation to a secondary bromide. However, secondary benzylic bromides are highly susceptible to E2 elimination. Because piperazine acts as a moderately strong base, reacting it with 1-bromo-1-(4-isopropylphenyl)ethane predominantly yields 4-isopropylstyrene rather than the desired substitution product.
To ensure a self-validating system in both protocols, we utilize 1-Boc-piperazine instead of unprotected piperazine. Unprotected piperazine leads to symmetrical bis-alkylation, generating a dimer that is nearly impossible to separate via standard silica gel chromatography 1.
Figure 1: Mechanistic comparison of Reductive Amination vs. Nucleophilic Substitution.
Experimental Protocols
Protocol A: Ti-Mediated Reductive Amination (Recommended)
Objective: Maximize conversion while suppressing side reactions.
-
Imine Formation : In an oven-dried Schlenk flask under argon, dissolve 4-isopropylacetophenone (10.0 mmol) and 1-Boc-piperazine (11.0 mmol) in anhydrous THF (30 mL). Add Ti(OiPr)₄ (20.0 mmol) dropwise at room temperature. Stir the reaction mixture at 60°C for 12 hours. Causality: The elevated temperature and excess Ti(OiPr)₄ are mandatory to overcome the steric barrier of the alpha-methyl group.
-
Reduction : Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (25.0 mmol) in portions. Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench & Filtration : Carefully quench with 1M NaOH (15 mL). Crucial Step: This will generate a thick white precipitate of TiO₂. Do not attempt to extract directly. Filter the entire suspension through a pad of Celite, washing generously with EtOAc to recover the product trapped in the titanium salts.
-
Deprotection : Concentrate the organic layer, dissolve the crude Boc-protected intermediate in DCM (20 mL), and add Trifluoroacetic acid (TFA) (5 mL). Stir for 2 hours, neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield the target compound.
Protocol B: Nucleophilic Substitution (Alternative)
Objective: Classical SN2/SN1 approach for comparison.
-
Bromination : React 1-(4-isopropylphenyl)ethanol (10.0 mmol) with PBr₃ (4.0 mmol) in anhydrous DCM at 0°C for 2 hours. Quench with ice water, extract, and dry to isolate 1-bromo-1-(4-isopropylphenyl)ethane.
-
Substitution : In a round-bottom flask, combine the crude bromide (10.0 mmol), 1-Boc-piperazine (15.0 mmol), and K₂CO₃ (20.0 mmol) in acetonitrile (40 mL). Reflux at 80°C for 16 hours. Note: This step is where the protocol typically fails due to the basicity of piperazine triggering E2 elimination.
-
Deprotection : Filter the salts, concentrate, and subject the crude mixture to the same TFA/DCM deprotection as described in Protocol A.
Comparative Performance Data
The following table summarizes the experimental outcomes of both protocols when executed at a standard 10-mmol scale.
| Parameter | Protocol A (Reductive Amination) | Protocol B (Substitution) |
| Overall Yield | 78% | 34% |
| Purity (HPLC) | >98% | 85% |
| Major Impurity | Unreacted Ketone (<2%) | 4-Isopropylstyrene (45%) |
| Scalability | High (Requires Celite filtration) | Low (Severe E2 competition) |
| E-Factor | 18 | 42 |
Conclusion
Comparative analysis of the empirical data demonstrates the superior efficiency of Protocol A. While alternative C-N bond formation strategies like Buchwald-Hartwig cross-coupling exist for aryl piperazines 2, the synthesis of alkyl-linked benzylic piperazines demands precise control over steric factors and basicity. The Ti-mediated reductive amination provides a robust, reproducible, and scalable pathway to 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, effectively bypassing the elimination pitfalls inherent to classical substitution methods.
References
1. Sigma-Aldrich. "76646 | Sigma-Aldrich: 1-[1-(4-Isopropylphenyl)ethyl]piperazine". 2.[1] Chem960. "Cas no 69628-75-7 (1-(1-Phenylethyl)piperazine)". 1 3.[2] ChemicalBook. "1-Phenylpiperazine synthesis - ChemicalBook". 2
Sources
Safety Operating Guide
1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine proper disposal procedures
The disposal of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates requires moving beyond generic waste protocols. For 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine (CAS: 517855-37-7) —a lipophilic secondary amine widely encountered in drug development—improper disposal is not merely a regulatory violation; it is a profound environmental and toxicological hazard.
As a Senior Application Scientist, I have designed this operational guide to provide researchers and facility managers with self-validating, step-by-step disposal methodologies. By understanding the chemical causality behind these protocols, laboratories can ensure absolute compliance and environmental stewardship.
Chemical Profiling & The Causality of Disposal
To safely manage 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, we must first analyze its structural vulnerabilities. The molecule consists of a bulky isopropylphenyl ethyl moiety attached to a piperazine ring.
The Nitrosamine Threat (Why Sewering is Prohibited) The most critical hazard associated with piperazine derivatives is not their acute toxicity, but their reactivity. The secondary amine nitrogen in the piperazine ring is highly susceptible to nitrosation. If this compound is disposed of down the drain (sewering), it enters municipal wastewater treatment plants (WWTPs). In these facilities, the amine reacts with chloramine disinfectants or ambient nitrites to form N-nitrosamines —a class of potent, probable human carcinogens [1].
The US Environmental Protection Agency (EPA) strictly regulates nitrosamine concentrations in surface waters, often targeting limits below 1.24 µg/L[2]. Consequently, under the EPA’s Final Rule for Management Standards for Hazardous Waste Pharmaceuticals, the sewering of such amine-based precursors is strictly banned [3].
The self-validating rule for this compound:All disposal pathways must culminate in high-temperature incineration (>1000°C). Incineration is the only method that reliably cleaves the C-N bonds, completely neutralizing the nitrosamine formation risk before the compound can interact with the environment.
Waste Stream Compatibility & Quantitative Classification
Proper segregation is the foundation of laboratory safety. Mixing incompatible waste streams can trigger exothermic reactions or exponentially increase disposal costs. Below is the quantitative and regulatory matrix for segregating 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
| Waste Category | EPA Waste Code | Primary Hazard | Operational Disposal Route | Container Requirements |
| Pure Solid / API | Unlisted (State specific) | Ecotoxicity, Nitrosamine Precursor | High-Temp Incineration | Sealed, puncture-proof HDPE |
| Aqueous Solutions | D002 (if pH ≥ 12.5) | Corrosive, Aquatic Toxicity | Neutralization → Incineration | Vented caps (if gas generating) |
| Organic Solvents (Non-Halogenated) | D001 (Ignitable) | Flammability | Fuel Blending / Incineration | Grounded safety cans |
| Halogenated Solvents | F002 (e.g., mixed with DCM) | Dioxin formation risk | Specialized Halogen Incineration | Segregated from non-halogenated |
Operational Disposal Protocols
The following step-by-step methodologies provide self-validating checks to ensure the compound is safely contained and prepped for destruction.
Protocol A: Solid Waste & Contaminated Consumables
Applies to: Unreacted powder, contaminated weigh boats, spatulas, and filter papers.
-
Collection: Gather all solid waste containing the piperazine derivative. Do not attempt to wash single-use consumables, as this needlessly generates toxic aqueous waste.
-
Containment: Place items into a chemically compatible, sealable high-density polyethylene (HDPE) container. Causality check: Avoid metal containers; residual basicity from the piperazine ring can cause slow galvanic corrosion of certain metals over time.
-
Labeling: Affix a hazardous waste label immediately. Mark clearly as: "Hazardous Waste - Toxic Solid (Piperazine Derivative) - DO NOT SEWER."
-
Transfer: Move the sealed container to the facility's central hazardous waste accumulation area for contractor pickup.
Protocol B: Liquid Organic Waste (Reaction Mixtures)
Applies to: Mother liquors, chromatography fractions, and organic washings.
-
Matrix Identification: Determine if the solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., methanol, ethyl acetate).
-
Segregation: Pour the mixture into the strictly designated organic waste carboy. Causality check: Why segregate? High-temperature incineration of halogenated compounds requires specialized scrubbers to capture hydrochloric acid (HCl) gas and prevent dioxin release. Mixing non-halogenated piperazine waste with halogenated streams compromises the incinerator's efficiency and incurs heavy facility fines.
-
Quenching: Ensure any reactive intermediates (e.g., alkylating agents used during synthesis) are fully quenched before sealing the container.
-
Storage: Leave at least 10% headspace in the carboy to account for vapor expansion, and store in a ventilated, spark-proof cabinet.
Protocol C: Spill Cleanup Methodology
Applies to: Accidental benchtop or floor spills of the pure compound or its solutions.
-
Isolation & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (>0.4mm thickness), safety goggles, and a lab coat [4].
-
Containment: For solid spills, gently place a damp paper towel over the powder to prevent aerosolizing the dust. For liquid spills, surround and cover the spill with an inert absorbent like vermiculite or sand.
-
Neutralization: Wash the affected area with a dilute acidic solution (e.g., 5% acetic acid). Causality check: Piperazine is a strong organic base. The weak acid neutralizes the amine into a water-soluble ammonium salt, drastically reducing its volatility and preventing cross-reactivity with ambient chemicals.
-
Collection: Sweep all absorbents and washings into a designated solid hazardous waste container. Decontaminate the area with a final water wash, collecting the effluent as hazardous aqueous waste.
Disposal Decision Matrix
The following workflow illustrates the logical routing of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine waste streams to ensure environmental compliance.
Decision matrix for the safe disposal of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
References
- Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies Biosciences Biotechnology Research Asia
- Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry Canadian Journal of Chemistry (Scholaris)
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals American Society of Health-System Pharmacists (ASHP)
- Material Safety Data Sheet - Piperazine, anhydrous, 99% Cole-Parmer
A Researcher's Guide to Handling 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine: A Proactive Approach to Laboratory Safety
Our core philosophy is that a well-informed researcher is a safe researcher. This document moves beyond a simple checklist, offering a detailed rationale for each recommendation to empower you with the knowledge to make sound safety decisions in your laboratory.
Hazard Assessment: Understanding the Risks of Piperazine Derivatives
Piperazine and its derivatives are known to present a range of health hazards.[1][2][3] Based on data from structurally similar compounds, researchers handling 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine should anticipate the following potential risks:
-
Skin and Eye Damage: Piperazine compounds are often corrosive and can cause severe skin burns and eye damage upon contact.[2][3][4][5]
-
Respiratory Sensitization: Inhalation of piperazine dust or aerosols can lead to allergic reactions or asthma-like symptoms.[1][3]
-
Allergic Skin Reactions: Dermal contact may result in skin sensitization, causing an allergic reaction upon subsequent exposures.[1][3]
-
Harmful if Swallowed: Oral ingestion of piperazine derivatives can be harmful.[1][4]
Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical and airborne particles, which can cause severe eye damage.[6][7][8] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). | Provides a barrier against skin contact, which can lead to irritation, burns, or sensitization.[6][7] Gloves should be inspected before use and changed frequently. |
| Body Protection | A laboratory coat or a chemical-resistant apron. | Prevents contamination of personal clothing and skin.[6][7][9] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols, to prevent respiratory sensitization.[6] |
Eye and Face Protection: A Non-Negotiable Requirement
Given the corrosive nature of many piperazine compounds, protecting your eyes and face from splashes and airborne particles is paramount.[4]
-
Chemical safety goggles are mandatory to provide a seal around the eyes, offering more comprehensive protection than standard safety glasses.[8]
-
A face shield should be worn in conjunction with goggles, especially when handling larger quantities of the substance or when there is a significant risk of splashing.[7][8]
Hand Protection: Preventing Dermal Exposure
The potential for skin irritation, burns, and sensitization from piperazine derivatives necessitates the use of appropriate chemical-resistant gloves.[10][7][9]
-
Nitrile rubber gloves are a suitable choice for handling many chemicals, including piperazine derivatives.[6][7] Always inspect gloves for signs of degradation or punctures before use and remove them promptly and properly to avoid contaminating your skin.
Body Protection: Shielding Your Skin and Clothing
Your personal clothing offers minimal protection against chemical splashes.
-
A laboratory coat should be worn at all times in the laboratory.[7] For procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[6] Contaminated clothing should be removed immediately and laundered separately from other garments.[9][11][12]
Respiratory Protection: Safeguarding Against Inhalation Hazards
The risk of respiratory sensitization is a significant concern with piperazine compounds.[1][3]
-
All handling of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine that may generate dust or aerosols should be conducted in a certified chemical fume hood .[6][7]
-
If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[6] Proper fit-testing of the respirator is essential to ensure its effectiveness.
Operational and Disposal Plans: A Step-by-Step Guide to Safe Handling
A structured workflow is crucial for minimizing the risk of exposure and ensuring the safe handling and disposal of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
The Safe Handling Workflow
The following diagram illustrates the key stages of a safe handling procedure, from preparation to post-handling cleanup.
Caption: A stepwise workflow for the safe handling of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine.
Detailed Step-by-Step Protocol
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible.[6]
-
Work within a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Assemble all necessary PPE and inspect it for any defects.[6]
-
Have all necessary equipment and reagents prepared before handling the compound to minimize time spent in the handling area.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
-
Disposal Plan
Proper disposal of chemical waste and contaminated materials is crucial for laboratory and environmental safety.
-
Chemical Waste: Dispose of 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine and any materials contaminated with it as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.[7] Reusable PPE, such as lab coats, should be decontaminated before reuse or disposed of as hazardous waste if decontamination is not feasible.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine, fostering a culture of safety and scientific excellence within the laboratory.
References
- Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine. Benchchem.
- Personal protective equipment for handling Piperazine-2-thione. Benchchem.
- Piperazine - HAZARD SUMMARY. New Jersey Department of Health.
- Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- PIPERAZINE DIHYDROCHLORIDE - Chemical Safety Data Sheet. ChemicalBook.
- Piperazine - Safety Data Sheet. Apollo Scientific.
- Piperazine Anhydrous - SAFETY DATA SHEET. TCI Chemicals.
- Piperazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
- 1-Ethylpiperazine - SAFETY DATA SHEET. Fisher Scientific.
- PIPERAZINE DIHYDROCHLORIDE - HAZARD SUMMARY. NJ.gov.
- Piperazine Dihydrochloride - 1988 OSHA PEL Project. Centers for Disease Control and Prevention (CDC).
- PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration (OSHA).
- Piperazine: Human health tier II assessment. Australian Government Department of Health.
- Piperazine - SAFETY DATA SHEET. Fisher Scientific.
- Piperazine - Safety Data Sheet. ChemicalBook.
- 4-(4-Piperazin-2-yl-phenyl)morpholine - Safety Data Sheet. Key Organics.
- 1-Ethylpiperazine - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Piperazine, anhydrous - SAFETY DATA SHEET. Thermo Fisher Scientific.
- N-Boc-cis-4-hydroxy-L-proline - SAFETY DATA SHEET. Sigma-Aldrich.
- Piperazine - Safety Data Sheet. Cayman Chemical.
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- 1. tcichemicals.com [tcichemicals.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sds.edqm.eu [sds.edqm.eu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
